Androsterone
Beschreibung
Eigenschaften
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-HLUDHZFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036525 | |
| Record name | Androsterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.012 mg/mL at 23 °C | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-41-8 | |
| Record name | Androsterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | androsterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androsterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24W7J5D5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | Androsterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Androsterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical discovery and isolation of androsterone, a pivotal moment in the study of steroid hormones. The document details the pioneering work of Adolf Butenandt and Kurt Tscherning, the subsequent synthesis by Leopold Ruzicka, and the modern understanding of this compound's biological significance, particularly its role as a neurosteroid.
Introduction
The early 20th century marked a transformative era in biochemistry with the dawning of the age of hormones. Scientists began to unravel the chemical messengers governing physiological processes, leading to the isolation of key compounds that would revolutionize medicine. Among these was this compound, the first androgenic steroid to be isolated in pure crystalline form. Its discovery not only laid the groundwork for understanding male sex hormones but also paved the way for the synthesis of more potent androgens like testosterone (B1683101). This guide delves into the technical specifics of this landmark achievement and its lasting impact on science and medicine.
The Landmark Isolation of this compound by Butenandt and Tscherning (1931)
In 1931, German biochemist Adolf Butenandt, along with his colleague Kurt Tscherning, achieved the monumental task of isolating a crystalline male sex hormone from urine.[1][2][3] This was a formidable undertaking, requiring the processing of vast quantities of starting material to yield a minuscule amount of the pure substance.
Source Material and Yield
The researchers collected and processed over 17,000 liters of male urine, reportedly from policemen.[2][3] From this enormous volume, they were able to isolate a mere 50 milligrams of crystalline this compound.[2] This astonishingly low yield highlights the incredible challenge of steroid hormone isolation in the pre-synthetic era.
Experimental Protocol: Isolation and Purification of this compound
-
Initial Processing: The large volumes of urine were first subjected to distillation to reduce the volume and concentrate the non-volatile components, including the target hormone.
-
Solvent Extraction: The concentrated urine was then extracted with an organic solvent, chloroform (B151607), to separate the lipid-soluble compounds, including steroids, from the aqueous phase.[4]
-
Acid-Base Fractionation: The chloroform extract was likely subjected to acid-base washes to remove acidic and basic impurities, further purifying the neutral steroid fraction.
-
Early Chromatographic Techniques: Although modern chromatography was not yet developed, early forms of adsorption chromatography, possibly using alumina (B75360) or silica, may have been employed to separate the components of the neutral fraction based on their polarity.
-
Crystallization: The final step in the purification process was fractional crystallization. By carefully selecting solvents and controlling temperature, Butenandt and Tscherning were able to induce the formation of pure this compound crystals, separating it from other remaining impurities.
Physicochemical Characterization and Biological Activity
Upon successful isolation, the crystalline substance was subjected to the analytical techniques of the era to determine its properties.
Quantitative Data
| Property | Value | Reference |
| Source | Male Urine | [1][2][3] |
| Volume of Source | >17,000 Liters | [2] |
| Yield of Crystalline this compound | 50 milligrams | [2] |
| Molecular Formula | C₁₉H₃₀O₂ | [4] |
| Molar Mass | 290.44 g/mol | [5] |
| Melting Point | 185 °C | [5] |
| Androgenic Potency | ~1/7th that of testosterone | [2] |
Biological Assay: The Capon Comb Test
The biological activity of the isolated this compound was confirmed using the "capon comb test," a standard bioassay of the time.[4] This test involved administering the compound to a castrated rooster (a capon) and observing the growth of its comb. The degree of comb growth was a quantitative measure of the androgenic potency of the substance.
The Chemical Synthesis of this compound from Cholesterol
The structural elucidation of this compound revealed its close relationship to other known steroids, particularly cholesterol. This opened the door for its chemical synthesis, a feat accomplished by Leopold Ruzicka.[6][7]
Ruzicka's Synthetic Protocol
Ruzicka's synthesis of this compound from cholesterol was a landmark in steroid chemistry, demonstrating that sex hormones could be created from more abundant sterol precursors. The general steps of this process are outlined below:
-
Side-Chain Degradation of Cholesterol: The long alkyl side chain of cholesterol was chemically cleaved to produce a C19 steroid nucleus.
-
Modification of the Steroid Core: A series of chemical reactions were then performed to introduce the characteristic functional groups of this compound: a hydroxyl group at the C3 position and a ketone group at the C17 position.
-
Stereochemical Control: A significant challenge in this synthesis was controlling the stereochemistry at various chiral centers to produce the biologically active isomer of this compound.
Modern Understanding of this compound's Signaling Pathways
While initially understood primarily as a weak androgen, contemporary research has revealed a more complex and nuanced role for this compound, particularly as a neurosteroid.
Classical Androgen Receptor Signaling
This compound, like other androgens, can bind to and activate the androgen receptor (AR).[8] This classical signaling pathway involves the following steps:
-
Ligand Binding: this compound enters the cell and binds to the AR in the cytoplasm, causing a conformational change.
-
Nuclear Translocation: The activated AR-ligand complex translocates to the nucleus.
-
DNA Binding and Transcription: In the nucleus, the complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[9]
Neurosteroid Activity and GABA-A Receptor Modulation
Perhaps the most significant recent advances in understanding this compound's function lie in its role as a neurosteroid. This compound is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10][11][12] This non-genomic action is rapid and distinct from the classical AR pathway.
The mechanism of action at the GABA-A receptor involves:
-
Binding to a Unique Site: this compound binds to a specific site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[13]
-
Potentiation of GABAergic Current: This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron.
-
Neuronal Inhibition: The increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
This modulation of the GABA-A receptor contributes to the anxiolytic, sedative, and anticonvulsant properties of this compound.[2]
Conclusion
The discovery and isolation of this compound by Butenandt and Tscherning was a seminal achievement in the history of endocrinology and drug development. It not only provided the first glimpse into the chemical nature of male sex hormones but also spurred further research that led to the synthesis of testosterone and the development of a wide range of steroidal drugs. The subsequent elucidation of its neurosteroid activity has opened new avenues for understanding the complex interplay between hormones and the central nervous system. The legacy of this pioneering work continues to influence research in fields ranging from reproductive biology to neuroscience and the development of novel therapeutics.
References
- 1. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. nobelprize.org [nobelprize.org]
- 5. This compound | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. This compound | hormone | Britannica [britannica.com]
- 8. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. List of neurosteroids - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid Modulation of GABAA Receptor-Mediated Transmission in the Hypothalamus: Effects on Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
Androsterone Biosynthesis from Cholesterol: A Technical Guide
Executive Summary
Androsterone, a key androgenic steroid, is synthesized from cholesterol through a series of enzymatic reactions occurring primarily in the adrenal glands, gonads, and peripheral tissues. Its production follows two main routes: the "classic" pathway, which proceeds via testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and the more recently elucidated "backdoor" pathway, which bypasses these intermediates. This guide provides a detailed technical overview of both pathways, focusing on the core enzymatic steps, cellular localization, and regulatory mechanisms. Quantitative data on enzyme kinetics are presented for comparative analysis. Furthermore, detailed experimental protocols for the investigation of this compound biosynthesis are provided, along with visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical biological process.
Introduction to this compound Biosynthesis
This compound (3α-hydroxy-5α-androstan-17-one) is a metabolite of testosterone and dihydrotestosterone and a neurosteroid, exerting its own biological effects.[1] The biosynthesis of this compound is a complex process that begins with cholesterol and involves a cascade of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[2] These reactions take place in the mitochondria and endoplasmic reticulum of steroidogenic cells.[2] Two principal pathways contribute to this compound formation: the classic (or canonical) androgen pathway and the backdoor pathway.
The Classic Pathway of this compound Biosynthesis
The classic pathway is the traditionally understood route for androgen synthesis, culminating in the production of testosterone and its potent metabolite, DHT, which are then precursors to this compound.
The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) within the mitochondria, facilitated by the cholesterol side-chain cleavage enzyme, CYP11A1.[2][3] Pregnenolone then moves to the endoplasmic reticulum, where it is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[3] Alternatively, pregnenolone can be hydroxylated by CYP17A1 to form 17α-hydroxypregnenolone, which is then converted to dehydroepithis compound (B1670201) (DHEA).[2][3]
DHEA is a key branching point and can be converted to androstenedione (B190577) by 3β-HSD.[2][3] Androstenedione is then reduced to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[4] Testosterone is subsequently converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the action of 5α-reductase (SRD5A1 and SRD5A2).[5][6] Finally, DHT is metabolized to this compound through the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs), primarily isoforms of the aldo-keto reductase (AKR) 1C family.[5][7]
The Backdoor Pathway of this compound Biosynthesis
The backdoor pathway represents an alternative route to DHT and this compound that bypasses testosterone and androstenedione as intermediates.[3][8] This pathway is particularly active during fetal development and in certain pathological conditions.[8][9] It begins with the 5α-reduction of progesterone or 17α-hydroxyprogesterone.[3]
In one branch of the backdoor pathway, 17α-hydroxyprogesterone is 5α-reduced by SRD5A1 to 5α-pregnan-17α-ol-3,20-dione.[3] This intermediate is then acted upon by 3α-HSDs (AKR1C2 and AKR1C4) to form 5α-pregnane-3α,17α-diol-20-one.[3][7] Subsequent cleavage of the C17-20 bond by CYP17A1 yields this compound.[10] this compound can then be converted to 5α-androstanediol, which is subsequently oxidized to DHT.[2]
Recent studies have highlighted that this compound is a principal androgen of the human backdoor pathway.[9][11] It can be derived from placental progesterone and metabolized in non-testicular tissues.[11]
Key Enzymes and Their Kinetic Properties
The biosynthesis of this compound is regulated by the expression and activity of several key enzymes. The kinetic parameters of these enzymes determine the flux through the classic and backdoor pathways.
| Enzyme Family | Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (pmol/mg P/min) | Cellular Location |
| Cytochrome P450 | CYP11A1 (P450scc) | Cholesterol | Pregnenolone | - | - | Mitochondria |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Pregnenolone, Progesterone, 17α-hydroxypregnenolone, 17α-hydroxyprogesterone | 17α-hydroxypregnenolone, 17α-hydroxyprogesterone, DHEA, Androstenedione | - | - | Endoplasmic Reticulum | |
| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD | Pregnenolone, 17α-hydroxypregnenolone, DHEA | Progesterone, 17α-hydroxyprogesterone, Androstenedione | - | - | Endoplasmic Reticulum, Mitochondria |
| 17β-HSD | Androstenedione, Estrone | Testosterone, Estradiol | - | - | Endoplasmic Reticulum | |
| 3α-HSD (AKR1C1, AKR1C2, AKR1C4) | 5α-DHT, 5α-Androstanedione, 5α-pregnane-3,20-dione | 3α-Androstanediol, this compound, Allopregnanolone | - | - | Cytosol | |
| 5α-Reductases | SRD5A1 | Testosterone, Progesterone, Androstenedione | 5α-DHT, 5α-Dihydroprogesterone, 5α-Androstanedione | - | - | Endoplasmic Reticulum |
| SRD5A2 | Testosterone | 5α-DHT | 0.7 | 4044 | Endoplasmic Reticulum |
Note: Kinetic data can vary significantly depending on the experimental conditions, such as the expression system, substrate concentration, and assay method. The provided values for SRD5A2 are from a study using HEK293 cells expressing the wild-type enzyme.[12] Comprehensive kinetic data for all enzymes across all relevant substrates is extensive and beyond the scope of this summary table.
Visualizing the Biosynthetic Pathways
To illustrate the complex interplay of enzymes and intermediates in this compound biosynthesis, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The classic pathway of this compound biosynthesis from cholesterol.
Caption: The backdoor pathway of this compound biosynthesis.
Experimental Protocols
Steroid Extraction from Biological Samples (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound and its precursors from serum, plasma, or cell culture media.[13][14]
Materials:
-
Biological sample (e.g., 1 mL serum)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Internal standards (deuterated analogs of the steroids of interest)
-
Dry ice/ethanol (B145695) bath
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Reconstitution solvent (e.g., methanol (B129727)/water)
Procedure:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of internal standard solution.
-
Add 5 volumes of cold diethyl ether or MTBE to the sample in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
For diethyl ether extraction, freeze the aqueous layer in a dry ice/ethanol bath and decant the organic supernatant into a clean tube. For MTBE, carefully aspirate the upper organic layer.
-
Repeat the extraction (steps 3-6) on the aqueous phase for a second time and pool the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a known volume of reconstitution solvent suitable for LC-MS/MS analysis.
In Vitro Enzyme Assay for AKR1C Activity
This protocol describes a general method for determining the kinetic parameters of an AKR1C enzyme with a steroid substrate.
Materials:
-
Purified recombinant AKR1C enzyme
-
Steroid substrate (e.g., 5α-androstanedione) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the steroid substrate and NADPH in the assay buffer.
-
Prepare serial dilutions of the substrate in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the substrate to triplicate wells.
-
Initiate the reaction by adding a fixed amount of the purified AKR1C enzyme to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Quantification of this compound and Precursors by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroids in biological matrices.[15]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
General Procedure:
-
Prepare a calibration curve using certified reference standards of this compound and its precursors.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Extract the steroids from the biological samples, calibrators, and QCs using the protocol described in section 6.1.
-
Inject a specific volume of the reconstituted extract onto the LC column (e.g., a C18 column).
-
Separate the steroids using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol or acetonitrile.
-
Detect the eluting steroids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and internal standard.
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of the steroids in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A generalized experimental workflow for steroid quantification.
Conclusion
The biosynthesis of this compound from cholesterol is a multifaceted process involving both the classic and backdoor pathways. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms is crucial for research in endocrinology, drug development, and the diagnosis of steroid-related disorders. The technical information and experimental protocols provided in this guide offer a comprehensive resource for scientists in this field. Future research should continue to elucidate the tissue-specific regulation of these pathways and their roles in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Steroid 5alpha-reductases and 3alpha-hydroxysteroid dehydrogenases: key enzymes in androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 7. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The “backdoor pathway” of androgen synthesis in human male sexual development | Semantic Scholar [semanticscholar.org]
- 12. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. zellx.de [zellx.de]
- 15. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Testosterone to Androsterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core metabolic pathway leading from testosterone (B1683101) to androsterone. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development by detailing the enzymatic processes, presenting quantitative data, outlining experimental methodologies, and visualizing the key pathways.
Introduction to the Pathway
The conversion of testosterone, a potent androgen, to this compound, a less potent androgenic steroid metabolite, is a key process in androgen metabolism and elimination. This pathway is crucial for regulating the levels of active androgens in various tissues and has significant implications in both physiological and pathological conditions. The primary enzymes governing this metabolic route are steroid 5α-reductase and hydroxysteroid dehydrogenases (HSDs). Understanding the intricacies of this pathway is vital for the development of therapeutics targeting androgen-dependent conditions.
The Core Metabolic Pathway
The transformation of testosterone to this compound is a multi-step enzymatic process primarily occurring in the liver and peripheral tissues. The pathway can be summarized as follows:
-
5α-Reduction of Testosterone: The initial and rate-limiting step is the irreversible conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). This reaction is catalyzed by the enzyme steroid 5α-reductase (SRD5A). There are three known isoenzymes of 5α-reductase, with SRD5A1 and SRD5A2 being the most well-characterized.[1]
-
Reduction of Dihydrotestosterone: DHT is then reversibly reduced at the 3α-position to form 5α-androstane-3α,17β-diol (androstanediol). This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD), a member of the aldo-keto reductase (AKR) superfamily.[2]
-
Oxidation of Androstanediol: Finally, androstanediol is oxidized at the 17β-position to yield this compound. This step is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD).
An alternative pathway also exists where androstenedione, another androgen, can be converted to this compound.[3]
Signaling Pathway Diagram
Caption: Metabolic pathway of testosterone to this compound.
Quantitative Data on Enzyme Kinetics
The efficiency of the metabolic conversion of testosterone to this compound is determined by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for human 5α-reductase and 3α-hydroxysteroid dehydrogenase. It is important to note that these values can vary depending on the tissue, isoenzyme, and experimental conditions.
Table 1: Kinetic Parameters of Human Steroid 5α-Reductase Isozymes
| Isozyme | Substrate | Tissue | Km | Vmax | Reference |
| Type I | Testosterone | Benign Prostatic Hyperplasia | 1995 nM | ~6-fold higher than Type II | [4] |
| Type II | Testosterone | Benign Prostatic Hyperplasia | 11.8 nM | - | [4] |
| - | Testosterone | Foreskin | 81.8 - 118.1 nM | 8.9 - 30.1 pmol/mg·h | [5] |
| Epithelial | Testosterone | Normal and Hyperplastic Prostate | 14.3 - 29.5 nmol/L | 23.8 - 27.9 pmol/mg protein·h | [6] |
| Stromal | Testosterone | Normal and Hyperplastic Prostate | 78.4 - 185.8 nmol/L | 68.3 - 173.8 pmol/mg protein·h | [6] |
Table 2: Kinetic Parameters of Human 3α-Hydroxysteroid Dehydrogenase (AKR1C2)
| Substrate | Tissue/System | Km | kcat | Reference |
| 5α-Dihydrotestosterone (DHT) | Recombinant AKR1C2 | 2.9 ± 0.2 µM | 0.033 ± 0.002 s⁻¹ | [7] |
| 5α-androstane-3α,17β-diol | Recombinant AKR1C2 | 3.1 ± 0.2 µM | 0.008 ± 0.002 s⁻¹ | [7] |
Experimental Protocols
Accurate measurement of enzyme activity and steroid concentrations is fundamental to studying the testosterone to this compound pathway. Below are detailed methodologies for key experiments.
Steroid Extraction from Tissue Samples
This protocol is a modification of standard organic phase extraction methods.[8]
Materials:
-
Tissue sample
-
Acetonitrile (B52724) (ACS Grade)
-
Hexane (B92381) (ACS Grade)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Glass test tubes
-
Hand-held or bead homogenizer
-
Centrifuge
-
Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen gas supply
-
Assay-specific buffer
Procedure:
-
Weigh approximately 50 mg of the tissue sample into a 50 mL centrifuge tube.
-
To determine extraction efficiency, spike a control sample with a known amount of the steroid standards.
-
Add 15 mL of acetonitrile and homogenize the tissue thoroughly.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Add 30 mL of hexane to the supernatant, vortex vigorously for 5 minutes to remove lipids.
-
Allow the layers to separate and transfer the lower acetonitrile layer to a clean glass test tube.
-
Evaporate the acetonitrile to dryness using a centrifugal vacuum evaporator or under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of ethanol, followed by the addition of at least 400 µL of the appropriate assay buffer. Vortex thoroughly to ensure complete dissolution.
-
The reconstituted sample is now ready for analysis by immunoassays or mass spectrometry. For immunoassays, ensure the final ethanol concentration is below 5%.
5α-Reductase Activity Assay
This spectrophotometric assay measures the conversion of testosterone to 5α-reduced metabolites.[9][10]
Materials:
-
Tissue homogenate or microsomal fraction (enzyme source)
-
Testosterone
-
NADPH
-
Phosphate (B84403) buffer (pH 6.5 - 7.0)
-
3α-Hydroxysteroid dehydrogenase
-
Thionicotinamide-adenine dinucleotide (Thio-NAD)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme source.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding testosterone to a final concentration in the low micromolar range (e.g., 0.9 µM).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding 1 N HCl).
-
To measure the 5α-reduced products (DHT and androstanediol), add 3α-HSD, Thio-NAD, and NADH.
-
The 3α-HSD will oxidize the 5α-reduced steroids, leading to the reduction of Thio-NAD to Thio-NADH, which can be measured spectrophotometrically at 400 nm.
-
The rate of Thio-NADH formation is proportional to the 5α-reductase activity.
3α-Hydroxysteroid Dehydrogenase Activity Assay
This assay measures the NAD-dependent oxidation of this compound.[11]
Materials:
-
Enzyme preparation (e.g., purified enzyme or cell lysate)
-
Tris-HCl buffer (0.03 M, pH 7.2 with 0.001 M EDTA)
-
Sodium pyrophosphate buffer (0.166 M, pH 9.0)
-
NAD (0.0043 M)
-
This compound (0.015% in methanol)
-
Spectrophotometer
Procedure:
-
Set the spectrophotometer to 340 nm and 25°C.
-
In a cuvette, mix 0.6 mL of sodium pyrophosphate buffer, 0.2 mL of NAD solution, and 2.0 mL of reagent-grade water.
-
Add 0.1 mL of the enzyme solution and incubate in the spectrophotometer for 3-4 minutes to reach temperature equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.01 mL of the this compound solution.
-
Record the increase in absorbance at 340 nm for 3-4 minutes, which corresponds to the formation of NADH.
-
Calculate the rate of reaction from the initial linear portion of the curve.
Quantification of Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroids simultaneously.[12][13][14]
Workflow Diagram:
Caption: General workflow for steroid quantification by LC-MS/MS.
Brief Methodology:
-
Sample Preparation: A small volume of serum, plasma, or reconstituted tissue extract is spiked with deuterated internal standards. The steroids are then extracted using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the different steroid hormones.
-
Mass Spectrometric Detection: The separated steroids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the steroid standards.
Conclusion
The metabolic conversion of testosterone to this compound is a well-defined pathway involving a series of enzymatic reactions. This guide has provided a detailed overview of this pathway, including quantitative data on enzyme kinetics and comprehensive experimental protocols for its investigation. The provided visualizations offer a clear representation of the metabolic cascade and analytical workflows. A thorough understanding of this pathway is essential for researchers and drug development professionals working on androgen-related physiology and pathology. The methodologies and data presented herein serve as a valuable resource for designing and executing experiments in this critical area of endocrinology.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. Steroid 5alpha-reductases and 3alpha-hydroxysteroid dehydrogenases: key enzymes in androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 4. Kinetic analysis of steroid 5alpha-reductase activity at neutral pH in benign prostatic hyperplastic tissue: evidence for type I isozyme activity in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aging on kinetic parameters of 5 alpha-reductase in epithelium and stroma of normal and hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple steps determine the overall rate of the reduction of 5α-dihydrotestosterone catalyzed by human type 3 3α-hydroxysteroid dehydrogenase (AKR1C2): Implications for the Elimination of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Hydroxysteroid Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in plasma from castrated prostate cancer patients treated with abiraterone acetate or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
The Role of Androsterone in Fetal Masculinization: A Technical Guide
Abstract
Masculinization of the external genitalia in the human fetus is a complex process critically dependent on the potent androgen 5α-dihydrotestosterone (DHT). While the canonical pathway, involving the conversion of testicular testosterone (B1683101) to DHT in target tissues, is well-established, recent evidence has illuminated an alternative or "backdoor" pathway that is equally essential for normal male development. This technical guide provides an in-depth examination of this backdoor pathway, focusing on the pivotal role of androsterone. It details the enzymatic cascade, presents quantitative data on fetal steroid concentrations, and outlines the experimental protocols used to elucidate this pathway. This document serves as a comprehensive resource for researchers investigating androgen synthesis, disorders of sex development (DSD), and the development of novel therapeutics targeting steroidogenic pathways.
Introduction: The Two Pathways to Masculinization
Classical understanding of male sexual differentiation posits that the fetal testes produce testosterone, which acts directly on the Wolffian ducts to form the internal male reproductive structures. For the masculinization of the external genitalia, testosterone is converted to the more potent 5α-dihydrotestosterone (DHT) within the genital tubercle itself.
However, genetic disorders in which the canonical pathway is disrupted but male virilization still occurs have pointed to the existence of an alternative route for DHT synthesis. This "backdoor pathway" bypasses testosterone as an intermediate and utilizes different steroid precursors.[1] Seminal research has now established that this pathway is not merely a minor alternate route but is essential for normal male embryonic development.[2] Studies measuring steroid levels in the second-trimester human fetus have identified This compound as the principal circulating androgen produced via this backdoor pathway, highlighting its critical role as a precursor for DHT synthesis in the developing genitalia.[3][4]
The Backdoor Pathway: this compound Synthesis and Metabolism
The backdoor pathway begins with progesterone (B1679170), which is abundantly produced by the placenta. Through a series of enzymatic reactions occurring in non-gonadal tissues such as the placenta and fetal liver, progesterone is converted to this compound.[2][3] this compound then enters the fetal circulation and is transported to target tissues, like the genital tubercle, where it is ultimately converted to DHT.[4] The fetal testes themselves produce very little this compound.[2]
The key enzymatic steps are as follows:
-
Progesterone (P4) is 5α-reduced by Steroid 5α-reductase type 1 (SRD5A1) to 5α-dihydroprogesterone (5α-DHP).
-
5α-DHP is then 3α-reduced by Aldo-keto reductase family 1 member C2 (AKR1C2) to yield Allopregnanolone .
-
Allopregnanolone undergoes 17,20-lyase activity, catalyzed by Cytochrome P450 17A1 (CYP17A1) , to produce This compound .
-
In the target genital tissue, this compound is converted by 17β-Hydroxysteroid dehydrogenase type 3 (HSD17B3) or AKR1C3 to 5α-Androstanediol .
-
Finally, 5α-Androstanediol is oxidized by enzymes with 3α-hydroxysteroid oxidase activity (e.g., AKR1C2 , HSD17B6 ) to form the potent androgen DHT .[4]
References
Androsterone as a Putative Human Pheromone: A Technical Guide
Abstract: The role of androsterone, a steroid metabolite of testosterone, as a human pheromone remains a subject of considerable scientific debate. This document provides a technical overview of the current state of research, synthesizing available quantitative data, outlining experimental methodologies, and illustrating key biological pathways. It is intended for researchers, scientists, and drug development professionals interested in the complex field of human chemosignaling. While compelling evidence for this compound's definitive role as a human pheromone is lacking, this guide explores its biological presence, the mechanisms of its perception, and its observed, albeit debated, effects on human physiology and behavior.
Introduction
Pheromones are chemical substances released by an animal that affect the behavior or physiology of other individuals of the same species.[1] In many mammals, these signals are crucial for processes like mating, kin recognition, and marking territory.[2] The search for analogous compounds in humans has been fraught with controversy and methodological challenges.[3][4]
This compound (5α-androst-16-en-3-one), a steroid found in human axillary sweat and urine, has been a prominent candidate in this search.[5][6] Its perception is highly variable among individuals, with some finding its odor unpleasant (akin to sweat or urine), others describing it as woody or even sweet, and a significant portion of the population being unable to detect it at all (specific anosmia).[5][7] This variability is partly attributed to genetic differences in the olfactory receptor gene OR7D4.[7][8]
This guide will critically examine the evidence for this compound's pheromonal properties, focusing on its biosynthesis, detection, and reported physiological and behavioral effects.
Biosynthesis and Secretion of this compound
This compound is a metabolic product of testosterone. The biosynthetic pathway involves the conversion of androstadienone by the enzyme 5α-reductase. It can then be further converted into 3α-androstenol or 3β-androstenol.[7] this compound is secreted through apocrine glands, which are concentrated in areas like the axillae (armpits). Microbial flora in these regions act upon secreted steroids to produce the odorous volatiles.[6][9]
Quantitative data on the concentration of this compound and related steroids in human secretions are limited and highly variable between individuals. Men's axillary perspiration contains substantially higher levels of steroids compared to women and preadolescents.[10]
Table 1: Steroid Concentrations in Human Secretions
| Steroid | Source | Population | Mean Concentration (Range) | Study |
| Testosterone | Axillary Perspiration | Adult Men | Highly variable, up to 90-fold higher than facial perspiration | [10] |
| Estradiol | Axillary Perspiration | Adult Men | Highly variable, up to 45-fold higher than facial perspiration | [10] |
| This compound | Urine | Elite Female Athletes | ~30% lower than untrained controls | [11] |
| This compound | Urine (Luteal Phase) | Women | Optimal Range: 636 - 2327 µg/g Creatinine | [12] |
Note: Direct concentration values for this compound in sweat are not consistently reported in the literature, highlighting a significant data gap. The table reflects available data on related steroids and urinary this compound.
Olfactory Detection and Neural Processing
The detection of steroidal compounds like this compound is a complex process involving the main olfactory system. While a vomeronasal organ (VNO) exists in humans, particularly in the fetal stage, its functionality in adults is widely disputed, with evidence suggesting it lacks the necessary sensory neurons and neural connections to be operational.[2][13][14] Putative pheromones appear to be processed primarily via the main olfactory epithelium (MOE).[2]
The Olfactory Signaling Pathway
The perception of this compound begins when the molecule binds to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons (OSNs) in the MOE.[15][16] The receptor OR7D4 has been identified as being particularly responsive to androstenone.[7][15]
Binding of this compound to its receptor initiates a canonical cAMP-mediated signaling cascade.[16][17]
-
Activation: The odorant-bound OR activates the G-protein Gαolf.
-
Second Messenger Production: Gαolf stimulates adenylyl cyclase type III (ACIII), leading to the production of cyclic AMP (cAMP).[16]
-
Ion Channel Gating: Increased cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺, Ca²⁺) and depolarizing the neuron.
-
Signal Transmission: This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain for further processing.[15]
References
- 1. Are androgen steroids acting as pheromones in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vomeronasal organ is not involved in the perception of endogenous odors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The scents of androstenone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androstenone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme immunoassay of testosterone, 17beta-estradiol, and progesterone in perspiration and urine of preadolescents and young adults: exceptional levels in men's axillary perspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary Steroid Profile in Elite Female Athletes in Relation to Serum Androgens and in Comparison With Untrained Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Human Pheromone Detection by the Vomeronasal Organ: Unnecessary for Mate Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor [frontiersin.org]
The Neurosteroid Androsterone: A Positive Allosteric Modulator of the GABAa Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids are a class of endogenous steroids synthesized within the brain, adrenal glands, and gonads that rapidly modulate neuronal excitability. Unlike classic steroid hormones that act via nuclear receptors to alter gene expression, neurosteroids exert their effects through non-genomic mechanisms, primarily by interacting with membrane-bound receptors such as the γ-aminobutyric acid type A (GABAA) receptor. Androsterone (5α-androstan-3α-ol-17-one), a metabolite of testosterone, is one such neurosteroid that has garnered significant interest for its role as a positive allosteric modulator of the GABAA receptor.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on the GABAA receptor, including its mechanism of action, quantitative analysis of its effects, detailed experimental protocols, and its functional consequences.
Mechanism of Action: Positive Allosteric Modulation
This compound enhances the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It does not bind to the primary GABA binding site but rather to a distinct allosteric site on the receptor complex.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-mediated influx of chloride ions. The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal activity.
Quantitative Analysis of this compound's Effects
The positive allosteric modulatory effects of this compound on the GABAA receptor have been quantified through various in vivo and in vitro studies. While direct EC50 values for this compound's potentiation of GABA-evoked currents are not as readily available as for its more potent analogue, androstanediol, its anticonvulsant efficacy has been well-characterized.
| Parameter | Model System | Value | Reference |
| Anticonvulsant Activity (ED50) | 6-Hz electrical stimulation (mice) | 29.1 mg/kg | [1][2] |
| Pentylenetetrazol-induced seizures (mice) | 43.5 mg/kg | [1][2] | |
| Pilocarpine-induced seizures (mice) | 105 mg/kg | [1][2] | |
| 4-Aminopyridine-induced seizures (mice) | 215 mg/kg | [1] | |
| Maximal electroshock seizure (mice) | 224 mg/kg | [1] | |
| In Vitro Activity | Inhibition of epileptiform discharges (rat hippocampal slice) | Concentration-dependent (10-100 µM) | [1][2] |
| Comparative Potency (Androstanediol) | Potentiation of GABA-activated currents (EC50) | 5 µM | [3][4] |
| 50% potentiation of GABA response | 1 µM | [3][4] |
Key Experimental Protocols
The investigation of this compound's effects on the GABAA receptor primarily relies on electrophysiological techniques, particularly patch-clamp recordings from neurons or cell lines expressing GABAA receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion currents across the entire cell membrane, providing a direct assessment of GABAA receptor function.
1. Cell Preparation:
-
Acutely dissociated neurons (e.g., from the hippocampus) or cultured cell lines (e.g., HEK293 cells) transfected with specific GABAA receptor subunit combinations are used.
-
For dissociated neurons, brain tissue is enzymatically and mechanically dispersed to obtain individual cells.
-
Transfected cell lines provide a controlled system to study the effects of this compound on specific GABAA receptor isoforms.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH. The use of cesium chloride in the internal solution blocks potassium channels, isolating the chloride currents through GABAA receptors.
3. Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
GABA is applied to the cell to evoke a baseline current.
-
This compound is then co-applied with GABA to measure the potentiation of the GABA-evoked current.
-
A range of this compound concentrations are tested to generate a dose-response curve.
Functional Consequences
The positive allosteric modulation of GABAA receptors by this compound translates into several significant physiological and potential therapeutic effects. By enhancing GABAergic inhibition, this compound can reduce overall neuronal excitability in the brain.
-
Anticonvulsant Effects: As demonstrated by the quantitative data, this compound exhibits protective effects in various animal models of seizures.[1][2] This suggests its potential as a therapeutic agent for epilepsy.
-
Anxiolytic Effects: The enhancement of GABAergic neurotransmission is a well-established mechanism for reducing anxiety. This compound's action on GABAA receptors may contribute to anxiolytic-like behaviors.
-
Sedative/Hypnotic Effects: At higher concentrations, the potentiation of GABAergic inhibition can lead to sedative and hypnotic effects.
-
Neuroprotection: By reducing excessive neuronal firing, this compound may offer neuroprotective benefits in conditions associated with excitotoxicity.
Conclusion
This compound is an important endogenous neurosteroid that positively modulates GABAA receptor function. Its ability to enhance GABAergic inhibition underlies its significant anticonvulsant and potential anxiolytic and neuroprotective properties. The detailed understanding of its mechanism of action and the availability of robust experimental protocols, such as patch-clamp electrophysiology, provide a solid foundation for further research into its therapeutic potential. For drug development professionals, this compound and its analogues represent a promising class of compounds for the treatment of neurological and psychiatric disorders characterized by neuronal hyperexcitability. Further investigation into the subunit selectivity of this compound and the development of more potent analogues could lead to the creation of novel and highly effective therapeutics.
References
- 1. Anticonvulsant activity of this compound and etiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant Activity of this compound and Etiocholanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources of Androsterone in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone, a key C19 steroid, is an important biomarker and bioactive molecule in mammalian physiology. While traditionally viewed as a metabolic byproduct of more potent androgens, emerging research highlights its role as a neurosteroid and a crucial intermediate in alternative androgen biosynthesis pathways. This technical guide provides an in-depth exploration of the endogenous sources of this compound in mammals, detailing the biosynthetic pathways, key enzymatic players, and tissue-specific production. Furthermore, it presents a compilation of quantitative data on this compound levels, outlines detailed experimental protocols for its quantification, and visualizes the complex biochemical routes and signaling mechanisms through structured diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating steroid biology and its implications for human health and disease.
Introduction
This compound (3α-hydroxy-5α-androstan-17-one) is an endogenous steroid hormone that exerts weak androgenic effects, estimated to be approximately one-seventh the potency of testosterone (B1683101).[1] It is found in both males and females and is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT).[2] Beyond its role as a metabolic end-product, this compound is recognized as a neurosteroid, modulating the activity of the γ-aminobutyric acid type A (GABAA) receptor, and as a key intermediate in the "backdoor" pathway of androgen synthesis.[3][4] Understanding the endogenous sources and regulation of this compound is critical for elucidating its physiological and pathophysiological roles in various conditions, including neurodegenerative diseases, endocrine disorders, and cancers.
This guide details the primary sites of this compound production, the intricate biosynthetic pathways, and the enzymes that govern its formation. It also provides practical information for researchers, including quantitative data and experimental methodologies.
Primary Endogenous Sources of this compound
This compound is synthesized in several tissues throughout the mammalian body, with the primary sites being the adrenal glands and the gonads (testes and ovaries).[5][6] The liver also plays a significant role in the metabolism of precursor steroids into this compound.[6] Additionally, neurosteroidogenesis, the de novo synthesis of steroids within the nervous system, contributes to local this compound concentrations in the brain.[7][8] In the context of fetal development, the placenta is a significant source of precursors for this compound synthesis via the backdoor pathway.[4]
-
Adrenal Glands: The adrenal cortex, specifically the zona reticularis, produces large quantities of dehydroepithis compound (B1670201) (DHEA) and its sulfated form (DHEAS), which are key precursors for this compound synthesis.[9][10]
-
Gonads: The testes in males and the ovaries in females synthesize androgens, including testosterone and androstenedione (B190577), which can be further metabolized to this compound.[5] The testes are a major source of androgens, producing significantly higher quantities than the ovaries.[5]
-
Liver: The liver is a primary site for the metabolism of circulating steroid hormones. It possesses the necessary enzymatic machinery to convert various androgen precursors into this compound.[6][11]
-
Brain: The brain can synthesize neurosteroids, including this compound, de novo from cholesterol or from peripheral steroid precursors that cross the blood-brain barrier.[7][12] This local production is important for the neuromodulatory functions of this compound.
-
Placenta: During fetal development, the placenta produces progesterone (B1679170), which serves as a crucial substrate for the backdoor pathway of androgen synthesis, leading to the production of this compound in the fetus.[4]
Biosynthetic Pathways of this compound
This compound is synthesized through two primary pathways: the "classic" or "front-door" pathway, which involves the metabolism of well-known androgens, and the "backdoor" pathway, which bypasses testosterone and androstenedione as intermediates.
The Classic (Front-Door) Pathway
In the classic pathway, this compound is formed from the metabolism of testosterone and androstenedione. This pathway is active in various tissues, including the liver and peripheral target tissues.
The key steps are:
-
Conversion of Testosterone to 5α-Dihydrotestosterone (DHT): Testosterone is converted to the more potent androgen, DHT, by the enzyme 5α-reductase (SRD5A).[2]
-
Metabolism of DHT: DHT is then metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD) to 3α-androstanediol.[2]
-
Formation of this compound: 3α-androstanediol is subsequently converted to this compound by 17β-hydroxysteroid dehydrogenase (17β-HSD).[2]
Alternatively, androstenedione can be converted to 5α-androstanedione by 5α-reductase, which is then reduced to this compound by 3α-HSD.[2]
The Backdoor Pathway
The backdoor pathway provides an alternative route for the synthesis of potent androgens like DHT, bypassing testosterone. This compound is a key intermediate in this pathway, which is particularly important during fetal development for male virilization.[4]
The key steps originating from progesterone are:
-
5α-Reduction of Progesterone: Progesterone is first reduced by 5α-reductase to 5α-pregnanedione.
-
3α-Reduction: 5α-pregnanedione is then converted to allopregnanolone (B1667786) by 3α-HSD.
-
17α-Hydroxylation and 17,20-Lyase Activity: Allopregnanolone undergoes hydroxylation at the C17 position and subsequent cleavage of the C17-20 bond, catalyzed by CYP17A1, to form this compound.[13][14]
Key Enzymes in this compound Biosynthesis
A number of key enzymes are involved in the intricate pathways leading to this compound synthesis. The expression and activity of these enzymes are tissue-specific and developmentally regulated.
-
CYP11A1 (P450scc): Catalyzes the conversion of cholesterol to pregnenolone (B344588), the initial rate-limiting step in steroidogenesis.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A crucial enzyme with dual activities. Its 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxylated forms. Its 17,20-lyase activity is essential for the production of C19 steroids, including DHEA and androstenedione, and is a key step in the backdoor pathway leading to this compound.[13][14]
-
3β-hydroxysteroid dehydrogenase (3β-HSD): Converts Δ5-steroids (like pregnenolone and DHEA) to Δ4-steroids (like progesterone and androstenedione).
-
5α-reductase (SRD5A1 and SRD5A2): Catalyzes the reduction of the double bond at C4-C5 of Δ4-steroids. SRD5A1 is particularly important in the backdoor pathway.[13][14]
-
3α-hydroxysteroid dehydrogenase (3α-HSD): A family of enzymes that catalyze the reduction of 3-keto groups of steroids. They are critical for the formation of this compound from 5α-androstanedione and for the interconversion of other neurosteroids.[13][14]
-
17β-hydroxysteroid dehydrogenase (17β-HSD): A family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. They are involved in the final steps of testosterone and this compound synthesis.
Quantitative Data on this compound Levels
The concentration of this compound varies depending on the species, sex, age, and the biological matrix being analyzed. The following tables summarize available quantitative data for this compound levels in mammals. It is important to note that values can differ based on the analytical methodology employed.
Table 1: Urinary this compound Concentrations in Humans
| Population | This compound Concentration (ng/mg creatinine) | Analytical Method | Reference |
| Girls (6-13 years) | Mean: 0.2 µg/g creatinine | GC-MS | [15] |
| Healthy Adults | Variable, decreases after strength training | Not Specified | [14] |
Table 2: Serum/Plasma Androgen Concentrations in Humans
| Analyte | Population | Concentration | Analytical Method | Reference |
| Androstenedione | Premenopausal Women | Median: 810 ng/L | LC-MS/MS | [2] |
| Androstenedione | Postmenopausal Women | Median: 360 ng/L | LC-MS/MS | [2] |
| Androstenedione | Men | Median: 440 ng/L | LC-MS/MS | [2] |
| DHEA | Premenopausal Women | Median: 3000 ng/L | LC-MS/MS | [2] |
| DHEA | Postmenopausal Women | Median: 1670 ng/L | LC-MS/MS | [2] |
| DHEA | Men | Median: 2000 ng/L | LC-MS/MS | [2] |
| Testosterone | Premenopausal Women | Median: 270 ng/L | LC-MS/MS | [2] |
| Testosterone | Postmenopausal Women | Median: 180 ng/L | LC-MS/MS | [2] |
| Testosterone | Men | Median: 3700 ng/L | LC-MS/MS | [2] |
| Testosterone | BPH Patients (Plasma) | 19.7 ± 2.6 nmol/l | RIA | [16] |
| Testosterone | Prostate Cancer Patients (Plasma) | 16.9 ± 2.8 nmol/l | RIA | [16] |
| DHT | BPH Patients (Plasma) | 2.6 ± 0.9 nmol/l | RIA | [16] |
| DHT | Prostate Cancer Patients (Plasma) | 2.4 ± 0.5 nmol/l | RIA | [16] |
Table 3: Androgen Concentrations in Other Mammalian Species
| Species | Analyte | Tissue/Fluid | Concentration | Analytical Method | Reference |
| Bonobo (Female) | Testosterone | Urine | ~1-11 ng/ml corr SG (adult) | Not Specified | [17] |
| Chimpanzee (Female) | Testosterone | Urine | ~1-15 ng/ml corr SG (adult) | Not Specified | [17] |
| Naked Mole-Rat | Testosterone | Urine | Variable | Not Specified | [18] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for research and clinical applications. The following sections provide an overview of the methodologies for three common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of steroids.
Methodology:
-
Sample Preparation:
-
Extraction: Serum or urine samples are typically subjected to liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the steroids.[19][20]
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to cleave conjugated steroids.[20]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-androsterone) is added at the beginning of the sample preparation to correct for procedural losses.[4]
-
-
Derivatization: To improve volatility and chromatographic properties, steroids are derivatized. Common derivatizing agents include pentafluorobenzyl bromide, pentafluorobenzyl hydroxylamine, and pentafluoropropionic acid anhydride.[21]
-
GC-MS Analysis:
-
Chromatographic Separation: The derivatized extract is injected into a gas chromatograph equipped with a capillary column (e.g., HP5MS). A temperature gradient is used to separate the different steroid isomers.[20]
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is achieved by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem MS, comparing the signal of the analyte to that of the internal standard.[4][22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for steroid analysis due to its high specificity and sensitivity.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) fluoride).[1][2][23]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques.[1][19][23] Quantification is performed using MRM, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Radioimmunoassay (RIA)
RIA is a traditional immunoassay technique that can be used for steroid quantification.
Methodology:
-
Sample Preparation:
-
Immunoassay:
-
A known amount of radiolabeled this compound (tracer) is mixed with the sample extract and a limited amount of a specific anti-androsterone antibody.
-
The unlabeled this compound in the sample competes with the tracer for binding to the antibody.
-
-
Separation and Detection:
-
The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or dextran-coated charcoal).
-
The radioactivity in either the bound or free fraction is measured using a gamma counter.
-
-
Quantification: A standard curve is generated using known concentrations of unlabeled this compound, and the concentration in the unknown sample is determined by interpolation.[24]
Visualizing this compound Biosynthesis and Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.
Biosynthetic Pathways of this compound
Experimental Workflow for LC-MS/MS Quantification of this compound
This compound Signaling via the GABAA Receptor
Conclusion
This compound is a multifaceted steroid with diverse origins and physiological roles in mammals. Its synthesis occurs in the adrenal glands, gonads, liver, and brain through both classic and backdoor pathways, highlighting the complexity of androgen metabolism. The accurate quantification of this compound is crucial for advancing our understanding of its function in health and disease, with LC-MS/MS representing the current gold standard methodology. As a neurosteroid, this compound's modulation of the GABAA receptor underscores its importance in neuronal signaling and presents a potential target for therapeutic intervention. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on the endogenous sources, biosynthesis, quantification, and signaling of this compound to facilitate further investigation into this significant steroid hormone.
References
- 1. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepithis compound in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepithis compound, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 5. Androgen - Wikipedia [en.wikipedia.org]
- 6. This compound | Rupa Health [rupahealth.com]
- 7. Androgen Effects on Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 9. Steroid hormones: relevance and measurement in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Androgen levels in the plasma and prostatic tissues of patients with benign hypertrophy and carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eva.mpg.de [eva.mpg.de]
- 18. researchgate.net [researchgate.net]
- 19. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 20. dshs-koeln.de [dshs-koeln.de]
- 21. researchgate.net [researchgate.net]
- 22. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A rapid and simple liquid chromatography-tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepithis compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholarworks.iu.edu [scholarworks.iu.edu]
- 25. A non-chromatographic radioimmunoassay of testosterone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Androsterone's Role in Bone Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Issued: December 18, 2025
Abstract
Androsterone, an endogenous steroid hormone and a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), demonstrates a significant, though historically under-recognized, impact on skeletal homeostasis.[1] This document synthesizes the current understanding of this compound's effects on bone density, detailing its molecular mechanisms, evidence from in vitro and in vivo models, and the experimental frameworks used to elucidate these actions. This compound actively participates in bone metabolism by promoting the proliferation and differentiation of osteoblasts, the primary bone-forming cells.[2] Its actions are primarily mediated through the androgen receptor (AR), influencing gene expression critical for bone matrix synthesis and mineralization.[3] This guide provides a consolidated resource for researchers aiming to explore this compound as a potential therapeutic agent for metabolic bone diseases such as osteoporosis.
Introduction to this compound and Bone Physiology
This compound is a weak androgen, estimated to have approximately one-seventh the androgenic potency of testosterone.[1] It is produced from testosterone and DHT through the action of 5α-reductase and hydroxysteroid dehydrogenases.[1] While often viewed as a simple metabolite, emerging research indicates that this compound can be converted back to the potent androgen DHT, positioning it as a critical metabolic intermediate in androgen signaling.[1]
Bone homeostasis is a dynamic process balanced by the bone-forming activity of osteoblasts and the bone-resorbing activity of osteoclasts.[4] Androgens, as a class of steroid hormones, are essential for the development and maintenance of bone mass in both males and females.[3][5] They exert anabolic effects on the skeleton by stimulating osteoblast proliferation and differentiation, enhancing the synthesis of extracellular matrix proteins, and promoting mineralization.[3][4][5] These effects are mediated through direct binding to the androgen receptor (AR) or indirectly after aromatization to estrogens, which then act on estrogen receptors (ERs).[5][6]
Molecular Mechanism of Action
The primary mechanism through which this compound influences bone cells is by binding to and activating the androgen receptor (AR), a ligand-inducible transcription factor.[3][7][8]
Signaling Pathway:
-
Ligand Binding: this compound, like other androgens, enters the osteoblast and binds to the AR located in the cytoplasm.[3][8]
-
Conformational Change & Translocation: This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).[8][9]
-
Nuclear Translocation and Dimerization: The activated AR-ligand complex then translocates into the nucleus and forms a homodimer.[8][9]
-
DNA Binding & Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8][10]
-
Regulation of Osteogenic Genes: This binding event recruits co-activator proteins and the transcriptional machinery to initiate the transcription of genes crucial for osteoblast function, including Runt-related transcription factor 2 (Runx2), alkaline phosphatase (ALP), and osteocalcin.[3][11]
Androgen receptor expression levels are themselves regulated during osteoblast maturation, with the highest levels observed in the most mature, mineralizing cells, suggesting androgens like this compound are particularly influential in the later stages of bone formation.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of androgen and progestin on the proliferation and differentiation of osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen effects on bone and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A concise review of testosterone and bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted activation of androgen receptor signaling in the periosteum improves bone fracture repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor - Wikipedia [en.wikipedia.org]
- 9. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Combined Effects of Androgen and Growth Hormone on Osteoblast Marker Expression in Mouse C2C12 and MC3T3-E1 Cells Induced by Bone Morphogenetic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osteoblast differentiation influences androgen and estrogen receptor-alpha and -beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5α-Reductase in Androsterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role of the 5α-reductase enzyme family in the synthesis of androsterone. It covers the core biochemical pathways, isozyme specificity, enzyme kinetics, regulatory mechanisms, and detailed experimental protocols relevant to the study of this metabolic process.
Introduction: 5α-Reductase and Androgen Metabolism
The 5α-reductase (3-oxo-5α-steroid:NADP+ Δ4-oxidoreductase) family of enzymes is critical in androgen metabolism, catalyzing the conversion of Δ4-3-ketosteroids into their more potent 5α-reduced metabolites.[1][2] This function is central to androgen physiology, influencing male sexual development and the pathogenesis of various androgen-dependent conditions like benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer.[3][4][5] While the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) is the most widely recognized reaction, 5α-reductase also plays a crucial role in the synthesis of other neurosteroids and androgens, including this compound.
This compound is a metabolite of androgens that, while less potent than DHT, contributes to the overall androgenic environment. Its synthesis is highly dependent on the action of 5α-reductase on its precursor, androstenedione (B190577).[6] This guide will elucidate the specific pathways, enzymes, and regulatory controls involved in this conversion.
Biochemical Pathways of this compound Synthesis
This compound is synthesized primarily through the 5α-reduction of androstenedione. This process is part of the broader steroidogenesis pathway that originates from cholesterol.
The Conventional Androgen Synthesis Pathway
The primary route to this compound involves the following key enzymatic steps:
-
Cholesterol to Pregnenolone: The pathway begins in the mitochondria with the conversion of cholesterol to pregnenolone.
-
Pregnenolone to DHEA: Pregnenolone is converted to dehydroepithis compound (B1670201) (DHEA) by the enzyme CYP17A1.[7]
-
DHEA to Androstenedione: DHEA is then converted to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD).[8][9]
-
Androstenedione to this compound: The final step in this specific pathway is the irreversible conversion of androstenedione to 5α-androstanedione by a 5α-reductase isozyme, which is then rapidly converted to this compound by 3α-hydroxysteroid dehydrogenase. For simplicity, the direct conversion product is often referred to as this compound, as 5α-reductase is the rate-limiting step.[6][10]
Figure 1: Conventional pathway of this compound synthesis from cholesterol.
The "Backdoor" Pathway
In certain physiological and pathological states, such as 21-hydroxylase deficiency, an alternative "backdoor" pathway becomes significant for androgen synthesis.[11] In this pathway, 5α-reductase acts on earlier C21 steroid precursors like 17α-hydroxyprogesterone.[11][12] The 5α-reduced intermediates are then converted to this compound without proceeding through androstenedione or testosterone.[11] 5α-reductase acts as a critical gatekeeper for this pathway.[11]
Figure 2: Simplified "backdoor" pathway leading to this compound and DHT.
The 5α-Reductase Isozymes
Three distinct isozymes of 5α-reductase have been identified, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes.[1][13] They exhibit different tissue distributions, pH optima, and substrate affinities, which dictates their specific physiological roles.
-
SRD5A1 (Type 1): Predominantly expressed in the liver, skin, and scalp.[14] It has a broad, neutral to basic pH optimum (6.0-8.5).[15]
-
SRD5A2 (Type 2): The primary isozyme in androgen target tissues like the prostate, seminal vesicles, and hair follicles.[5][14] It functions optimally at an acidic pH of 5.0-5.5.[15]
-
SRD5A3 (Type 3): Highly expressed in various tissues, including adipose tissue and prostate cancer cells.[16][17] Its role in steroid metabolism is an active area of research.
For this compound synthesis from androstenedione, SRD5A1 and SRD5A3 are considered the key isozymes, particularly in peripheral tissues like adipose tissue.[10][17] SRD5A2 expression is often low or absent in these tissues.[17]
Quantitative Data: Enzyme Kinetics and Inhibition
The substrate specificity and efficiency of the 5α-reductase isozymes are defined by their kinetic parameters. A lower Michaelis-Menten constant (Km) indicates a higher affinity for the substrate.
| Substrate | Isozyme | Apparent Km | Apparent Vmax | Optimal pH |
| Testosterone | SRD5A1 | 1000 - 5000 nM[15] | High[15] | 6.0 - 8.5[15] |
| SRD5A2 | 4 - 1000 nM[15] | Low[15] | 5.0 - 5.5[15] | |
| Androstenedione | SRD5A1 (prostatic stroma, BPH) | ~668 nM[15] | ~415 pmol/mg protein/h[15] | Neutral to Basic |
| SRD5A1 (prostatic epithelium, BPH) | ~120 nM[15] | ~73 pmol/mg protein/h[15] | Neutral to Basic |
Table 1: Comparative Kinetic Parameters of 5α-Reductase Isozymes. Data indicates that SRD5A1 has a lower affinity (higher Km) for testosterone compared to SRD5A2, but can have a higher reaction velocity (Vmax). Kinetic data for androstenedione is less standardized but shows isozyme and tissue-specific differences.
Inhibition of 5α-Reductase
Inhibitors of 5α-reductase are used therapeutically to reduce androgen action. Their potency is measured by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Isozyme(s) | IC50 Value |
| Finasteride | SRD5A2 & SRD5A3[4][18] | 11 - 36 nM[4] |
| Dutasteride | SRD5A1, SRD5A2, & SRD5A3[4] | ~4.8 nM[4] |
Table 2: IC50 Values for Common 5α-Reductase Inhibitors. Dutasteride is a dual inhibitor with higher potency against all three isozymes compared to the more selective finasteride.[19][20]
Regulation of 5α-Reductase Expression and Activity
The expression of SRD5A genes is subject to complex regulation, primarily by androgens themselves, which creates feedback and feedforward loops.
-
Androgen Receptor (AR) Regulation: Androgens, acting through the androgen receptor (AR), transcriptionally regulate SRD5A genes in a cell-specific manner.[21] In some prostate cancer cells, androgens upregulate SRD5A1 expression while downregulating SRD5A2, a phenomenon known as an "isoform switch".[14][22] This regulation is AR-dependent and occurs at the transcriptional level.[21]
-
Hormonal Regulation: Other hormones can also influence expression. Progesterone (B1679170) has been shown to induce SRD5A2 gene expression in the female mouse brain.[23]
Figure 3: Androgen Receptor (AR) mediated transcriptional regulation of SRD5A1/2.
Experimental Protocols
Accurate measurement of 5α-reductase activity and its products is essential for research and drug development. Below are detailed methodologies for key assays.
Protocol: In Vitro 5α-Reductase Activity Assay (Spectrophotometric)
Objective: To determine the enzymatic activity of 5α-reductase in a given sample (e.g., tissue homogenate, cell lysate, or purified enzyme) by monitoring the change in absorbance.
Materials:
-
Enzyme Source: Rat liver microsomes, human prostate tissue homogenate, or recombinant human SRD5A isozymes.
-
Substrate: Androstenedione or Testosterone.
-
Cofactor: NADPH.
-
Buffer: Potassium phosphate (B84403) buffer (pH adjusted for the specific isozyme, e.g., pH 5.5 for SRD5A2, pH 7.0 for SRD5A1).
-
Stop Solution: 1 N HCl.
-
Spectrophotometer capable of reading at 340 nm (for NADPH) or 400 nm (for thio-NADH cycling method).[25]
-
Test compounds (inhibitors) dissolved in a suitable vehicle (e.g., DMSO).
Procedure:
-
Enzyme Preparation: Prepare tissue homogenates or cell lysates in cold phosphate buffer. Centrifuge to pellet debris and use the supernatant or microsomal fraction. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture. For a 200 µL final volume:
-
100 µL of 2X concentrated buffer.
-
20 µL of enzyme preparation (e.g., 20 µg/ml final concentration).[26]
-
10 µL of test compound or vehicle control.
-
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.[26]
-
Reaction Initiation: Initiate the reaction by adding:
-
20 µL of substrate solution (e.g., androstenedione, final concentration ranging from 10 nM to 5 µM to determine kinetics).
-
50 µL of NADPH solution (final concentration ~100-200 µM).
-
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.[26] Ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 N HCl.
-
Quantification:
-
NADPH Depletion Method: Measure the decrease in absorbance at 340 nm. The amount of NADPH consumed is proportional to the enzyme activity.
-
Product Formation (Enzymatic Cycling): A more sensitive method involves measuring the 5α-reduced products. This can be done using 3α-hydroxysteroid dehydrogenase and a thio-NAD analog, which produces a product that absorbs at 400 nm.[25]
-
-
Data Analysis: Calculate the initial reaction velocity. For inhibitor studies, plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Figure 4: General experimental workflow for an in vitro 5α-reductase activity assay.
Protocol: this compound Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroids in complex biological matrices.[27][28][29]
Objective: To quantify the concentration of this compound and other androgens in biological samples (e.g., serum, plasma, cell culture media).
Materials:
-
Sample: Human serum, plasma, or conditioned cell culture media.
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d4).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[27]
-
Reconstitution Solvent: Methanol (B129727)/Water mixture.[30]
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: C18 reversed-phase column.[28]
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma/serum, add 20 µL of the internal standard solution (containing this compound-d4).[30]
-
Vortex briefly to mix.
-
-
Liquid-Liquid or Solid-Phase Extraction (SPE):
-
LLE: Add 1 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge to separate the phases. Transfer the upper organic layer to a new tube.
-
SPE: Condition a C18 SPE cartridge with methanol and water. Load the sample, wash with a low-organic solvent (e.g., 10% methanol), and elute the androgens with a high-organic solvent (e.g., methanol or methanol with 5% ammonia).[28]
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[28]
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent (e.g., 50:50 methanol:water).[28]
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto the C18 column. Use a gradient elution with mobile phases such as water with 0.5 mM ammonium (B1175870) fluoride (B91410) and methanol to separate the analytes.[30]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its deuterated internal standard.
-
Example Transition for this compound:m/z 291.2 → 255.2
-
Example Transition for this compound-d4:m/z 295.2 → 259.2
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of calibrators.
-
Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Conclusion
The 5α-reductase enzyme family is a central regulator of androgen metabolism, directly catalyzing the synthesis of this compound from androstenedione. The distinct characteristics of the SRD5A1, SRD5A2, and SRD5A3 isozymes provide tissue-specific control over androgen activity. A thorough understanding of the biochemical pathways, enzyme kinetics, and regulatory mechanisms outlined in this guide is critical for researchers and drug development professionals. The provided experimental protocols offer a robust framework for investigating 5α-reductase activity and its role in both normal physiology and the progression of androgen-dependent diseases.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. The role of 5a-reduction in steroid hormone physiology | Semantic Scholar [semanticscholar.org]
- 3. The Role of 5α-Reductase in Prostate Disease and Male Pattern Baldness | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]
- 7. THE BIOLOGICAL ACTIONS OF DEHYDROEPIthis compound INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The activities of 5α-reductase and 17,20-lyase determine the direction through androgen synthesis pathways in patients with 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 13. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. Characterization of 5α-reductase activity and isoenzymes in human abdominal adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Finasteride - Wikipedia [en.wikipedia.org]
- 19. The Rationale for Inhibiting 5α-Reductase Isoenzymes in the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention | PLOS One [journals.plos.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Transcriptional regulation of the mouse steroid 5α-reductase type II gene by progesterone in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 25. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
The Enigmatic Role of Androsterone in the Development of Secondary Sexual Characteristics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone, a metabolite of testosterone (B1683101) and a weak androgen, contributes to the complex tapestry of hormonal signals that drive the development of male secondary sexual characteristics. While often overshadowed by the more potent androgens, testosterone and dihydrotestosterone (B1667394) (DHT), this compound's role is not negligible. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on key tissues, and the experimental methodologies used to elucidate its function. Through a comprehensive review of available data, this document aims to equip researchers and drug development professionals with a detailed understanding of this compound's contribution to androgenicity, highlighting its place within the broader context of steroid hormone biology.
Introduction
The development of male secondary sexual characteristics is a hallmark of puberty, orchestrated by the surge of androgenic hormones. These characteristics include the growth of facial and body hair, deepening of the voice, increased muscle mass, and changes in skin texture. The primary mediators of these effects are testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT). However, the metabolic cascade of androgens is complex, involving a host of other steroids with varying degrees of biological activity. Among these is this compound, a 17-ketosteroid that was one of the first androgens to be isolated.
While its androgenic potency is considerably less than that of testosterone, this compound is present in significant concentrations and can be converted to the more potent DHT, suggesting both direct and indirect contributions to the androgenic milieu.[1] Understanding the specific role of this compound is crucial for a complete picture of androgen physiology and pathophysiology, and for the development of targeted endocrine therapies.
Mechanism of Action: The Androgen Receptor Signaling Pathway
Like all androgens, this compound exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[2] The activation of the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular function.
Genomic Signaling Pathway
The canonical or genomic signaling pathway of androgens, including this compound, involves the following key steps:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This exposes a nuclear localization signal, facilitating the translocation of the androgen-AR complex into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the androgen-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.
-
Transcriptional Regulation: The DNA-bound AR dimer recruits co-activator or co-repressor proteins, modulating the transcription of androgen-responsive genes. This leads to an increase or decrease in the synthesis of specific proteins that mediate the physiological effects of androgens.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, androgens can also elicit rapid cellular responses through non-genomic signaling pathways.[3][4] These actions are initiated at the cell membrane or within the cytoplasm and do not directly involve gene transcription. While less is known specifically about this compound's non-genomic effects, it is presumed to follow the general mechanisms described for other androgens, which include:
-
Activation of Kinase Cascades: Androgens can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][5][6] This can lead to the phosphorylation of various downstream targets, influencing cellular processes like proliferation and survival.
-
Modulation of Ion Channels: Rapid androgen effects on ion channels, such as calcium channels, have been observed, leading to changes in intracellular ion concentrations and subsequent cellular responses.[3]
Quantitative Data on this compound's Androgenic Activity
A precise understanding of this compound's contribution to secondary sexual characteristics requires quantitative data on its binding affinity to the AR and its functional potency in activating gene transcription.
| Androgen | Androgen Receptor Binding Affinity (Ki, nM) | Androgen Receptor Transactivation (EC50, nM) | Relative Potency vs. Testosterone |
| This compound | ~100-200 | ~10-50 | ~1/7 |
| Testosterone | ~0.2-1.0 | ~0.1-1.0 | 1 |
| Dihydrotestosterone (DHT) | ~0.1-0.5 | ~0.05-0.5 | ~2-3 |
Note: The values for this compound are estimates based on its known weak androgenic activity and limited direct comparative data. Specific experimental values can vary depending on the assay system.
Effects on Key Tissues Involved in Secondary Sexual Characteristics
This compound, as a weak androgen, contributes to the development and maintenance of male secondary sexual characteristics by acting on various target tissues.
Hair Follicles
Androgens have a paradoxical effect on hair follicles, stimulating growth in some areas (e.g., beard, chest) while promoting miniaturization in others (e.g., scalp in genetically predisposed individuals).[7]
-
Hair Growth Stimulation: In androgen-sensitive areas, androgens increase the size of the hair follicle and the duration of the anagen (growth) phase, leading to the transformation of fine vellus hair into coarser terminal hair.[8]
-
Androgenetic Alopecia: In scalp hair follicles of susceptible individuals, DHT is a key driver of follicular miniaturization, leading to a shorter anagen phase and the production of smaller, finer hairs.[9] While this compound is less potent than DHT, its conversion to DHT in the skin contributes to this process.
Sebaceous Glands
Sebaceous glands are highly sensitive to androgens, which stimulate their growth (hypertrophy) and increase sebum production.[10][11] This effect is dose-dependent and contributes to the oily skin and acne often seen during puberty. While direct quantitative data for this compound's effect on sebaceous gland size is limited, its contribution is expected to be proportional to its androgenic potency and its conversion to DHT within the skin.[12]
Larynx (Vocal Cords)
The dramatic deepening of the male voice during puberty is a direct result of androgen action on the larynx. Androgens stimulate the growth of the laryngeal cartilages and the thickening and lengthening of the vocal folds.[13] Studies in animal models have shown that testosterone and DHT induce these changes in a dose-dependent manner.[14] this compound, as a weak androgen, is expected to have a similar, albeit less pronounced, effect.
Skeletal Muscle
Androgens are potent anabolic agents, promoting an increase in muscle mass and strength.[15][16] They achieve this by stimulating muscle protein synthesis and inhibiting protein breakdown.[9][17] Testosterone has been shown to increase the cross-sectional area of muscle fibers. While direct studies on this compound's effect on muscle fiber hypertrophy are scarce, its anabolic properties, though weaker than testosterone, would contribute to the overall androgenic effect on muscle development.
Experimental Protocols
The study of androgen activity relies on a variety of in vitro and in vivo experimental protocols.
Competitive Binding Assay for Androgen Receptor Affinity
This assay determines the binding affinity (Kd or Ki) of a compound for the androgen receptor.
Principle: A radiolabeled androgen (e.g., [³H]-DHT) is incubated with a source of androgen receptors (e.g., prostate cytosol or recombinant AR). Unlabeled androgens, including the test compound (this compound), are added in increasing concentrations to compete with the radioligand for binding to the AR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Hershberger Bioassay for In Vivo Androgenic Activity
The Hershberger bioassay is a standardized in vivo method to assess the androgenic and anti-androgenic potential of a substance.[18][19]
Principle: Immature, castrated male rats are treated with the test substance for a defined period (typically 10 days). The weights of androgen-dependent tissues, including the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis, are then measured. An increase in the weight of these tissues compared to a control group indicates androgenic activity.
Conclusion
This compound, while a less potent androgen than testosterone and DHT, plays a multifaceted role in the development of male secondary sexual characteristics. Its contribution stems from its direct, albeit weak, activation of the androgen receptor and its role as a precursor to the more potent DHT. A thorough understanding of this compound's specific effects and its interplay with other androgens is essential for a complete comprehension of androgen physiology. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other androgens, paving the way for the development of more refined and targeted therapeutic strategies for a range of endocrine-related conditions. Further research focusing on obtaining precise quantitative data for this compound's effects on various target tissues will be invaluable in solidifying our understanding of this often-underestimated steroid hormone.
References
- 1. Androgen - Wikipedia [en.wikipedia.org]
- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Testosterone activates mitogen-activated protein kinase and the cAMP response element binding protein transcription factor in Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgens and hair: a biological paradox with clinical consequences (Chapter 7) - Testosterone [cambridge.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Cause of Androgenic Alopecia: Crux of the Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgens and Sebaceous Glands: What Science Says - Oana - Posts [oanahealth.com]
- 11. bioscmed.com [bioscmed.com]
- 12. researchgate.net [researchgate.net]
- 13. Androgen stimulation and laryngeal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Testosterone on the Thyroarytenoid Muscle and Lamina Propria of Female Rat Vocal Folds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.scirp.org [file.scirp.org]
- 17. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmatest.com [pharmatest.com]
- 19. Evaluation of androgen assay results using a curated Hershberger database - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of the backdoor pathway for DHT synthesis involving androsterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of dihydrotestosterone (B1667394) (DHT), the most potent natural androgen, has traditionally been understood to proceed through the "classical" or "frontdoor" pathway, which involves the conversion of testosterone (B1683101) by the enzyme 5α-reductase. However, a significant body of research has unveiled an alternative route, termed the "backdoor pathway," which bypasses testosterone altogether and utilizes androsterone as a key intermediate. This pathway is crucial for normal male sexual development during fetal life and has been implicated in various androgen-dependent pathologies, including congenital adrenal hyperplasia (CAH), disorders of sex development (DSD), and castration-resistant prostate cancer (CRPC).
This technical guide provides a comprehensive overview of the discovery, mechanisms, and significance of the backdoor pathway for DHT synthesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic route. The guide summarizes key quantitative data, provides detailed experimental protocols for steroid analysis, and visualizes the intricate signaling pathways and experimental workflows.
The Canonical vs. The Backdoor Pathway: A Comparative Overview
The classical and backdoor pathways represent two distinct routes to the synthesis of DHT, starting from cholesterol. While both pathways ultimately converge on the production of this potent androgen, they utilize different intermediate steroids and enzymatic steps.
-
The Classical (Frontdoor) Pathway: This well-established pathway involves the conversion of cholesterol to pregnenolone, which is then metabolized through a series of enzymatic reactions to produce dehydroepithis compound (B1670201) (DHEA) and androstenedione (B190577). Androstenedione is then converted to testosterone, which serves as the immediate precursor for DHT synthesis via the action of 5α-reductase (primarily SRD5A2 in target tissues).
-
The Backdoor Pathway: This alternative route also begins with cholesterol and proceeds to 17α-hydroxyprogesterone (17OHP). However, instead of being converted to androstenedione, 17OHP is first 5α-reduced by SRD5A1 and then 3α-reduced by aldo-keto reductases (AKR1C2 and AKR1C4) to form 17α-hydroxy-allopregnanolone. Subsequent action by the 17,20-lyase activity of CYP17A1 cleaves the side chain to produce this compound. This compound is then converted to androstanediol, which is finally oxidized to DHT by 17β-hydroxysteroid dehydrogenase type 6 (17βHSD6), also known as retinol (B82714) dehydrogenase (RoDH). A key feature of this pathway is that it circumvents testosterone and androstenedione as intermediates.[1][2]
Key Enzymes and Intermediates in the Backdoor Pathway
The backdoor pathway is characterized by a unique set of enzymes and steroid intermediates. The efficient functioning of this pathway is dependent on the coordinated action of these enzymes in specific tissues.
Table 1: Key Enzymes and their Roles in the Backdoor Pathway
| Enzyme | Gene | Substrate | Product | Cellular Location |
| 5α-reductase type 1 | SRD5A1 | 17α-hydroxyprogesterone | 5α-pregnan-17α-ol-3,20-dione | Endoplasmic Reticulum |
| Aldo-keto reductase 1C2/1C4 | AKR1C2/AKR1C4 | 5α-pregnan-17α-ol-3,20-dione | 17α-hydroxy-allopregnanolone | Cytosol |
| Cytochrome P450 17A1 (17,20-lyase) | CYP17A1 | 17α-hydroxy-allopregnanolone | This compound | Endoplasmic Reticulum |
| 17β-hydroxysteroid dehydrogenase 3/5 | HSD17B3/AKR1C3 | This compound | 5α-androstane-3α,17β-diol (Androstanediol) | Endoplasmic Reticulum/Cytosol |
| 17β-hydroxysteroid dehydrogenase 6 (RoDH) | HSD17B6 | 5α-androstane-3α,17β-diol (Androstanediol) | Dihydrotestosterone (DHT) | Endoplasmic Reticulum |
Discovery and Key Experimental Evidence
The concept of a "backdoor" pathway for androgen synthesis first emerged from studies in the tammar wallaby. However, its relevance to human physiology was solidified through a series of key discoveries and experimental observations. The term "backdoor pathway" was formally coined by Richard J. Auchus in 2004.
Seminal Studies:
-
Auchus (2004): This foundational review proposed the existence of an alternative pathway to DHT that bypasses testosterone, based on the enzymatic capabilities of human steroidogenic enzymes. It highlighted the potential importance of this pathway in both normal development and pathological states.
-
Fluck et al. (2011): This study provided critical genetic evidence for the importance of the backdoor pathway in human male sexual development. The researchers identified mutations in the AKR1C2 gene in individuals with 46,XY DSD, demonstrating that disruption of this key 3α-hydroxysteroid dehydrogenase enzyme impairs virilization.
-
O'Shaughnessy et al. (2019): This landmark study provided direct evidence for the activity of the backdoor pathway in the human fetus. Using advanced mass spectrometry techniques, the researchers measured steroid concentrations in fetal plasma and various tissues. Their findings revealed that this compound is the principal circulating "backdoor" androgen in the second-trimester human male fetus, while DHT levels are very low. This study also pinpointed the placenta and fetal liver as major sites of backdoor androgen synthesis.
Quantitative Data from Fetal Steroid Profiling
The work by O'Shaughnessy and colleagues provided crucial quantitative data on the concentrations of key steroids in the backdoor pathway during human fetal development. These findings underscore the physiological significance of this pathway in masculinization.
Table 2: Steroid Concentrations in Mid-Trimester Human Fetal Plasma (ng/mL)
| Steroid | Male (mean ± SEM) | Female (mean ± SEM) |
| Progesterone | 258 ± 27 | 284 ± 35 |
| 17α-hydroxyprogesterone | 21.3 ± 2.6 | 19.8 ± 2.1 |
| 5α-dihydroprogesterone | 135 ± 15 | 148 ± 19 |
| Allopregnanolone | 243 ± 28 | 269 ± 35 |
| This compound | 3.1 ± 0.4 | 1.2 ± 0.2 |
| Testosterone | 1.8 ± 0.2 | 0.4 ± 0.1 |
| DHT | <0.1 | <0.1 |
Data adapted from O'Shaughnessy et al., PLoS Biology, 2019.
Table 3: this compound Concentrations in Human Fetal Tissues (ng/g)
| Tissue | Male (mean ± SEM) |
| Testis | 0.8 ± 0.2 |
| Liver | 2.9 ± 0.6 |
| Adrenal | 4.1 ± 0.8 |
| Placenta | 1.5 ± 0.3 |
Data adapted from O'Shaughnessy et al., PLoS Biology, 2019.
Signaling Pathways and Experimental Workflows
The elucidation of the backdoor pathway has been made possible through the application of sophisticated analytical techniques and carefully designed experiments.
Backdoor Pathway for DHT Synthesis
The following diagram illustrates the enzymatic steps involved in the conversion of 17α-hydroxyprogesterone to DHT via the backdoor pathway.
References
- 1. [PDF] Increased activation of the alternative "backdoor" pathway in patients with 21-hydroxylase deficiency: evidence from urinary steroid hormone analysis. | Semantic Scholar [semanticscholar.org]
- 2. Increased activation of the alternative "backdoor" pathway in patients with 21-hydroxylase deficiency: evidence from urinary steroid hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Androsterone in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone, an endogenous neurosteroid derived from the metabolism of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), plays a significant, albeit historically underappreciated, role in the central nervous system (CNS).[1] Traditionally viewed as a weak androgenic metabolite, contemporary research has illuminated its function as a potent modulator of neuronal activity, primarily through its interaction with the GABA-A receptor.[1][2] This technical guide provides an in-depth exploration of this compound's function within the CNS, consolidating current knowledge on its mechanisms of action, physiological roles, and therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Introduction
This compound (3α-hydroxy-5α-androstan-17-one) is a C19 steroid that is a metabolite of testosterone and dihydrotestosterone (DHT).[1] While its androgenic potency is approximately 1/7th that of testosterone, its significance in the CNS lies in its non-genomic actions as a neurosteroid.[1] It readily crosses the blood-brain barrier and is also synthesized de novo in the brain, where it exerts rapid effects on neuronal excitability.[1][3][4] The primary focus of research into this compound's CNS function has been its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[1][5][6][7] This interaction underlies its observed anticonvulsant and anxiolytic effects.[1][8] Furthermore, emerging evidence suggests that this compound and other androgens contribute to neuroprotection through the activation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[5][8][9][10] This guide will delve into the molecular mechanisms, physiological implications, and methodologies for studying this compound's multifaceted roles in the CNS.
Mechanisms of Action
This compound's effects in the CNS are primarily mediated through two distinct mechanisms: direct, non-genomic modulation of neurotransmitter receptors and activation of intracellular signaling pathways that can lead to genomic and non-genomic effects.
Positive Allosteric Modulation of the GABA-A Receptor
The most well-characterized function of this compound in the CNS is its role as a positive allosteric modulator of the GABA-A receptor.[1][2] It binds to a site on the receptor complex distinct from the GABA binding site, enhancing the receptor's affinity for GABA and prolonging the open time of the chloride channel.[7][9] This leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in a potentiation of inhibitory neurotransmission.
Neuroprotective Signaling Pathways
Beyond its direct effects on ion channels, this compound, along with other androgens, has been shown to activate intracellular signaling cascades that promote neuronal survival and resilience.[5][8][9][10] These pathways are crucial for protecting neurons from various insults, including excitotoxicity and oxidative stress.
Androgens, including the non-aromatizable DHT, can rapidly activate the MAPK/extracellular signal-regulated kinase (ERK) signaling cascade in neurons.[5][8][11] This activation is often mediated through a non-genomic mechanism involving membrane-associated androgen receptors.[10] The activated ERK can then phosphorylate a variety of downstream targets, leading to the inhibition of pro-apoptotic proteins and the promotion of pro-survival gene expression.
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory, as well as neuroprotection. Studies on androgens suggest that they can induce the phosphorylation and activation of CREB, potentially through both MAPK/ERK-dependent and -independent mechanisms.[12] Activated CREB binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, leading to the transcription of proteins involved in neuronal survival and function.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its metabolites' function in the CNS.
Table 1: GABA-A Receptor Modulation by this compound Metabolites
| Compound | Receptor/Cell Type | Effect | EC50 / IC50 | Reference |
| Androstanediol | Hippocampal CA1 Pyramidal Cells | Potentiation of GABA-activated currents | 5 µM | [5][6] |
Table 2: Endogenous Concentrations of this compound in Human Brain Regions
| Brain Region | Concentration (ng/g wet weight) - Male | Concentration (ng/g wet weight) - Female | Reference |
| Hypothalamus | 0.95 ± 0.24 | 0.78 ± 0.19 | [1] |
| Amygdala | 0.88 ± 0.21 | 0.71 ± 0.17 | [1] |
| Parietal Cortex | 0.81 ± 0.19 | 0.65 ± 0.15 | [1] |
| Anterior Pituitary | 1.12 ± 0.28 | 0.91 ± 0.22 | [1] |
| Pineal Gland | 0.99 ± 0.25 | 0.82 ± 0.20 | [1] |
Data are presented as mean ± SEM. Concentrations can vary based on age and physiological state.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in the CNS.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol is designed to measure the modulatory effects of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cells: Primary cultured hippocampal or cortical neurons, or acutely prepared brain slices.
-
Artificial Cerebrospinal Fluid (ACSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Pipette Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
-
Drugs: GABA, this compound.
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system.
Procedure:
-
Prepare neuronal cultures or brain slices according to standard laboratory protocols.
-
Transfer the culture dish or slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell recording configuration.
-
Clamp the membrane potential at -60 mV.
-
Establish a stable baseline by applying brief pulses of GABA (e.g., 10 µM for 2 seconds) every 60 seconds.
-
Introduce this compound into the perfusion solution at the desired concentration.
-
Record the GABA-evoked currents in the presence of this compound for several minutes to allow for equilibration.
-
Wash out the this compound by perfusing with ACSF alone and record the recovery of the GABA-evoked currents.
-
Analyze the data to determine the effect of this compound on the amplitude and kinetics of the GABA-A receptor-mediated currents.
In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect cultured neurons from a toxic insult, such as exposure to an excitotoxin or an oxidizing agent.
Materials:
-
Cells: Primary cultured cortical or hippocampal neurons.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Toxin: e.g., N-methyl-D-aspartate (NMDA), hydrogen peroxide (H2O2), or amyloid-beta (Aβ) peptide.
-
This compound.
-
Cell Viability Assay: e.g., MTT assay, LDH assay, or live/dead cell staining with calcein-AM and ethidium (B1194527) homodimer-1.
-
Equipment: Cell culture incubator, multi-well plate reader, fluorescence microscope.
Procedure:
-
Plate neurons in multi-well plates and culture for 7-10 days to allow for maturation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours).
-
Introduce the neurotoxin at a pre-determined concentration that induces significant but sub-maximal cell death.
-
Co-incubate the cells with this compound and the toxin for a defined period (e.g., 24 hours).
-
Assess cell viability using a chosen method. For MTT assay, incubate cells with MTT solution, then solubilize the formazan (B1609692) product and measure absorbance. For live/dead staining, incubate with the fluorescent dyes and visualize under a microscope, counting the number of live (green) and dead (red) cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control group.
Western Blotting for MAPK/ERK and CREB Phosphorylation
This protocol is used to quantify the activation of the MAPK/ERK and CREB signaling pathways in response to this compound treatment.
Materials:
-
Cells: Cultured neurons or a relevant cell line.
-
This compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-CREB, rabbit anti-total-CREB.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Equipment: SDS-PAGE and Western blotting apparatus, imaging system.
Procedure:
-
Culture cells to near confluence and then serum-starve for 4-6 hours.
-
Treat cells with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Therapeutic Potential and Future Directions
The multifaceted actions of this compound in the CNS suggest its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Its positive modulation of GABA-A receptors makes it a candidate for the treatment of epilepsy and anxiety disorders.[13] The neuroprotective effects mediated through the MAPK/ERK pathway highlight its potential for mitigating neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][14][15] However, the clinical development of this compound and its analogs has been limited.[13]
Future research should focus on several key areas:
-
Elucidating the full spectrum of this compound's molecular targets in the CNS.
-
Conducting more extensive preclinical studies to evaluate its efficacy and safety in animal models of CNS disorders.
-
Developing synthetic analogs with improved pharmacokinetic and pharmacodynamic profiles.
-
Initiating well-designed clinical trials to assess the therapeutic potential of this compound in human patients. [2]
A deeper understanding of this compound's function in the central nervous system will undoubtedly open new avenues for the development of novel therapeutics for a variety of debilitating brain disorders.
References
- 1. Progesterone, androstenedione, testosterone, 5 alpha-dihydrotestosterone and this compound concentrations in specific regions of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurology of Androgens and Androgenic Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of this compound and progesterone with inhibitory ligand-gated ion channels: a patch clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEUROPROTECTIVE ACTIONS OF ANDROGENS ON MOTONEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Androgens | Neurology of Androgens and Androgenic Supplements | springermedicine.com [springermedicine.com]
Methodological & Application
Application Note: Quantification of Androsterone in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androsterone is a key metabolite of testosterone (B1683101) and other androgens, making its quantification in urine a critical tool for clinical diagnostics, anti-doping analysis, and endocrinology research. Urinary steroid profiling helps in diagnosing various metabolic and endocrine disorders.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold-standard and reference method for comprehensive steroid analysis due to its high chromatographic resolution and specificity, especially for isomeric compounds.[1][2][3] This application note provides a detailed protocol for the reliable quantification of this compound in human urine. The method involves enzymatic hydrolysis to deconjugate the steroid, followed by solid-phase extraction (SPE) for sample cleanup, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS.
Principle
In urine, steroids are primarily excreted as water-soluble glucuronide and sulfate (B86663) conjugates.[4] To analyze them by GC-MS, these conjugates must first be cleaved (hydrolyzed) to yield the free steroid. This is typically achieved using the enzyme β-glucuronidase/arylsulfatase.[2][3] Following hydrolysis, the non-polar this compound is extracted from the aqueous urine matrix and concentrated using Solid-Phase Extraction (SPE).[5] Because steroids have low volatility, a derivatization step is mandatory to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.[2][6] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the target analyte with high selectivity, often using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[7][8]
Experimental Protocols
Materials and Reagents
-
Standards: this compound certified reference material, Deuterated this compound (or a suitable analogue like d3-Testosterone) for use as an internal standard (IS).[7][9]
-
Solvents & Chemicals: Methanol (B129727) (HPLC grade), n-Hexane (HPLC grade), Methyl tert-butyl ether (MTBE), Acetic Acid, Sodium Acetate (B1210297), Sodium Bicarbonate, Potassium Carbonate.[1][8]
-
Enzymes: β-Glucuronidase from E. coli or Helix pomatia.[1][8]
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as Ammonium Iodide (NH₄I) and Ethanethiol or 2-mercaptoethanol.[6][8][10]
-
Buffers: 0.2 M Acetate Buffer (pH 4.6), Phosphate Buffer (pH 7.0), Sodium Bicarbonate/Potassium Carbonate Buffer (pH 9.5).[1][8]
-
Consumables: C18 SPE cartridges (e.g., 500 mg, 6 mL), glass test tubes, autosampler vials with inserts, nitrogen evaporator.[11]
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS or similar).[12]
-
Solid-Phase Extraction (SPE) Manifold.
-
Nitrogen Evaporation System.
-
Thermostatic water bath or heating block.
-
Vortex mixer and centrifuge.
Detailed Protocol
Step 1: Sample Preparation (Hydrolysis and Extraction)
-
Pipette 1.0 mL of urine into a glass test tube.
-
Add 25 µL of the internal standard working solution.
-
Add 1.0 mL of 0.2 M acetate buffer (pH 4.6) and vortex.[1]
-
Add 25 µL of β-glucuronidase enzyme solution.[8]
-
Cap the tubes, vortex gently, and incubate in a water bath for at least 1 hour at 55-56 °C to ensure complete hydrolysis.[1][8]
-
Allow samples to cool to room temperature.
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[1][11]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the steroids from the cartridge with 3 mL of methanol or MTBE into a clean glass tube.[8][11]
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40 °C.[8]
Step 2: Derivatization
-
To the dry residue from the previous step, add 50-80 µL of the derivatization reagent (e.g., MSTFA/NH₄I/ethanethiol).[8][10]
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Cap the tube securely and heat at 80-85 °C for 20-30 minutes.[8][10]
-
Cool the tube to room temperature.
-
Transfer the derivatized sample into a GC autosampler vial for analysis.
Step 3: GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity.
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard. Process these standards using the same protocol as the urine samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the concentration of this compound. Determine the concentration of this compound in the urine samples by interpolating their peak area ratios from this curve.
Data Presentation
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless (1.0 µL)[1] |
| Injector Temperature | 280 °C[1][12] |
| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.0 mL/min)[1] |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 50°C, ramp 50°C/min to 230°C, then 5°C/min to 285°C, hold for 10 min.[1] (Note: Program must be optimized) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Ion Source Temp. | 230 °C[1] |
| Quadrupole Temp. | 150 °C[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | |
| This compound-TMS | Select appropriate quantifier and qualifier ions based on the mass spectrum of the derivative. |
| Internal Standard-TMS | Select appropriate quantifier and qualifier ions based on the mass spectrum of the derivative. |
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.995[7][10] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL in urine[3][4][13] |
| Intra-day Precision (RSD%) | < 15%[1] |
| Inter-day Precision (RSD%) | < 15%[1][9] |
| Accuracy / Recovery (% Bias) | 85 - 115%[1][3] |
Visualizations
Caption: Experimental workflow for urinary this compound quantification.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated sample preparation and gas chromatographic-mass spectrometric analysis of urinary androgenic anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl–trimethylsilyl derivatisation - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toxicologia.unb.br [toxicologia.unb.br]
- 13. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Androgens, Including Androsterone, by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of androgens, including androsterone, in human serum. The described protocol employs a straightforward sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput clinical research and drug development applications. This method provides the necessary sensitivity and specificity to accurately measure physiological concentrations of these steroid hormones, overcoming the limitations of traditional immunoassays.[1][2][3][4]
Introduction
Androgens are a class of steroid hormones crucial for the development and maintenance of male characteristics, and they also play significant roles in female physiology.[5] Accurate measurement of androgens such as testosterone, dihydrotestosterone (B1667394) (DHT), dehydroepithis compound (B1670201) (DHEA), androstenedione, and this compound is essential for diagnosing and monitoring various endocrine disorders.[5][6][7] While immunoassays have been widely used, they can suffer from cross-reactivity and a lack of sensitivity, particularly at the lower concentrations found in women and children.[1][4] LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and multiplexing capabilities.[1][2][8] This note presents a complete workflow, from sample preparation to data analysis, for the simultaneous measurement of key androgens.
Experimental Workflow
The overall experimental workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A schematic of the LC-MS/MS workflow for androgen analysis.
Experimental Protocols
Materials and Reagents
-
Androgen standards (this compound, Testosterone, DHT, DHEA, etc.) and isotopically labeled internal standards.
-
HPLC-grade acetonitrile, methanol, water, and formic acid.[9]
-
Zinc sulfate (B86663) solution (50 g/L).
-
Human serum (calibrators, quality controls, and unknown samples).
Sample Preparation
-
Protein Precipitation: To 100 µL of serum sample, calibrator, or quality control, add 100 µL of an internal standard spiking solution prepared in acetonitrile. Some protocols may first add 100 µL of zinc sulfate solution to the sample before the acetonitrile with internal standards.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean tube. For increased cleanliness, a liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether can be performed, or an online solid-phase extraction (SPE) can be utilized.[6][7]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis. A column with dimensions such as 2.1 x 50 mm and a particle size of 1.8 µm is suitable for rapid and efficient separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.[9]
-
Gradient Elution: A gradient from approximately 40% to 95% Mobile Phase B over several minutes allows for the separation of the various androgens. The total run time is typically between 5 and 15 minutes.[3][10]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[10]
-
Column Temperature: The column is often heated to 40°C to ensure reproducible retention times.[10]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for the analysis of androgens.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Quantitative Data
The following tables summarize typical mass spectrometry parameters and performance data for the analysis of androgens.
Table 1: Mass Spectrometry Parameters for Selected Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 291.2 | 255.2 | 15 |
| Testosterone | 289.2 | 97.1 | 25 |
| Dihydrotestosterone (DHT) | 291.2 | 255.2 | 15 |
| Dehydroepithis compound (DHEA) | 289.2 | 253.2 | 12 |
| Androstenedione | 287.2 | 97.1 | 22 |
Note: Optimal collision energies may vary between different mass spectrometer models.
Table 2: Method Performance Characteristics
| Analyte | LLOQ (pg/mL) | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |
| Estradiol (for comparison) | 1 | 72.1-84.7 | <15 | 6.1-8.9 |
| Testosterone | 50 | 88.2-90.3 | <15 | 0.7-6.1 |
| Dihydrotestosterone (DHT) | 10 | 82.0-90.6 | <15 | 0.7-6.1 |
| Dehydroepithis compound (DHEA) | 500 | 88.1-93.8 | <15 | 0.7-6.1 |
| Androstenedione | 100 | 86.2-90.3 | <15 | 0.7-6.1 |
Data synthesized from reported literature, demonstrating typical performance.[8]
Androgen Signaling Pathway
Understanding the biological context of the measured androgens is crucial for data interpretation. The following diagram illustrates a simplified androgen signaling pathway.
Caption: Overview of the androgen signaling cascade.[11][12][13][14][15]
Conclusion
The LC-MS/MS method presented here offers a reliable and high-throughput solution for the simultaneous analysis of androgens, including this compound, in human serum. The protocol is characterized by its simple sample preparation, rapid analysis time, and excellent analytical performance, making it a valuable tool for researchers, scientists, and drug development professionals in the field of endocrinology and beyond. The specificity and sensitivity of this method enable the accurate profiling of androgen levels, contributing to a better understanding of their physiological and pathological roles.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 2. [PDF] Comparison of 7 Published LC-MS/MS Methods for the Simultaneous Measurement of Testosterone, Androstenedione, and Dehydroepithis compound in Serum. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of the efficacy of different androgens measured by LC-MS/MS in representing hyperandrogenemia and an evaluation of adrenal-origin androgens with a dexamethasone suppression test in patients with PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 8. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
Application Note: Synthesis of Deuterated Androsterone for Use as an Internal Standard
Abstract
The accurate quantification of steroid hormones is critical in various fields, including clinical diagnostics, sports doping analysis, and pharmaceutical research. The use of stable isotope-labeled internal standards, such as deuterated androsterone, is the gold standard for mass spectrometry-based quantification methods like GC-MS and LC-MS/MS. These internal standards have nearly identical physicochemical properties to their endogenous counterparts, allowing for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the synthesis, purification, and characterization of deuterated this compound for use as an internal standard.
Introduction
This compound is a key metabolite of testosterone (B1683101) and other androgens, and its levels in biological fluids are indicative of androgen biosynthesis and metabolism.[1][2] Accurate measurement of this compound is crucial for understanding various physiological and pathological states. Stable isotope dilution analysis using a deuterated internal standard is the preferred method for quantification as it minimizes analytical errors arising from matrix effects and sample processing.[3] This document outlines a robust method for the synthesis of deuterated this compound starting from commercially available this compound. The protocol is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry and analytical techniques.
Materials and Reagents
-
This compound
-
Potassium metal
-
Methanol-d4 (B120146) (CD3OD)
-
Sodium borodeuteride (NaBD4)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound (this compound-d3)
This protocol is adapted from a method for labeling 5α-androstane-3α,17β-diol, which involves deuteration at the C-16 and C-17 positions of this compound.[4]
Step 1: Preparation of Deuterated Potassium Methoxide
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of potassium metal to an excess of methanol-d4 in a round-bottom flask equipped with a reflux condenser.
-
The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the potassium has dissolved.
-
The resulting solution is potassium methoxide-d3 in methanol-d4.
Step 2: Deuterium (B1214612) Exchange at C-16
-
Dissolve this compound in the freshly prepared potassium methoxide-d3 solution.
-
Heat the reaction mixture at reflux for several hours to facilitate the deuterium exchange at the C-16 position, adjacent to the ketone at C-17.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 16,16-d2-androsterone.
Step 3: Reduction of the 17-keto group
-
Dissolve the 16,16-d2-androsterone in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add sodium borodeuteride (NaBD4) to the solution.
-
Allow the reaction to stir at room temperature until the reduction of the ketone is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude deuterated product, primarily 5α-[16,16,17-2H3]androstane-3α,17β-diol.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Dissolve the crude deuterated this compound in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified deuterated this compound.
Protocol 3: Characterization of Deuterated this compound
1. Mass Spectrometry (MS)
-
Analyze the purified product by GC-MS or LC-MS to confirm the mass shift corresponding to the incorporation of deuterium atoms. The molecular weight should be increased by the number of incorporated deuterium atoms.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve the purified product in deuterated chloroform (CDCl3).
-
Acquire 1H and 13C NMR spectra. The disappearance or significant reduction of signals corresponding to the protons at the deuterated positions in the 1H NMR spectrum will confirm successful deuteration.
Data Presentation
| Parameter | Starting Material (this compound) | Intermediate (16,16-d2-Androsterone) | Final Product (this compound-d3) |
| Molecular Formula | C19H30O2 | C19H28D2O2 | C19H27D3O2 |
| Molecular Weight | 290.44 g/mol | 292.45 g/mol | 293.46 g/mol |
| Expected Mass Shift (M+) | - | +2 | +3 |
| Isotopic Purity (%) | N/A | >95% | >95% |
| Chemical Purity (%) | >98% | >95% (crude) | >98% (after purification) |
| Overall Yield (%) | N/A | Not isolated | ~60-70% |
Note: The expected values are based on theoretical calculations and literature precedents. Actual results may vary.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of deuterated this compound.
Caption: Simplified metabolic pathway of this compound biosynthesis.[1]
Discussion
The described synthesis provides a straightforward and efficient method for producing deuterated this compound to be used as an internal standard. The key steps are a base-catalyzed deuterium exchange followed by a deuteride (B1239839) reduction. This approach allows for the introduction of multiple deuterium atoms, ensuring a sufficient mass difference from the unlabeled analyte for mass spectrometric analysis. The purification by silica gel chromatography is effective in removing unreacted starting material and byproducts, yielding a high-purity internal standard. The final product should be thoroughly characterized to confirm its identity, isotopic enrichment, and chemical purity before use in quantitative assays.
Conclusion
This application note details a reliable protocol for the synthesis of deuterated this compound. The use of this internal standard in conjunction with mass spectrometry will enable researchers, scientists, and drug development professionals to perform accurate and precise quantification of this compound in various biological matrices, contributing to advancements in endocrinology, clinical chemistry, and anti-doping science.
References
Application Note and Protocol for Solid-Phase Extraction of Androsterone from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone is a key metabolite of testosterone (B1683101) and an important biomarker in various physiological and pathological conditions. Accurate quantification of this compound in serum is crucial for clinical research and diagnostics. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of steroids from complex biological matrices like serum, offering significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption. This document provides a detailed protocol for the solid-phase extraction of this compound from human serum, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of solid-phase extraction methods for this compound and structurally related androgens from serum, as reported in the literature. These values can be used as a benchmark for method development and validation.
| Analyte | Sorbent Type | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity (r²) |
| Androstenedione (B190577) | C8 + QAX | 97 | - | 0.9984 - 0.9999 |
| Androstenedione | Polymeric (SOLAµ HRP) | 42 - 95 | 1 pg/mL[1] | Not Reported[2] |
| Testosterone | Polymeric (SOLAµ HRP) | 42 - 95 | 2 pg/mL[1] | Not Reported[2] |
| This compound | C18 | - | 1.0 - 2.5 pg on column | 0.9988 - 0.9999 |
Note: Data for androstenedione and testosterone are included as they are structurally similar to this compound and their extraction behavior is expected to be comparable. The LLOQ for this compound is provided as "on column," which refers to the amount injected into the analytical instrument.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from human serum using a reversed-phase SPE cartridge.
Materials and Reagents
-
Human serum samples
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Zinc Sulfate (B86663) solution (e.g., 0.2 M)
-
Ammonium (B1175870) hydroxide (B78521) (e.g., 2%)
-
96-well collection plates or glass test tubes
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Pre-treatment
Proper sample pre-treatment is critical to disrupt protein binding and ensure efficient extraction.
-
Allow serum samples to thaw completely at room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
In a clean tube, add 200 µL of serum.
-
Spike the serum with an appropriate amount of the internal standard solution.
-
Add 40 µL of 2% ammonium hydroxide.
-
Add 150 µL of 0.2 M zinc sulfate solution to precipitate proteins.[3]
-
Add 250 µL of methanol.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 1,700 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.[5] Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent.[5] Ensure the sorbent does not dry before sample loading.
-
Sample Loading: Load the pre-treated serum supernatant (from the sample pre-treatment step) onto the conditioned and equilibrated SPE cartridge. Load the sample at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge to remove interfering substances.
-
Wash 1: Pass 1 mL of water through the cartridge.
-
Wash 2: Pass 1 mL of 40% methanol in water through the cartridge.[6]
-
-
Drying: Dry the SPE cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove any remaining wash solvent.
-
Elution: Elute the retained this compound from the cartridge.
-
Place a clean collection tube or 96-well plate under the SPE cartridge.
-
Add 1 mL of methanol to the cartridge to elute the analyte.[7] Collect the eluate.
-
For improved recovery, a second elution with an additional 1 mL of methanol can be performed and collected in the same tube.
-
Post-Elution Processing
-
Evaporation: Place the collection tubes/plate in a nitrogen evaporator and dry the eluate at approximately 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).[2]
-
Vortexing: Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from serum.
Signaling Pathway Diagram (Illustrative)
While SPE itself is a separation technique and not a biological signaling pathway, understanding the metabolic context of this compound is crucial for its analysis. The following diagram illustrates the simplified biosynthesis pathway of this compound.
Caption: Simplified metabolic pathway of this compound synthesis.
References
Application Note and Protocols for In Vitro Androgen Bioassays Using CV1-ARluc Cells to Measure Androsterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in various physiological processes, including the development and maintenance of male secondary sexual characteristics. Dysregulation of AR signaling is implicated in numerous pathologies, most notably prostate cancer. Consequently, the identification and characterization of compounds that modulate AR activity are of significant interest in drug discovery and development. This application note describes an in vitro bioassay for the quantitative assessment of androgenic compounds, specifically focusing on the activity of androsterone, using a stably transfected CV-1 cell line. This cell line, designated CV1-ARluc, expresses the human androgen receptor (hAR) and a luciferase reporter gene under the control of an androgen-responsive element (ARE). The binding of an androgen to the AR induces a conformational change, leading to the translocation of the receptor-ligand complex to the nucleus, where it binds to the ARE and drives the expression of luciferase. The resulting luminescence is directly proportional to the androgenic activity of the compound being tested. The CV-1 cell line is particularly advantageous for this assay as it lacks endogenous expression of other steroid receptors like the glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors, thus minimizing off-target effects and ensuring high specificity for androgens.[1][2]
Principle of the Assay
The CV1-ARluc bioassay is a cell-based reporter gene assay designed to measure the transcriptional activity of the androgen receptor in response to various compounds. The key components of this system are:
-
CV-1 Cells: An African green monkey kidney fibroblast cell line that does not endogenously express significant levels of steroid hormone receptors, providing a "clean" background for the assay.[2][3]
-
Human Androgen Receptor (hAR): The CV-1 cells are stably transfected with a vector expressing the full-length human androgen receptor.
-
Luciferase Reporter Gene: The cells are also stably transfected with a reporter construct containing the firefly luciferase gene downstream of a promoter with multiple copies of an androgen-responsive element (ARE).
When an androgenic compound, such as this compound, is added to the cell culture, it binds to the hAR in the cytoplasm. This binding triggers the dissociation of heat shock proteins, leading to a conformational change in the receptor. The activated AR-ligand complex then translocates to the nucleus and binds to the AREs in the promoter of the luciferase gene. This binding event initiates the transcription of the luciferase gene, resulting in the production of luciferase enzyme. Upon the addition of a luciferin (B1168401) substrate, the enzyme catalyzes a chemiluminescent reaction, and the emitted light is quantified using a luminometer. The intensity of the light signal is directly proportional to the amount of activated AR and, therefore, to the androgenic potency of the test compound.
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway in CV1-ARluc Cells.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| CV1-ARluc Cells | In-house/Collaborator | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS), Charcoal Stripped | Thermo Fisher Scientific | 12676029 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418 Sulfate) | Thermo Fisher Scientific | 10131035 |
| Hygromycin B | Thermo Fisher Scientific | 10687010 |
| This compound | Sigma-Aldrich | A0883 |
| Dihydrotestosterone (DHT) - Positive Control | Sigma-Aldrich | D-073 |
| Flutamide - Antagonist Control | Sigma-Aldrich | F9397 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luciferase Assay System | Promega | E1500 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Maintenance
-
Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% charcoal-stripped FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 500 µg/mL Geneticin, and 100 µg/mL Hygromycin B. The use of charcoal-stripped FBS is crucial to remove endogenous steroids that could activate the androgen receptor.
-
Cell Culture: Culture CV1-ARluc cells in a T-75 flask with the complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 2-3 mL of Trypsin-EDTA. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed into new flasks at a 1:5 to 1:10 split ratio.
Androgen Bioassay Protocol
-
Cell Seeding: The day before the assay, trypsinize and count the CV1-ARluc cells. Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂.
-
Preparation of Test Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of the this compound stock solution in assay medium (DMEM with 5% charcoal-stripped FBS, without selection antibiotics) to achieve the desired final concentrations (e.g., 0.01 nM to 1 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare a positive control (e.g., DHT, 0.01 nM to 100 nM) and a vehicle control (assay medium with 0.1% DMSO).
-
-
Treatment of Cells:
-
After overnight incubation, carefully aspirate the growth medium from the wells.
-
Add 100 µL of the prepared test compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[1]
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
Experimental Workflow
Caption: Experimental workflow for the CV1-ARluc androgen bioassay.
Data Analysis and Presentation
The raw luminescence data is typically expressed in Relative Light Units (RLU). To determine the androgenic activity, the data should be processed as follows:
-
Background Subtraction: Subtract the average RLU of the no-cell control wells from all other wells.
-
Normalization: Normalize the data by dividing the RLU of each treatment well by the average RLU of the vehicle control wells. This will express the results as "fold induction" over the baseline.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
Quantitative Data Summary
| Compound | EC₅₀ (nM) | Cell Line | Reporter System | Reference |
| Dihydrotestosterone (DHT) | 0.1 - 0.3 | CV-1 | MMTV-Luciferase | [3] |
| Testosterone (B1683101) (T) | 0.3 - 1.0 | CV-1 | MMTV-Luciferase | [3] |
| Androstenedione | ~4.5 | U2-OS (AR CALUX) | ARE-Luciferase | [3] |
| This compound | Less potent than T and DHT | Various | Various | [1] |
Note: The potency of androgens can vary depending on the specific cell line, reporter construct, and assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of assay medium with androgens. | Use charcoal-stripped FBS and ensure all reagents are steroid-free. |
| Cell density too high. | Optimize cell seeding density. | |
| Low signal-to-noise ratio | Low expression of AR or luciferase reporter. | Ensure the stability of the cell line and use a fresh, high-quality luciferase substrate. |
| Insufficient incubation time. | Optimize the incubation time with the test compounds (18-24 hours is typical). | |
| High well-to-well variability | Uneven cell seeding. | Ensure proper mixing of the cell suspension before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Cytotoxicity observed | High concentration of test compound or DMSO. | Perform a cytotoxicity assay to determine the non-toxic concentration range of the test compounds. Keep the final DMSO concentration below 0.1%. |
Conclusion
The CV1-ARluc bioassay provides a robust, sensitive, and specific platform for screening and characterizing the androgenic activity of test compounds like this compound. The lack of endogenous steroid receptor expression in CV-1 cells minimizes confounding factors and allows for a clear assessment of AR-mediated transcriptional activation. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can reliably quantify the androgenic potency of novel chemical entities, contributing to the advancement of drug discovery programs targeting the androgen receptor.
References
Application Notes and Protocols for Developing Monoclonal Antibodies for Androsterone Immunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of monoclonal antibodies (mAbs) specifically targeting androsterone, a key steroid hormone. The protocols outlined below cover the entire workflow, from initial antigen preparation to the final development and characterization of a competitive immunoassay.
Introduction
This compound is a steroid hormone with androgenic activity, and its measurement in biological fluids is crucial for various research and diagnostic purposes. Immunoassays, particularly those employing monoclonal antibodies, offer a highly specific and sensitive method for this compound quantification. The development of a robust anti-androsterone mAb is the cornerstone of a reliable immunoassay. This document details the critical steps and methodologies required to produce and characterize high-affinity monoclonal antibodies for use in an this compound-specific competitive enzyme-linked immunosorbent assay (ELISA).
Overall Workflow
The development process for an this compound immunoassay involves several key stages, from preparing the immunogen to validating the final assay.
Experimental Protocols
Antigen Preparation: this compound-Carrier Protein Conjugate
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a strong immune response.[1] A common strategy involves derivatizing this compound to introduce a reactive carboxyl group, which can then be coupled to amine groups on the carrier protein.
Protocol 3.1.1: Synthesis of this compound-3-(O-carboxymethyl) oxime (this compound-CMO)
-
Dissolve 100 mg of this compound in 5 mL of pyridine.
-
Add 150 mg of carboxymethoxylamine hemihydrochloride.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and pour it into 50 mL of ice-cold water.
-
Acidify with 2N HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the product from aqueous ethanol (B145695) to purify the this compound-CMO.
-
Confirm the structure using techniques like NMR and mass spectrometry.
Protocol 3.1.2: Conjugation of this compound-CMO to Bovine Serum Albumin (BSA)
-
Dissolve 20 mg of this compound-CMO and 30 mg of N-hydroxysuccinimide (NHS) in 2 mL of dimethylformamide (DMF).
-
Add 40 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and stir at room temperature for 4 hours to activate the carboxyl group.
-
In a separate vessel, dissolve 100 mg of BSA in 10 mL of 0.1 M phosphate (B84403) buffer (pH 8.0).
-
Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
Continue stirring at 4°C overnight.
-
Dialyze the conjugate extensively against phosphate-buffered saline (PBS) for 48 hours with multiple buffer changes to remove unconjugated hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A hapten density of 15-25 molecules per carrier protein is often optimal.[1]
Monoclonal Antibody Production via Hybridoma Technology
Hybridoma technology is a well-established method for producing monoclonal antibodies.[2][3][4][5][6] It involves fusing antibody-producing B cells with immortal myeloma cells.[3]
Protocol 3.2.1: Immunization and Cell Fusion
-
Immunize 6-8 week old BALB/c mice by intraperitoneal injection of 50-100 µg of the this compound-BSA conjugate emulsified in an equal volume of Complete Freund's Adjuvant.
-
Administer booster injections every 2-3 weeks with the same amount of conjugate emulsified in Incomplete Freund's Adjuvant.
-
Monitor the immune response by testing serum antibody titers using an indirect ELISA coated with this compound conjugated to a different carrier protein (e.g., ovalbumin) to avoid selecting antibodies against the primary carrier.
-
Three days before fusion, give a final intravenous or intraperitoneal boost of the conjugate in saline.
-
Aseptically harvest the spleen from a mouse with a high antibody titer and prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1 using polyethylene (B3416737) glycol (PEG) as the fusing agent.[7]
-
Resuspend the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selective medium and plate them into 96-well microtiter plates.
Protocol 3.2.2: Hybridoma Screening and Cloning
-
After 10-14 days of culture in HAT medium, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-androsterone antibodies using an indirect ELISA.
-
Select hybridomas that produce antibodies with high affinity for this compound.
-
Subclone positive hybridomas by limiting dilution to ensure monoclonality.[5]
-
Expand the stable, high-producing monoclonal hybridoma lines and cryopreserve them for long-term storage.
Antibody Characterization
Protocol 3.3.1: Isotyping
Determine the immunoglobulin class and subclass of the monoclonal antibodies using a commercial mouse mAb isotyping kit. This information is important for purification and labeling strategies.
Protocol 3.3.2: Affinity and Specificity Determination
The affinity and specificity of the monoclonal antibodies are critical for the performance of the immunoassay.
-
Affinity Measurement : Determine the affinity constant (Ka) using a competitive ELISA format. A high affinity (Ka > 10⁹ M⁻¹) is desirable for a sensitive assay.[8]
-
Cross-Reactivity Testing : Assess the specificity by measuring the cross-reactivity with structurally related steroids. This is typically done in a competitive ELISA by determining the concentration of the cross-reactant required to displace 50% of the labeled this compound, and comparing it to the concentration of this compound required for the same displacement.
Table 1: Illustrative Cross-Reactivity Profile of a Selected Anti-Androsterone mAb
| Compound | Structure | % Cross-Reactivity |
| This compound | (Reference) | 100% |
| Epithis compound | 5α-androstan-3β-ol-17-one | < 5% |
| Etiocholanolone | 5β-androstan-3α-ol-17-one | < 2% |
| Dehydroepithis compound (DHEA) | 5-androsten-3β-ol-17-one | < 1% |
| Testosterone (B1683101) | 4-androsten-17β-ol-3-one | < 0.5% |
| Dihydrotestosterone (DHT) | 5α-androstan-17β-ol-3-one | < 0.5% |
| Progesterone | 4-pregnene-3,20-dione | < 0.1% |
| Estradiol | 1,3,5(10)-estratriene-3,17β-diol | < 0.1% |
Immunoassay Development: Competitive ELISA
A competitive ELISA is the most common format for quantifying small molecules like this compound.[9][10][11][12] In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to the limited number of antibody-binding sites coated on a microplate.
Protocol 4.1: Competitive ELISA for this compound
-
Plate Coating : Coat a 96-well microplate with the purified anti-androsterone mAb (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing : Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking : Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the washing step.
-
Competitive Reaction : Add 50 µL of standard, control, or sample to the appropriate wells, followed immediately by 50 µL of this compound-horseradish peroxidase (HRP) conjugate. Incubate for 1-2 hours at 37°C.[9]
-
Washing : Wash the plate five times with wash buffer.
-
Substrate Addition : Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping Reaction : Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Measurement : Read the optical density (OD) at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Data Analysis and Assay Validation
Construct a standard curve by plotting the OD values against the logarithm of the this compound standard concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of this compound in the unknown samples.
Table 2: Typical Performance Characteristics of an this compound Competitive ELISA
| Parameter | Typical Value |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity (LOD) | < 0.05 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Spike Recovery | 85 - 115% |
Conclusion
The development of a high-quality monoclonal antibody is a critical prerequisite for establishing a reliable and sensitive immunoassay for this compound. The protocols and application notes provided here offer a detailed framework for researchers to produce and characterize anti-androsterone monoclonal antibodies and to develop a robust competitive ELISA for their specific research or diagnostic needs. Careful optimization of each step, from immunogen design to final assay validation, is essential for achieving the desired assay performance.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 4. sinobiological.com [sinobiological.com]
- 5. greenmoab.com [greenmoab.com]
- 6. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 7. Preparation of monoclonal antibodies able to discriminate between testosterone and 5 alpha-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of monoclonal antibodies raised against testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Androstenedione Competitive ELISA Kit (EIAAND) - Invitrogen [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sceti.co.jp [sceti.co.jp]
Application Notes and Protocols for Studying the Behavioral Effects of Androsterone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the behavioral effects of the endogenous steroid androsterone. The following sections detail experimental protocols, summarize quantitative data, and illustrate the key signaling pathways and experimental workflows involved in this area of research.
I. Introduction to this compound and its Behavioral Significance
This compound is a metabolite of testosterone, belonging to the class of neuroactive steroids that can modulate neuronal activity and behavior. Research suggests that this compound may play a significant role in regulating anxiety, mood, and social behaviors. Animal models, particularly rodents, are invaluable tools for elucidating the precise behavioral functions of this compound and its underlying neurobiological mechanisms. This document outlines standardized protocols for assessing the anxiolytic-like effects of this compound in rats and mice.
II. Animal Models and Behavioral Paradigms
The most common animal models for studying the behavioral effects of this compound are rats and mice, often after gonadectomy (GDX) to reduce the influence of endogenous gonadal hormones. This allows for a more direct assessment of the effects of exogenously administered this compound.
Key behavioral paradigms to assess anxiety-like behavior include:
-
Elevated Plus Maze (EPM): This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Open Field Test (OFT): This paradigm assesses locomotor activity and anxiety-like behavior in a novel, open arena. A reduction in anxiety is often associated with increased exploration of the central, more exposed area of the field.
III. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration on anxiety-like behaviors in rats and mice.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (Rats)
| Animal Model | Treatment Group | Dose | Route | Key Behavioral Measures | Results | Reference |
| Gonadectomized (GDX) Male Rats | Vehicle (Sesame Oil) | N/A | SC | Time on Open Arms (s) | Mean values not explicitly stated, but served as control. | [1] |
| This compound | 1 mg/kg | SC | Time on Open Arms (s) | Increased (F1,59=7.005, p<0.01) | [1] | |
| Vehicle (Sesame Oil) | N/A | SC | % Time on Open Arms | Mean values not explicitly stated, but served as control. | [1] | |
| This compound | 1 mg/kg | SC | % Time on Open Arms | Increased (F1,59=6.834, p<0.05) | [1] | |
| Vehicle (Sesame Oil) | N/A | SC | Open Arm Entries | Mean values not explicitly stated, but served as control. | [1] | |
| This compound | 1 mg/kg | SC | Open Arm Entries | Increased (F1,59=8.332, p<0.01) | [1] |
Table 2: Effects of this compound on Anxiety-Like Behavior in the Open Field Test (Mice)
| Animal Model | Treatment Group | Dose | Route | Key Behavioral Measures | Results | Reference |
| Gonadectomized (GDX) Wild-Type Male Mice | Vehicle (Sesame Oil) | N/A | SC | Central Entries | No significant difference compared to this compound. | [1] |
| This compound | 1 mg/kg | SC | Central Entries | No significant difference compared to vehicle. | [1] | |
| Gonadectomized (GDX) βERKO Male Mice | Vehicle (Sesame Oil) | N/A | SC | Central Entries | No significant effect of this compound treatment. | [1] |
| This compound | 1 mg/kg | SC | Central Entries | No significant effect of this compound treatment. | [1] |
Note: While this compound showed clear anxiolytic effects in rats in the EPM, the same was not observed in the open field test in mice in the cited study[1]. This highlights potential species and paradigm-specific effects.
IV. Experimental Protocols
A. This compound Administration Protocol
This protocol describes the subcutaneous administration of this compound to rodents.
Materials:
-
This compound powder
-
Sesame oil (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound powder to prepare a 1 mg/ml solution in sesame oil.
-
Add the this compound powder to a sterile vial.
-
Add the appropriate volume of sesame oil to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume (1 ml/kg for a 1 mg/kg dose).
-
Gently restrain the mouse or rat. For mice, the scruff of the neck can be held. For rats, they can be gently wrapped in a towel.
-
-
Subcutaneous (SC) Injection:
-
Wipe the injection site (the loose skin over the back, between the shoulder blades) with 70% ethanol.
-
Create a "tent" of skin by gently pinching the skin.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
B. Elevated Plus Maze (EPM) Protocol for Rats
Apparatus:
-
A plus-shaped maze with two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
The maze should be elevated 50-70 cm above the floor.
-
The apparatus should be made of a non-porous material that is easy to clean (e.g., PVC, acrylic).
-
A video camera mounted above the maze to record the sessions.
-
Automated tracking software (e.g., ANY-maze, EthoVision XT) is recommended for accurate data collection.
Procedure:
-
Habituation:
-
Bring the rats to the testing room at least 1 hour before the start of the experiment to acclimate.
-
The testing room should be quiet and have consistent, dim lighting.
-
-
Testing:
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Place the rat on the central platform of the maze, facing one of the open arms.
-
Start the video recording and tracking software immediately.
-
Allow the rat to explore the maze freely for 5 minutes.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection and Analysis:
-
Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol and water between each animal to remove any olfactory cues.
-
C. Open Field Test (OFT) Protocol for Mice
Apparatus:
-
A square arena (typically 40 x 40 cm or 50 x 50 cm) with high walls (30-40 cm) to prevent escape.
-
The arena should be made of a non-porous, easy-to-clean material.
-
The floor of the arena is typically divided into a central zone and a peripheral zone by the tracking software.
-
A video camera mounted above the arena.
-
Automated tracking software.
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Maintain consistent, low-level lighting in the room.
-
-
Testing:
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the arena for 5-10 minutes.
-
The experimenter should be out of the mouse's sight during the test.
-
-
Data Collection and Analysis:
-
Record the following parameters:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled (a measure of locomotor activity).
-
Rearing frequency.
-
-
An increase in the time spent and entries into the center zone suggests an anxiolytic-like effect.
-
-
Cleaning:
-
Clean the arena thoroughly with 70% ethanol and water between each mouse.
-
V. Signaling Pathways and Experimental Workflows
The behavioral effects of this compound are thought to be mediated through its interaction with various neuroreceptor systems. The following diagrams illustrate the key signaling pathways and experimental workflows.
VI. Discussion and Considerations
-
Species and Strain Differences: The behavioral effects of this compound can vary between rats and mice, as well as between different strains of the same species. It is crucial to select the appropriate animal model based on the specific research question.
-
Dosage and Administration Route: The dose and route of administration can significantly impact the observed behavioral effects. The protocols provided here use a subcutaneous dose of 1 mg/kg, which has been shown to be effective[1]. However, dose-response studies may be necessary for specific experimental goals.
-
Control Groups: Appropriate control groups are essential for valid results. This includes a vehicle-treated group to control for the effects of the injection procedure and the vehicle itself.
-
Environmental Factors: The testing environment, including lighting, noise levels, and handling procedures, should be standardized and consistent across all experimental groups to minimize variability.
-
Mechanism of Action: While this compound is known to be a positive allosteric modulator of the GABA-A receptor, its interactions with other receptor systems, such as the estrogen receptor beta, may also contribute to its behavioral profile, although the direct interaction appears weak[1]. Further research is needed to fully elucidate its complex mechanisms of action.
By following these detailed application notes and protocols, researchers can effectively utilize animal models to investigate the behavioral effects of this compound, contributing to a better understanding of its role in the central nervous system and its potential as a therapeutic agent.
References
Application Notes and Protocols for Investigating Androsterone Metabolism in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for the study of androsterone metabolism. This document outlines the selection of appropriate cell models, key experimental protocols, and data presentation strategies essential for robust and reproducible research in endocrinology, oncology, and drug development.
Application Note 1: Selecting the Appropriate Cell Culture Model
The choice of cell model is critical for accurately investigating this compound metabolism. The ideal model should express the necessary steroidogenic enzymes. Key considerations include the tissue of origin, expression of relevant enzymes like 5α-reductases (SRD5A) and aldo-keto reductases (AKR1C family), and the culture format (2D vs. 3D).
-
2D Monolayer Cultures: Traditional 2D cultures are suitable for initial high-throughput screening, dose-response studies, and basic mechanistic investigations. They are cost-effective and allow for straightforward imaging and analysis.
-
3D Spheroid Cultures: Three-dimensional models, such as spheroids, more closely mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients.[1] These models are becoming the standard for drug metabolism and toxicology studies, as they often exhibit more physiologically relevant metabolic activity compared to 2D cultures.[2][3] For instance, HepG2 spheroids have shown promise for studying the biotransformation of androgenic steroids.[1]
Below is a summary of commonly used cell lines for studying androgen metabolism.
| Cell Line | Origin | Key Characteristics for this compound Metabolism |
| HepG2 | Human Hepatocellular Carcinoma | Expresses a broad range of phase I and phase II metabolic enzymes; widely used for general metabolism and toxicology studies.[4] |
| LNCaP | Human Prostate Adenocarcinoma | Androgen-sensitive; expresses androgen receptor (AR) and key enzymes like SRD5A2 and AKR1C3, making it a key model for prostate cancer research.[5][6] |
| VCaP | Human Prostate Adenocarcinoma | Expresses high levels of wild-type AR and steroidogenic enzymes like CYP17A1, allowing for the study of de novo androgen synthesis.[7] |
| H295R | Human Adrenocortical Carcinoma | Expresses most enzymes required for steroidogenesis, making it a comprehensive model for studying the entire steroidogenic pathway.[8][9] |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive; possesses 5α-reductase activity, allowing for the study of androgen conversion.[10] |
| BG-1 | Human Ovarian Carcinoma | Exhibits high 5α-reductase activity, leading to the production of metabolites like this compound.[4] |
Application Note 2: Key Experimental Assays
A multi-faceted approach is necessary to fully elucidate this compound metabolism and its cellular effects.
-
Metabolite Profiling: The gold standard for identifying and quantifying this compound and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for steroid analysis in cell culture supernatants.[11][12][13]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of key enzymes involved in this compound synthesis and catabolism (e.g., SRD5A1, AKR1C1, AKR1C2, AKR1C3).[6][14] This helps determine how this compound or other compounds regulate the metabolic machinery at the transcriptional level.
-
Protein Level Analysis: Western blotting is a fundamental technique to detect and quantify the protein expression of these metabolic enzymes and other relevant proteins in the signaling pathway, such as the androgen receptor (AR).[15][16][17]
-
Cell Viability and Proliferation Assays: Assays like the MTT assay are used to assess the functional consequences of this compound treatment or the accumulation of its metabolites on cell health and growth.[18]
Diagrams and Workflows
Experimental Workflow
The following diagram outlines a typical workflow for investigating this compound metabolism in vitro.
This compound Metabolic Pathways
This compound is a metabolite of testosterone (B1683101) and can be interconverted with other androgens. The key pathways involve 5α-reduction and the activity of hydroxysteroid dehydrogenases (HSDs).
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general framework for culturing cells and treating them with this compound for metabolism studies.
Materials:
-
Selected cell line (e.g., LNCaP, HepG2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Charcoal-stripped serum (CSS) for hormone-deprivation studies
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 96-well)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into appropriate culture plates at a predetermined density (e.g., 2 x 10^5 cells/well for a 6-well plate).
-
Adherence: Allow cells to adhere and grow for 24-48 hours in complete growth medium.
-
Hormone Deprivation (Optional): For studies involving hormone response, replace the complete medium with a medium containing charcoal-stripped serum for 24 hours prior to treatment. This reduces baseline levels of steroids.
-
Treatment Preparation: Prepare working solutions of this compound in a serum-free or CSS-containing medium from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic (typically <0.1%).
-
Treatment Administration: Remove the medium from the cells, wash once with sterile PBS, and add the medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control.[5]
-
Incubation: Incubate the cells for the desired time course (e.g., 6, 24, 48 hours) at 37°C and 5% CO2.
-
Sample Collection: At each time point, collect the culture medium for metabolite analysis and lyse the cells for RNA or protein extraction. Store samples appropriately (-80°C).
Protocol 2: Metabolite Extraction and Quantification by LC-MS/MS
This protocol outlines the extraction of steroids from cell culture medium for analysis.
Materials:
-
Collected cell culture medium
-
Internal standards (e.g., deuterated steroids)
-
Organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Transfer 500 µL of cell culture medium to a clean glass tube.
-
Internal Standard: Add an internal standard mix to each sample to correct for extraction efficiency and matrix effects.[5]
-
Liquid-Liquid Extraction: Add 2 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.[5]
-
Collection: Carefully transfer the upper organic layer to a new tube. Repeat the extraction on the aqueous layer for maximum recovery.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Analysis: Inject the sample into the LC-MS/MS system. Steroids are separated by reverse-phase chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) for quantification.[12][19]
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the measurement of mRNA levels of key metabolic enzymes.
Materials:
-
Cell pellets harvested from culture
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (see table below)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess purity using a spectrophotometer (A260/280 ratio ~1.8-2.0).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s, 60°C for 30s).[20]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[21]
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| AKR1C1 | GAGATTGCCAAGGTGGAGAT | CCACATGCCATTTAGGTTGA |
| AKR1C3 | TGGAGTCCGAGCCAAGATAA | AGGCCCACATTGATGAACTG |
| SRD5A1 | TGAATACCCTGTGGCTGTATTG | GCTTGGTGTTGGTGAAGATG |
| HSD17B2 | AAGACATTGGCAGGGTCATC | TCCAGATACACGGGAAGAGG |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
(Note: Primer sequences are examples and should be validated before use).[20][21][22]
Protocol 4: Protein Expression Analysis by Western Blot
This protocol is for quantifying the expression levels of target proteins.[15][23]
Materials:
-
Cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-SRD5A1, anti-AR)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[24]
-
Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature.[15]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15] Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.
Protocol 5: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.[18]
Materials:
-
Cells cultured in a 96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound or its metabolites in a 96-well plate as described in Protocol 1.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation: Quantitative Summaries
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present hypothetical data from the described experiments.
Table 1: this compound Metabolism in Different Cell Lines (LC-MS/MS Data)
| Cell Line | This compound Remaining (%) | 5α-Androstanedione (ng/mL) | 5α-Androstane-3α,17β-diol (ng/mL) |
| HepG2 | 45.2 ± 5.1 | 12.3 ± 1.5 | 35.8 ± 4.2 |
| LNCaP | 21.7 ± 3.3 | 48.9 ± 6.0 | 22.1 ± 2.9 |
| H295R | 33.6 ± 4.5 | 25.1 ± 3.1 | 40.5 ± 5.3 |
| MCF-7 | 78.4 ± 8.2 | 8.2 ± 1.1 | 5.4 ± 0.8 |
Data represent mean ± SD after 24h incubation with 1 µM this compound.
Table 2: Dose-Response Effect of this compound on Gene Expression in LNCaP Cells (qRT-PCR Data)
| Gene | Control | 0.1 µM this compound | 1 µM this compound | 10 µM this compound |
| AKR1C3 | 1.0 ± 0.1 | 1.8 ± 0.2 | 3.5 ± 0.4 | 4.1 ± 0.5 |
| SRD5A1 | 1.0 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.4 ± 0.3 |
| PSA (KLK3) | 1.0 ± 0.2 | 5.2 ± 0.6 | 15.7 ± 1.9 | 22.3 ± 2.5 |
Data represent fold change in mRNA expression (mean ± SD) relative to vehicle control after 24h treatment.
Table 3: Effect of this compound on Protein Levels in LNCaP Cells (Western Blot Densitometry)
| Protein | Control | 1 µM this compound (24h) | 1 µM this compound (48h) |
| AR | 1.0 ± 0.15 | 0.7 ± 0.11 | 0.4 ± 0.09 |
| AKR1C3 | 1.0 ± 0.12 | 2.9 ± 0.3 | 3.8 ± 0.4 |
| GAPDH | 1.0 ± 0.08 | 1.0 ± 0.09 | 1.1 ± 0.10 |
Data represent relative protein levels (mean ± SD) normalized to GAPDH and relative to control.
Table 4: Cell Viability in Response to this compound and Metabolites (MTT Assay Data)
| Compound (10 µM) | Cell Viability (% of Control) |
| This compound | 95.3 ± 4.8 |
| Dihydrotestosterone (DHT) | 115.2 ± 7.1* |
| 5α-Androstane-3α,17β-diol | 108.6 ± 6.5 |
*Data represent mean ± SD for LNCaP cells after 72h treatment. p < 0.05 vs. Control.
References
- 1. Effect of HepG2 cell 3D cultivation on the metabolism of the anabolic androgenic steroid metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. e-century.us [e-century.us]
- 7. Increased expression of genes converting adrenal androgens to testosterone in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relationship between growth and androstenedione metabolism in four cell lines of human breast carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultra-performance liquid chromatography/tandem mass spectrometric determination of testosterone and its metabolites in in vitro samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. origene.com [origene.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
use of androsterone as a biomarker for androgen excess disorders
Application Note & Protocol
Topic: Use of Androsterone as a Biomarker for Androgen Excess Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androgen excess, or hyperandrogenism, is the most common endocrine disorder in women of reproductive age, characterized by elevated levels of androgens or their clinical manifestations.[1] Clinical signs include hirsutism (excessive male-pattern hair growth), acne, and androgenic alopecia.[2] These disorders can also lead to reproductive dysfunction, such as irregular menstrual cycles and infertility.[3][4]
The most prevalent causes of androgen excess are Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia (CAH).[3][4][5][6] In women, androgens are primarily produced by the ovaries and the adrenal glands, with peripheral tissues like fat and skin playing a crucial role in converting weaker androgens into more potent forms.[1][7]
This compound is a key metabolite of androstenedione (B190577) and testosterone (B1683101), making it a valuable downstream indicator of the total androgen pool.[1][8] Measuring this compound, often as part of a broader steroid panel, provides a comprehensive view of androgen metabolism. This is critical for diagnosing and differentiating between various hyperandrogenic states, monitoring therapeutic interventions, and developing new drugs targeting androgen pathways.
Androgen Metabolism and the Formation of this compound
Androgens are synthesized from cholesterol through a series of enzymatic steps occurring in the adrenal glands and ovaries.[8][9] Two primary pathways contribute to the formation of potent androgens like dihydrotestosterone (B1667394) (DHT): the classical (or canonical) pathway and the alternative "backdoor" pathway.[8][9][10]
-
Classical Pathway: This well-established route proceeds through dehydroepithis compound (B1670201) (DHEA) and androstenedione to produce testosterone, which is then converted to the highly potent DHT by the enzyme 5α-reductase in peripheral tissues.[9]
-
Backdoor Pathway: This pathway synthesizes DHT from 17α-hydroxyprogesterone, bypassing testosterone as an intermediate.[8][10][11] The backdoor pathway is physiologically important during fetal development and can become highly active in pathological states like CAH, where precursor steroids accumulate due to enzyme deficiencies.[6][10][11]
This compound is a major metabolic end-product of both pathways, primarily formed from the 5α-reduction of androstenedione. Its measurement in urine or serum reflects the combined activity of these androgen synthesis routes.[8][12]
This compound in Key Androgen Excess Disorders
Polycystic Ovary Syndrome (PCOS)
PCOS is the most common cause of hyperandrogenism, affecting 5-20% of women.[3] It is characterized by a combination of irregular ovulation, polycystic ovaries on ultrasound, and clinical or biochemical hyperandrogenism.[3] While testosterone and androstenedione are the most commonly measured and elevated androgens in PCOS, this compound levels are also typically increased, reflecting the overall heightened androgen production from both ovarian and adrenal sources.[13][14]
Congenital Adrenal Hyperplasia (CAH)
CAH comprises a group of autosomal recessive genetic disorders where enzymatic defects in cortisol biosynthesis lead to overproduction of adrenal androgens.[6][11] The most common form is 21-hydroxylase deficiency.[11] In this condition, precursors like 17-hydroxyprogesterone accumulate and are shunted into androgen synthesis pathways, including the backdoor pathway, leading to significant elevations in androstenedione, testosterone, and their metabolites, including this compound.[6][11][15]
Quantitative Data Summary
The following table summarizes typical serum androgen levels in healthy women versus those with common androgen excess disorders. This compound is often measured as part of a urinary steroid profile, where its elevation is a key indicator of hyperandrogenism.
| Biomarker | Healthy Premenopausal Female | Polycystic Ovary Syndrome (PCOS) | Congenital Adrenal Hyperplasia (CAH) |
| This compound (Serum) | 20.0 - 80.0 ng/dL[5] | Elevated | Significantly Elevated |
| Testosterone (Total) | 6.0 - 86 ng/dL[16] | Significantly Elevated (e.g., >86 ng/dL)[14] | Elevated to Significantly Elevated |
| Androstenedione | 0.7 - 3.1 ng/mL[16] | Significantly Elevated (e.g., >3.1 ng/mL)[14] | Very High (often 5- to 10-fold elevation)[17] |
| DHEA-S | Varies with age (e.g., ~35-430 µg/dL) | Normal or Mildly Elevated[14] | Normal or Mildly Elevated |
| 17-OH-Progesterone | < 200 ng/dL (follicular phase) | Normal or Mildly Elevated | Very High (hallmark of 21-hydroxylase deficiency)[17] |
Note: Reference ranges can vary significantly between laboratories and methodologies. The values presented are for illustrative purposes.
Experimental Protocols
The gold-standard methods for quantifying this compound and other steroid metabolites are mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]
-
GC-MS: Traditionally considered the gold standard for comprehensive urinary steroid profiling, it offers high resolution but requires extensive, time-consuming sample preparation, including chemical derivatization to make the steroids volatile.[18][19][20]
-
LC-MS/MS: Increasingly adopted in clinical and research settings due to its high sensitivity, specificity, and simpler sample preparation, which often eliminates the need for derivatization. It is well-suited for high-throughput analysis of serum and urine samples.[5][18][21]
Protocol 1: Urinary Steroid Profiling by GC-MS
This protocol provides a general methodology for the analysis of this compound and other steroid metabolites in urine.[18][20]
1. Sample Preparation & Hydrolysis a. To 1.0 mL of urine in a glass tube, add an internal standard solution containing deuterated steroid analogues. b. Add 0.5 mL of acetate (B1210297) buffer (pH 5.0). c. Add 50 µL of β-glucuronidase/arylsulfatase enzyme from Helix pomatia. d. Vortex briefly and incubate overnight (16-18 hours) at 55°C to deconjugate the steroids (hydrolyze glucuronide and sulfate (B86663) groups).
2. Solid-Phase Extraction (SPE) a. Allow samples to cool to room temperature. b. Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. c. Load the hydrolyzed urine sample onto the SPE cartridge. d. Wash the cartridge with 3 mL of deionized water to remove polar impurities. e. Elute the steroids with 3 mL of methanol into a clean glass tube. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
3. Derivatization a. Step 1 (Oximation): To the dried residue, add 100 µL of 2% methoxyamine hydrochloride in pyridine. Cap the tube tightly and heat at 60°C for 60 minutes to protect keto-groups. b. Step 2 (Silylation): Cool the sample. Add 100 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). Cap and heat at 60°C for 30 minutes to derivatize hydroxyl-groups into trimethylsilyl (B98337) (TMS) ethers.
4. GC-MS Analysis a. Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system. b. Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the steroid derivatives. (Typical program: start at 180°C, ramp to 300°C). c. Mass Spectrometry: Operate the mass spectrometer in either full scan mode (for comprehensive profiling) or selected ion monitoring (SIM) mode (for targeted quantification) using electron ionization (EI).[18]
Protocol 2: Serum Androgen Panel by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of this compound and other androgens in serum.[21][22][23]
1. Sample Preparation (Protein Precipitation & LLE) a. To 100 µL of serum in a microcentrifuge tube, add an internal standard solution (containing deuterated analogues of the target androgens) dissolved in methanol. b. Add 200 µL of acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute. c. Centrifuge at high speed (e.g., 14,000 g) for 10 minutes. d. Optional Liquid-Liquid Extraction (LLE) for cleanup: Transfer the supernatant to a new tube. Add 1 mL of an organic solvent like methyl tert-butyl ether (MTBE). Vortex and centrifuge to separate phases. e. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen.
2. Reconstitution a. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water). b. Vortex, centrifuge briefly, and transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Methanol with 0.1% formic acid. iv. Gradient: Run a gradient from ~40% B to 95% B over several minutes to separate the androgens. b. Tandem Mass Spectrometry (MS/MS): i. Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. ii. Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, optimize at least two transitions (a quantifier and a qualifier) for high specificity and accurate quantification.
Applications in Research and Drug Development
-
Diagnostic Utility: Steroid profiling that includes this compound can help differentiate between adrenal and ovarian sources of androgen excess, which is crucial for accurate diagnosis when clinical presentations overlap (e.g., PCOS vs. non-classic CAH).[7][24]
-
Biomarker of 5α-Reductase Activity: Urinary this compound levels, particularly the ratio of this compound to its 5β-isomer (etiocholanolone), serve as a reliable in vivo biomarker of peripheral 5α-reductase activity. This is critical for studying diseases characterized by enhanced androgen action and for developing drugs that inhibit this enzyme.
-
Therapeutic Monitoring: In patients undergoing treatment for androgen excess disorders (e.g., glucocorticoid therapy for CAH or anti-androgens for PCOS), monitoring changes in this compound and other androgen metabolites can provide an objective measure of therapeutic efficacy.[17]
-
Drug Development: For pharmaceutical companies developing novel therapies targeting androgen synthesis or action, these protocols provide robust methods to assess a drug's pharmacodynamic effects on androgen metabolism in both preclinical models and clinical trials.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. High Androgens in Females: Symptoms, Causes, and Treatments [verywellhealth.com]
- 3. PCOS and Androgen Excess | Gynecology, Integrative Medicine & Functional Medicine located in Upper East Side, New York, NY | TÄrÄMD [taramd.com]
- 4. Understanding Androgen Excess in Congenital Adrenal Hyperplasia | CAHteam [cahteam.com]
- 5. This compound | Rupa Health [rupahealth.com]
- 6. karger.com [karger.com]
- 7. Approach to androgen excess in women: Clinical and biochemical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 11. Androgens in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Androgen excess: a hallmark of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated and diagnostic androgens of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androstenedione and its conversion to plasma testosterone in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uvihealth.in [uvihealth.in]
- 17. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 18. benchchem.com [benchchem.com]
- 19. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepithis compound in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 24. Androgen Excess and Diagnostic Steroid Biomarkers for Nonclassic 21-hydroxylase Deficiency without Cosyntropin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Differentiation of Androsterone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone, a key metabolite of testosterone, and its isomers, such as epithis compound (B191177) and etiocholanolone, are steroids of significant interest in clinical diagnostics, doping control, and pharmaceutical research. Due to their structural similarity, particularly as stereoisomers, their accurate differentiation and quantification pose a significant analytical challenge. This document provides detailed application notes and experimental protocols for the analytical differentiation of this compound from its isomers using state-of-the-art techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Mobility-Mass Spectrometry (IM-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for steroid analysis, offering high chromatographic resolution and sensitive detection. However, due to the low volatility and thermal instability of steroids, a derivatization step is typically required prior to analysis.[1] Silylation, particularly the formation of trimethylsilyl (B98337) (TMS) derivatives, is a common and effective approach.[2][3]
Experimental Workflow
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry: analysis of dissolved steroids in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of Androsterone in Forensic Toxicology Analysis
Abstract
Androsterone is an endogenous steroid hormone and a principal metabolite of testosterone (B1683101) and other androgenic anabolic steroids (AAS). In forensic toxicology, the analysis of this compound in biological specimens is crucial for detecting the illicit use of performance-enhancing drugs and for post-mortem investigations.[1][2] Its presence and concentration, often evaluated in conjunction with other steroids, can help establish the administration of exogenous androgens.[3] This document provides detailed application notes on the significance of this compound analysis and comprehensive protocols for its detection and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Notes
This compound serves as a key biomarker in forensic toxicology for several reasons:
-
Metabolite of Endogenous and Exogenous Steroids: As a metabolite, this compound levels can indicate the administration of testosterone or its precursors like androstenedione (B190577).[3][4] Forensic laboratories analyze this compound as part of a broader steroid profile to detect doping in sports or AAS abuse in criminal investigations.[5][6]
-
Post-Mortem Toxicology: In cases of sudden death, especially in young athletes or bodybuilders, toxicological analysis for AAS is often performed.[1][7] Elevated levels of this compound and other steroids can suggest that AAS abuse was a contributing factor to the cause of death.[1]
-
Sample Matrices: this compound can be detected in various biological samples, including urine, blood (serum/plasma), and hair.[1][5] Urine is the most common matrix for doping control, while blood and hair can provide information on recent and long-term use, respectively.[5]
-
Interpretation Challenges: A primary challenge in interpreting this compound levels is distinguishing between endogenous (naturally occurring) and exogenous (administered) sources.[3] This often requires sophisticated techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), which can determine the carbon isotope ratio of the molecule to confirm its origin.[4][6] Elevated concentrations of this compound, especially when accompanied by an altered ratio to its isomer etiocholanolone (B196237) or to epitestosterone (B28515), can be indicative of exogenous steroid administration.
Quantitative Data Summary
The following tables summarize the analytical performance data for the quantification of androgens, including androstenedione (a precursor to this compound) and testosterone, using LC-MS/MS methods. These values are representative of the sensitivity and precision achievable with modern analytical instrumentation.
Table 1: LC-MS/MS Method Performance for Androgen Analysis
| Analyte | Lower Limit of Quantitation (LLOQ) | Linearity Range | Recovery (%) | Reference |
|---|---|---|---|---|
| Androstenedione | 0.5 ng/mL | 0.5 - 500 ng/mL | 92.45 - 106.51 | [8] |
| Testosterone | 0.01 ng/mL | Not Specified | 90.3 - 105.8 | [9] |
| Dihydrotestosterone (DHT) | 0.01 ng/mL | Not Specified | 88.7 - 98.1 | [9] |
| Dehydroepithis compound (B1670201) (DHEA) | 0.10 ng/mL | Not Specified | 90.5 - 106.7 |[9] |
Table 2: Precision of LC-MS/MS Androgen Analysis
| Analyte | Concentration Level | Intra-Assay CV (%) | Total Precision CV (%) | Reference |
|---|---|---|---|---|
| Androstenedione | Low (1.75 nmol/L) | Not Specified | 13.60 | [8] |
| Androstenedione | Medium (17.46 nmol/L) | Not Specified | 6.62 | [8] |
| Androstenedione | High (69.83 nmol/L) | Not Specified | 5.96 | [8] |
| Testosterone | Low (1.73 nmol/L) | Not Specified | 15.66 | [8] |
| Testosterone | Medium (17.34 nmol/L) | Not Specified | 8.81 | [8] |
| Testosterone | High (69.34 nmol/L) | Not Specified | 4.34 |[8] |
Experimental Protocols & Workflows
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a common technique for cleaning up and concentrating analytes from complex matrices like plasma or urine before instrumental analysis.[10][11]
Caption: Workflow for Solid Phase Extraction (SPE) of this compound.
Protocol Details:
-
Sample Preparation: To a 200 µL plasma or urine sample, add an appropriate internal standard (e.g., deuterated this compound).[9]
-
SPE Plate Conditioning: Condition a C18 SPE plate with methanol (B129727) followed by water.[9]
-
Sample Loading: Load the pre-treated sample onto the SPE plate.[9]
-
Washing: Wash the plate with a weak solvent mixture (e.g., 20% acetonitrile in water) to remove polar interferences.[9]
-
Elution: Elute the target analytes, including this compound, using a stronger solvent like 90% acetonitrile.[9]
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[12]
Protocol 1: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying steroids.[8][12]
Caption: Workflow for LC-MS/MS analysis of this compound.
Methodology:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and its internal standard. For example, for androstenedione (a related compound), a transition could be m/z 287 -> 97.
-
Protocol 2: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a robust and reliable technique, often considered a reference method for steroid profiling.[1][14] It typically requires a derivatization step to improve the volatility and thermal stability of the steroids.
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation:
-
Hydrolysis: For urine samples, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated steroids.[14]
-
Extraction: Use liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).[12]
-
Derivatization: Evaporate the extract and derivatize the residue using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[15]
-
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for screening or Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.
-
Identification: Compare the retention time and mass spectrum of the derivatized this compound peak to that of a certified reference standard.[15]
-
Sample Stability and Handling
Proper sample handling is critical for accurate results in steroid analysis.
-
Blood/Plasma: this compound and its precursors are generally stable in blood and plasma. Samples can be stored at room temperature for up to 24-72 hours without significant degradation.[17] For long-term storage, freezing at -25°C or below is recommended, where steroids remain stable for years.[18]
-
Urine: Urine samples should be preserved, for example, by adding sodium azide, and stored at 4°C for short-term and frozen for long-term storage to prevent bacterial degradation of steroid conjugates.[19]
-
Dried Blood Spots (DBS): this compound shows good stability in DBS, remaining stable for up to 7 days at room temperature and for up to 6 months when stored at -20°C or 4°C.[20]
Conclusion
The analysis of this compound is a vital component of forensic toxicology, particularly in the context of AAS abuse. Both LC-MS/MS and GC-MS provide reliable and sensitive methods for its quantification in various biological matrices. The choice of method depends on the specific requirements of the investigation, including desired sensitivity, sample throughput, and the need for confirmatory analysis such as IRMS. Adherence to validated protocols for sample preparation, analysis, and storage is essential for producing legally defensible results.
References
- 1. Forensic Post-Mortem Investigation in AAS Abusers: Investigative Diagnostic Protocol. A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of criteria for the detection of adrenosterone administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. A comprehensive procedure based on gas chromatography-isotope ratio mass spectrometry following high performance liquid chromatography purification for the analysis of underivatized testosterone and its analogues in human urine (Journal Article) | ETDEWEB [osti.gov]
- 7. Prediction model for anabolic androgenic steroid positivity in forensic autopsy cases – a new tool to the autopsy room - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepithis compound in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 13. waters.com [waters.com]
- 14. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of testosterone and androstenedione in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short-term stability of testosterone and epitestosterone conjugates in urine samples: quantification by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androsterone Derivatization: Enhancing Detection in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of androsterone, a key androgen metabolite. The aim of derivatization is to improve the analytical properties of this compound, leading to enhanced detection sensitivity and specificity, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail various derivatization strategies, including experimental procedures, and a summary of expected quantitative enhancements.
Introduction to this compound Derivatization
This compound, a 17-ketosteroid, can be challenging to detect at low concentrations due to its inherent physicochemical properties. Chemical derivatization modifies the structure of this compound by introducing functional groups that enhance its volatility for GC-MS analysis or improve its ionization efficiency for LC-MS analysis. Common derivatization strategies target the hydroxyl and ketone functional groups of the steroid. These modifications can lead to significant improvements in sensitivity, chromatographic resolution, and structural elucidation.[1]
Experimental Protocols
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for GC-MS analysis, where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte.
Protocol: Two-Step Methoxyamine HCl and MSTFA Derivatization [2]
This protocol involves a two-step reaction: oximation of the keto group followed by silylation of the hydroxyl group.
-
Sample Preparation:
-
Pipette 10 µL of a 2 mg/mL this compound standard solution in methanol (B129727) into an autosampler vial.
-
Evaporate the solvent to dryness using a vacuum centrifuge (e.g., SpeedVac) for approximately 30 minutes.[2]
-
-
Oximation:
-
Add 20 µL of Methoxyamine HCl in pyridine (B92270) (20 mg/mL).
-
Heat the mixture at 80°C for 1 hour with agitation.[2] This step converts the carbonyl group to a methyloxime derivative.[2]
-
-
Silylation:
-
Analysis:
-
The derivatized sample is ready for injection into the GC-MS system.
-
Optimized Silylation Conditions: A study by Hadef et al. optimized the silylation of this compound using a mixture of MSTFA, ammonium (B1175870) iodide, and 2-mercaptoethanol. The optimal conditions were found to be a reaction temperature of 85°C and a reaction time of 24 minutes.[3][4] This procedure can result in the formation of both mono-O-TMS and bis-O-TMS derivatives of this compound.[3]
Picolinic Acid Derivatization for LC-MS/MS Analysis
Picolinic acid derivatization targets hydroxyl groups to enhance the ionization efficiency of steroids in LC-ESI-MS/MS analysis.[5] This method improves the proton affinity of the molecule, leading to better sensitivity.[5]
Protocol: Picolinic Acid Derivatization [5][6]
-
Sample Preparation:
-
Extract unconjugated androgens from the sample matrix (e.g., serum).
-
Dry the organic extract under a stream of nitrogen.[5]
-
-
Derivatization Reagent Preparation:
-
Prepare the picolinic acid derivatization reagent by dissolving 2-dimethylamino)pyridine (DAP) (20 mg) and picolinic acid (PA) (50 mg) in 1 mL of anhydrous tetrahydrofuran (B95107) (THF).[5]
-
-
Derivatization Reaction:
-
Dissolve the dried sample residue in 100 µL of the derivatization reagent.
-
Add 40 µL of triethylamine (B128534) (TEA) and incubate at room temperature for 90 minutes with mild agitation.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding 1 mL of 1% aqueous acetic acid.
-
Purify the derivatives using a solid-phase extraction (SPE) cartridge (e.g., Strata C18-E).[5]
-
Condition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with 2 mL of water and 3 mL of 30% acetonitrile (B52724) in water.
-
Elute the derivatives with 3 mL of acetonitrile.
-
-
-
Final Preparation and Analysis:
Girard Reagent P Derivatization for LC-MS/MS Analysis
Girard's Reagent P targets carbonyl groups and introduces a permanently charged quaternary amine moiety. This modification significantly increases the ionization efficiency of the analyte.[1][7]
Protocol: Girard Reagent P Derivatization [1]
-
Reaction Mixture Preparation:
-
Combine 100 µL of a 1 mg/mL Girard's Reagent P solution in methanol with 250 µL of methanol containing 10% acetic acid.
-
Add 5 µL of a 1 mg/mL this compound stock solution.
-
-
Reaction Conditions:
-
The reaction proceeds under these conditions to form the Girard hydrazone derivative.
-
-
Analysis:
-
The reaction mixture can be directly analyzed by LC-MS/MS. This derivatization has been shown to increase the abundance of the product ion by as much as an order of magnitude for many steroids.[1]
-
Dinitrophenylhydrazine (DNPH) Derivatization for UV-HPLC and LC-MS Analysis
DNPH derivatization targets keto-androgens to form UV-visible hydrazones, enabling their detection by UV-reverse phase high-performance liquid chromatography (RP-HPLC).[8]
Protocol: DNPH Derivatization [8]
-
Sample Preparation:
-
Dry the sample extracts.
-
-
Derivatization Reagent Preparation:
-
Prepare fresh Brady's reagent: 1 mg/mL DNPH in methanol with 100 µL of concentrated sulfuric acid per mL.
-
Prepare 1% trifluoroacetic acid (TFA) in methanol.
-
-
Derivatization Reaction:
-
To the dried extracts, add 200 µL of 1% TFA and 20 µL of fresh Brady's reagent.
-
Incubate at 60°C for 20 minutes.
-
-
Final Preparation and Analysis:
-
Dry the reaction mixture in a vacuum centrifuge without heat for approximately 30 minutes.
-
Resuspend the residue in 100 µL of methanol for analysis by RP-HPLC.[8]
-
Data Presentation
Table 1: Comparison of Quantitative Enhancements for this compound Derivatization Methods
| Derivatization Method | Analytical Technique | Analyte | Lower Limit of Quantitation (LLOQ) | Reference |
| Picolinic Acid | LC-ESI-MS/MS | This compound | 2.5 pg on column | [5] |
| Hydroxylamine | HPLC-MS | This compound | 0.05 - 5 ng/mL | [9][10] |
| Girard Reagent P | LC-IM-MS/MS | This compound | Signal abundance decrease noted in one study | [1] |
| Silylation (MSTFA) | GC/MS | This compound | 0.05 - 0.30 µg/mL (range for multiple steroids) | [4][11] |
Note: The reported LLOQs are from different studies and may not be directly comparable due to variations in instrumentation and experimental conditions. However, the data indicates that picolinic acid derivatization followed by LC-ESI-MS/MS offers very high sensitivity.
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Multivariate optimization of a derivatisation procedure for the simultaneous determination of nine anabolic steroids by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Androgenic Activity of Androsterone using Yeast-Based Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast-based bioassays are powerful and versatile tools for the high-throughput screening of compounds that interact with nuclear receptors, including the human androgen receptor (hAR). These assays leverage the genetically tractable nature of yeast, such as Saccharomyces cerevisiae, which lack endogenous androgen receptors, thereby providing a clean background for heterologous expression and analysis.[1][2] By co-expressing the hAR and a reporter gene system responsive to androgenic stimuli, these bioassays offer a rapid, cost-effective, and specific method to identify and characterize androgenic compounds like androsterone.[1][3] The principle lies in the ligand-dependent activation of the hAR, which, upon binding to an androgen, translocates to the nucleus, binds to androgen response elements (AREs) in the yeast genome, and drives the expression of a reporter gene, such as lacZ (encoding β-galactosidase) or yEGFP (yeast-enhanced green fluorescent protein).[1][2][4] The resulting signal, either colorimetric or fluorescent, is proportional to the androgenic activity of the test compound.
Data Presentation: Androgenic Activity of this compound and Other Steroids
The androgenic potency of this compound and other relevant steroids, as determined by yeast-based bioassays, is summarized in the table below. The data is presented in terms of the half-maximal effective concentration (EC50) and the relative androgenic potency (RAP) compared to a reference androgen, typically 17β-testosterone or dihydrotestosterone (B1667394) (DHT).
| Compound | EC50 (nM) | Relative Androgenic Potency (RAP)* | Reference Androgen |
| 5α-Dihydrotestosterone (DHT) | ~3 | 2.3 | 17β-Testosterone |
| 17β-Testosterone | 50 | 1.0 | 17β-Testosterone |
| Methyltrienolone | - | 1.4 | 17β-Testosterone |
| 17β-Boldenone | - | 0.15 | 17β-Testosterone |
| This compound | Not explicitly stated | Lower than Testosterone | - |
| 4-Androstenedione | - | Lower than Testosterone | - |
| Progesterone | - | Lower than Testosterone | - |
*Relative Androgenic Potency (RAP) is calculated as (EC50 of reference androgen / EC50 of test compound).[1] Data for some compounds are presented as relative potencies without explicit EC50 values in the cited literature. This compound is known to have weaker androgenic activity than testosterone.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway in Yeast
The following diagram illustrates the mechanism of androgen receptor activation in the recombinant yeast bioassay system.
Caption: Androgen receptor signaling pathway in a yeast-based bioassay.
Experimental Workflow for this compound Screening
The general workflow for screening the androgenic activity of this compound using a yeast-based bioassay is depicted below.
Caption: Experimental workflow for yeast-based androgen bioassay.
Experimental Protocols
Materials and Reagents
-
Recombinant Saccharomyces cerevisiae strain expressing the human androgen receptor (hAR) and a reporter construct (e.g., lacZ).
-
Yeast nitrogen base without amino acids
-
Glucose (Dextrose)
-
Amino acid dropout supplement (lacking specific amino acids for selection)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
17β-Testosterone (as a positive control)
-
Flutamide (as an anti-androgen control, optional)
-
Lyticase or Zymolyase (for β-galactosidase assay)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase assay
-
Z-buffer (for β-galactosidase assay)
-
96-well microplates
-
Incubator shaker
-
Microplate reader
Protocol for β-Galactosidase-Based Yeast Androgen Bioassay
This protocol is adapted from established methods for yeast-based androgen screening.[1]
1. Preparation of Yeast Culture
-
From a frozen stock, streak the recombinant yeast strain onto a selective agar (B569324) plate and incubate at 30°C for 2-3 days until colonies appear.
-
Inoculate a single colony into 10 mL of selective liquid medium and grow overnight at 30°C with vigorous shaking (200-250 rpm).
-
The following day, dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in fresh selective medium.
-
Allow the culture to grow to mid-log phase (OD600 of 0.4-0.6).
2. Preparation of Test Compounds
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 pM to 10 µM).
-
Prepare stock solutions of the positive control (17β-testosterone) and negative control (DMSO vehicle) in the same manner.
3. Assay Procedure
-
In a 96-well microplate, add 180 µL of the mid-log phase yeast culture to each well.
-
Add 2 µL of the serially diluted this compound solutions, positive control, or negative control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate at 30°C with shaking (125 rpm) for 18-24 hours.[5]
4. β-Galactosidase Assay (Cell Lysis Method)
-
After incubation, centrifuge the microplate to pellet the yeast cells.
-
Remove the supernatant and resuspend the cells in 100 µL of Z-buffer.
-
To lyse the cells, add 10 µL of lyticase or zymolyase solution and incubate at 37°C for 30 minutes. Alternatively, a freeze-thaw method can be used.
-
Add 20 µL of ONPG solution (4 mg/mL in Z-buffer) to each well to start the colorimetric reaction.
-
Incubate the plate at 30°C and monitor the development of a yellow color.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
Measure the absorbance at 420 nm using a microplate reader.
-
Measure the optical density at 600 nm before stopping the reaction to normalize for cell density.
Data Analysis and Interpretation
-
Normalization: Correct the absorbance readings at 420 nm for the background absorbance (wells with no ONPG) and normalize to the cell density (OD600).
-
Dose-Response Curve: Plot the normalized β-galactosidase activity against the logarithm of the this compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.[6][7]
-
Relative Androgenic Potency (RAP) Calculation: Calculate the RAP of this compound relative to the positive control (e.g., 17β-testosterone) using the following formula: RAP = (EC50 of 17β-testosterone) / (EC50 of this compound)[1]
A higher RAP value indicates a greater androgenic potency. The results will allow for the quantitative assessment of this compound's ability to activate the human androgen receptor.
References
- 1. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of androgenic activity of nutraceutical-derived steroids using mammalian and yeast in vitro androgen bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 6. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Androsterone Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of androsterone in rodent behavioral research, with a focus on anxiety-related paradigms. Detailed protocols for key experiments are provided, along with a summary of expected outcomes based on peer-reviewed literature.
Introduction
This compound is a neurosteroid and a metabolite of testosterone (B1683101). In rodent models, it has been investigated for its potential to modulate anxiety-like behaviors. Unlike other testosterone metabolites, this compound's effects are not primarily mediated by androgen or estrogen receptors but rather through its interaction with GABAa/benzodiazepine receptors (GBRs), suggesting a distinct mechanism of action for its anxiolytic properties.[1] These notes are intended to guide researchers in the design and execution of behavioral studies involving this compound administration in rodents.
Data Presentation: Quantitative Effects of this compound on Rodent Behavior
The following tables summarize the quantitative data from key studies investigating the effects of this compound on anxiety-like behavior in rodents.
Table 1: Effects of Acute this compound Administration on Behavior in the Elevated Plus Maze (EPM) in Gonadectomized (GDX) Rats
| Treatment Group | N | Mean Time on Open Arm (s) | Mean % of Time on Open Arm | Mean Number of Open Arm Entries |
| Vehicle | 22 | ~25 | ~15% | ~1.2 |
| This compound (1 mg/kg, SC) | 25 | ~45 | ~25% | ~2.5 |
| Statistical Significance | p < 0.01 | p < 0.05 | p < 0.01 |
Data adapted from Frye et al.[1] Note: Values are approximated from graphical representations in the source material.
Table 2: Effects of Acute this compound Administration on Behavior in the Open Field Test in Gonadectomized (GDX) Wildtype (WT) and ERβ Knockout (βERKO) Mice
| Treatment Group | Genotype | N | Mean Number of Central Entries |
| Vehicle | WT | 15 | ~8 |
| This compound (1 mg/kg, SC) | WT | 12 | ~9 |
| Vehicle | βERKO | 21 | ~7 |
| This compound (1 mg/kg, SC) | βERKO | 29 | ~7 |
Data adapted from Frye et al.[1] Note: No significant main effect of this compound treatment was observed in this task.
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to assess the effects of this compound in rodents.
Protocol 1: Acute this compound Administration and Elevated Plus Maze (EPM) Testing in Rats
Objective: To assess the anxiolytic effects of an acute dose of this compound in gonadectomized male rats.
Materials:
-
This compound (crystalline)
-
Sesame oil (vehicle)
-
Gonadectomized (GDX) male rats
-
Elevated Plus Maze apparatus
-
Video tracking software (e.g., Any-maze)
-
Syringes and needles for subcutaneous (SC) injection
Procedure:
-
Animal Model: Utilize adult male rats that have been gonadectomized to reduce the influence of endogenous gonadal steroids. Allow for a post-operative recovery period of at least one week.
-
Drug Preparation: Dissolve crystalline this compound in sesame oil to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Animal Groups: Randomly assign GDX rats to one of two treatment groups:
-
Vehicle control (sesame oil)
-
This compound (1 mg/kg)
-
-
Administration: One hour prior to behavioral testing, administer the assigned treatment via subcutaneous (SC) injection.
-
Behavioral Testing (EPM):
-
Place each rat individually in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using a video camera and analyze the footage with video tracking software.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Percentage of time spent in the open arms
-
Total number of arm entries (as a measure of general activity)
-
Statistical analysis should be performed using an appropriate test, such as a t-test or ANOVA, to compare the treatment groups.
-
Protocol 2: Open Field Test Following Acute this compound Administration in Mice
Objective: To evaluate the effect of acute this compound administration on locomotor activity and anxiety-like behavior in gonadectomized mice.
Materials:
-
This compound
-
Sesame oil
-
Gonadectomized (GDX) male mice
-
Open field apparatus (e.g., 39x39x30 cm activity monitor)
-
Video tracking software or photobeam detection system
Procedure:
-
Animal Model and Drug Preparation: Follow steps 1 and 2 from Protocol 1, adjusting the volume of injection for the mouse's body weight.
-
Animal Groups: Randomly assign GDX mice to vehicle or this compound (1 mg/kg, SC) treatment groups.
-
Administration: Administer the assigned treatment via SC injection one hour before testing.
-
Behavioral Testing (Open Field):
-
Place each mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 5 minutes.
-
Record locomotor activity, including the number of entries into the central and peripheral zones of the arena.
-
-
Data Analysis:
-
Measure the number of entries and time spent in the central zone as an index of anxiety-like behavior.
-
Total distance traveled or total beam breaks can be used as a measure of overall locomotor activity.
-
Compare the treatment groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflow
Diagram 1: Testosterone Metabolism and Receptor Interactions
Caption: Testosterone metabolism to key neuroactive steroids and their receptor targets.
Diagram 2: Experimental Workflow for a Rodent Behavioral Study
Caption: A typical workflow for a behavioral study involving this compound.
Discussion and Interpretation
The available data suggest that this compound can produce anxiolytic-like effects in rodents, particularly in the elevated plus maze.[1] This effect is likely mediated through its interaction with GABAA/benzodiazepine receptors, as the anxiolytic effects of this compound in the EPM can be modestly reduced by the GBR antagonist flumazenil.[1] It is important to note that the effects of this compound may be task-specific, as significant anxiolytic effects are not consistently observed in all behavioral paradigms, such as the open field test.[1]
When designing studies, researchers should consider the use of gonadectomized animals to minimize the confounding effects of endogenous hormones. The choice of vehicle, route of administration, and timing of behavioral testing are also critical variables that should be carefully controlled. Future research could further explore the dose-response relationship of this compound and its effects on other behavioral domains, such as social interaction and cognition.
References
Troubleshooting & Optimization
troubleshooting low recovery of androsterone during sample extraction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of androsterone during sample extraction. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during sample extraction?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The primary causes can be categorized as follows:
-
Incomplete Hydrolysis of this compound Conjugates: In biological matrices like urine, this compound is predominantly present as glucuronide and sulfate (B86663) conjugates. Failure to completely cleave these conjugates through enzymatic hydrolysis prior to extraction will result in significantly low recovery of total this compound.
-
Suboptimal pH: The pH of the sample and the solvents used during extraction plays a critical role. For reversed-phase solid-phase extraction (SPE) and liquid-liquid extraction (LLE), maintaining a pH that keeps this compound in its neutral, non-ionized form is crucial for efficient extraction.
-
Inappropriate Extraction Technique or Parameters: The choice between SPE and LLE, and the specific parameters of the chosen method (e.g., sorbent type, solvent polarity, elution volume), must be optimized for this compound.
-
Analyte Degradation: this compound can degrade if exposed to harsh chemical conditions (e.g., strong acids or bases) or excessive temperatures during the extraction process.[1]
-
Matrix Effects: Components in the biological matrix (e.g., lipids, proteins, salts) can interfere with the extraction process or suppress the analyte signal during analysis, leading to apparent low recovery.[2]
-
Sample Handling and Storage Issues: Improper storage of samples, such as repeated freeze-thaw cycles, can potentially lead to degradation of this compound or its conjugates.[3][4][5][6][7]
Q2: How can I improve the recovery of this compound from urine samples?
To improve this compound recovery from urine, it is essential to incorporate an enzymatic hydrolysis step to cleave the glucuronide and sulfate conjugates. β-glucuronidase is commonly used for this purpose.[8][9] Following hydrolysis, either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed. For SPE, a C18 sorbent is often effective. For LLE, solvents like diethyl ether or ethyl acetate (B1210297) are commonly used.
Q3: What are the key considerations for Solid-Phase Extraction (SPE) of this compound?
For successful SPE of this compound, consider the following:
-
Sorbent Selection: A C18 sorbent is a common choice for retaining androgens like this compound from aqueous samples.
-
Conditioning and Equilibration: Properly conditioning the SPE cartridge (e.g., with methanol) and equilibrating it (e.g., with water or buffer) is critical for consistent analyte retention.
-
Sample Loading: The flow rate during sample loading should be slow and steady to ensure adequate interaction between this compound and the sorbent.
-
Washing: The wash step is crucial for removing interferences. The wash solvent should be strong enough to remove matrix components without eluting the this compound.
-
Elution: The elution solvent must be strong enough to completely desorb this compound from the sorbent. Methanol (B129727) or acetonitrile (B52724) are common choices. Ensure a sufficient volume of elution solvent is used.
Q4: What are the best practices for Liquid-Liquid Extraction (LLE) of this compound?
To optimize LLE of this compound:
-
Solvent Selection: Choose a water-immiscible organic solvent in which this compound has high solubility. Diethyl ether and methyl tert-butyl ether (MTBE) are effective choices.[10] The polarity of the solvent is a key factor.[10]
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure this compound is in its neutral form to maximize its partitioning into the organic solvent.
-
Extraction Volume and Repetition: Using an appropriate solvent-to-sample volume ratio (e.g., 5:1) and performing multiple extractions with fresh solvent can significantly improve recovery.
-
Mixing and Phase Separation: Ensure thorough mixing (e.g., by vortexing) to facilitate partitioning. Adequate time should be allowed for the phases to separate completely. Emulsion formation can be an issue and may require centrifugation to resolve.[11]
Q5: Can storage conditions affect this compound recovery?
Yes, storage conditions can impact the stability of this compound and its conjugates. While some studies suggest that androgens are relatively stable through a few freeze-thaw cycles, it is best practice to minimize them.[3][5][6] For long-term storage, samples should be kept at -80°C.
Quantitative Data Summary
The following tables summarize reported recovery rates for this compound and related androgens using different extraction methods. Please note that recovery can be highly dependent on the specific matrix and experimental conditions.
Table 1: this compound Recovery using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| This compound | Urine | C18 | Methanol | >90 | |
| Androgens (panel) | Plasma | Polymeric | Methanol | 87.4 | [12] |
| Steroids (panel) | Serum | Not specified | Not specified | 60-84 | [1] |
Table 2: this compound Recovery using Liquid-Liquid Extraction (LLE)
| Analyte | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Androgens (panel) | Plasma | Not specified | 98-113 | [1] |
| Steroids (panel) | Cell Culture | Methanol/Water | 74.2 - 126.9 | [13] |
| Steroids (panel) | Urine | Methanol/Water | 54.9 - 110.7 | [13] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Conjugates in Urine
This protocol is essential for the analysis of total this compound in urine.
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard.
-
Buffering: Add 0.5 mL of acetate buffer (1 M, pH 5.2).
-
Enzyme Addition: Add 50 µL of β-glucuronidase from E. coli or Helix pomatia.
-
Incubation: Vortex the mixture and incubate at 50-55°C for 1 to 3 hours.[9][14]
-
Termination: After incubation, cool the sample to room temperature. The sample is now ready for extraction.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is suitable for the extraction of this compound from hydrolyzed urine or plasma.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences. A second wash with a weak organic solvent (e.g., 5 mL of 10% methanol in water) can be performed to remove less polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument.
Protocol 3: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a classic method for extracting this compound from aqueous samples.
-
Sample Preparation: To 1 mL of the pre-treated sample in a glass tube, add an internal standard.
-
pH Adjustment: Adjust the sample pH to the desired range (typically neutral to slightly basic) to ensure this compound is not ionized.
-
Solvent Addition: Add 5 mL of diethyl ether or methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the tube vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 2000 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Repeat Extraction (Optional but Recommended): Repeat steps 3-6 with a fresh portion of extraction solvent and combine the organic extracts to maximize recovery.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow for low this compound recovery and the general experimental workflows.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. scispace.com [scispace.com]
- 3. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. kurabiotech.com [kurabiotech.com]
Technical Support Center: Androsterone Analysis by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of androsterone using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the gas chromatographic analysis of this compound.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my this compound standard?
Answer: Peak tailing in GC analysis of steroids like this compound is a common issue and can be caused by several factors:
-
Active Sites in the System: this compound contains active hydroxyl and ketone groups that can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner, the column, or connections. This is a frequent cause of peak tailing for polar compounds.[1][2]
-
Incomplete Derivatization: For GC analysis, this compound and other steroids require derivatization to increase their volatility and thermal stability.[5][6][7] Incomplete reactions will leave underivatized or partially derivatized analytes that can interact with the system and cause tailing.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.[2][10]
-
Improper Column Installation: Incorrect column installation can create dead volumes or turbulence in the flow path, leading to peak tailing for all compounds, including this compound.[1][4]
-
Solution: Ensure the column is cut cleanly and squarely.[4] Install the column into the injector and detector at the correct depth according to the instrument manufacturer's instructions.
-
Question: I am experiencing low sensitivity or no peak at all for this compound. What are the potential causes?
Answer: Low sensitivity in this compound analysis can be a significant hurdle. Here are the primary areas to investigate:
-
Sample Preparation Issues:
-
Inefficient Extraction: this compound in biological samples is often conjugated (glucuronide or sulfate) and requires hydrolysis before extraction.[5][11] Incomplete hydrolysis will result in poor recovery of the free steroid.
-
Poor Derivatization Yield: As with peak tailing, incomplete derivatization will lead to a lower signal for the target analyte.[12]
-
Solution: Verify the integrity of your derivatizing agent and optimize the reaction conditions.
-
-
-
GC System Problems:
-
Leaks: Leaks in the injector, connections, or septum can lead to sample loss and reduced sensitivity.[13] An electronic leak detector is a valuable tool for identifying leaks.
-
Injector Issues: A contaminated or active inlet liner can adsorb the analyte, preventing its transfer to the column.[13][14]
-
Solution: Clean or replace the inlet liner and septum regularly.[10]
-
-
Detector Malfunction: For mass spectrometry (MS) detectors, ensure the source is clean and the detector is properly tuned. For Flame Ionization Detectors (FID), check that the flame is lit and gas flows are correct.[14]
-
-
Method Parameters:
-
Incorrect Injection Mode: For trace analysis, a splitless injection is often preferred to introduce more of the sample onto the column. If using a split injection, the split ratio may be too high.[15]
-
Solution: Optimize the injection mode and parameters for your concentration range.
-
-
MSD Settings (for GC-MS): Ensure the MS is set to the correct acquisition mode (Scan or Selected Ion Monitoring - SIM). SIM mode offers significantly higher sensitivity by monitoring only specific ions for your analyte.[7][11] Also, check that the ion source temperature and electron energy are optimized.[16][17]
-
Question: My retention times are shifting from run to run. How can I fix this?
Answer: Retention time instability compromises the reliability of your analysis. The most common causes are:
-
Fluctuations in Carrier Gas Flow: Inconsistent flow rates will cause retention times to shift. This can be due to a faulty flow controller, a leak in the gas lines, or an unstable gas supply.
-
Solution: Verify your carrier gas flow rate with a calibrated flow meter. Check for leaks throughout the system.[10]
-
-
Oven Temperature Instability: The GC oven must maintain precise and reproducible temperature programs.
-
Solution: Verify the oven's temperature accuracy and stability. Ensure the oven is not overloaded, which can affect temperature distribution.
-
-
Column Issues: Changes to the column, such as trimming the inlet, will shorten the column and reduce retention times. Column aging and degradation can also lead to shifts.
-
Solution: If you trim the column, expect a slight decrease in retention time. If the column is old and performance is degrading, it may need to be replaced.
-
-
Large Injection Volumes or Inconsistent Injection Technique: Injecting a large volume of solvent can affect the initial chromatography and lead to shifts.
-
Solution: Use a consistent injection volume and consider using an autosampler for improved reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for this compound analysis?
A1: A low-polarity, thermally stable column is generally recommended. A common choice is a 100% dimethylpolysiloxane (e.g., DB-1ms, Rxi-1ms) or a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms) stationary phase.[18] These columns provide good resolution and are stable at the high temperatures required to elute derivatized steroids.[18] For GC-MS, columns with low bleed characteristics ("ms" designation) are crucial to minimize background noise and improve sensitivity.[17][19]
Q2: Is derivatization necessary for this compound analysis by GC?
A2: Yes, derivatization is a mandatory step for analyzing steroids like this compound by GC.[6][7][20] The process increases the volatility and thermal stability of the steroid, and it improves the chromatographic peak shape, enhancing separation and detection.[5] The most common derivatization method is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[21][22]
Q3: What are the typical derivatization reagents used for this compound?
A3: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and effective silylating agent for steroids.[8][23] It is often used with a catalyst such as ammonium (B1175870) iodide (NH4I) and a reducing agent like ethanethiol (B150549) to improve reaction efficiency, especially for keto-steroids.[15]
Q4: What are the key sample preparation steps before GC analysis of this compound from biological fluids?
A4: The typical workflow involves:
-
Hydrolysis: Enzymatic (using β-glucuronidase) or chemical hydrolysis to cleave the conjugated glucuronide and sulfate (B86663) forms of this compound to their free form.[5][11]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the sample matrix.[11][22]
-
Derivatization: Silylation of the extracted and dried sample to make the analytes suitable for GC analysis.[5][15]
Experimental Protocols and Data
Example Experimental Protocol for this compound Analysis
This protocol is a generalized example. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (from Urine):
-
To 1 mL of urine, add an internal standard (e.g., d4-androsterone).
-
Add 1 mL of phosphate (B84403) buffer to adjust the pH.
-
Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 50-60°C for 1-3 hours.[22]
-
After hydrolysis, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a suitable solvent like tert-butyl methyl ether (TBME).[22]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
GC-MS Conditions:
-
The table below provides an example of typical GC-MS parameters.
-
Summary of GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| GC Column | 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane, 15-30 m length, 0.25 mm ID, 0.25 µm film thickness | [18][24] |
| Injection Mode | Splitless or Split (e.g., 10:1 or 15:1) | [22] |
| Injector Temperature | 280 °C | [21][22] |
| Carrier Gas | Helium or Hydrogen | [15][23] |
| Flow Rate | ~1 mL/min (constant flow) | [22] |
| Oven Program | Initial: 180-185°C, Ramp 1: 3-5 °C/min to 240°C, Ramp 2: 30-40 °C/min to 310-320°C, Hold for 2-5 min | [21][23] |
| MS Transfer Line | 280-300 °C | [21] |
| Ion Source Temp. | 230-250 °C | [16] |
| Ionization Mode | Electron Ionization (EI) | [6] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | |
| Monitored Ions (SIM) | Specific m/z values for derivatized this compound and internal standard need to be determined. |
Visualizations
Caption: Experimental workflow for this compound GC-MS analysis.
Caption: Troubleshooting decision tree for GC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 19. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 20. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. dshs-koeln.de [dshs-koeln.de]
- 24. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Ensuring the Stability of Androsterone in Stock Solutions
For researchers, scientists, and drug development professionals, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of androsterone in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For optimal stability, it is recommended to use high-purity, anhydrous (water-free) solvents such as:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
The choice of solvent may depend on the specific requirements of your experiment, including compatibility with cell culture media or analytical instrumentation.[1][2] When using DMSO, it is important to note that it is hygroscopic and can absorb moisture from the air, which may affect long-term stability.[3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store aliquots at -20°C or -80°C .[4][5] Lower temperatures are generally better for long-term preservation.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[3] Steroids can be susceptible to photodegradation.[6][7]
-
Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes .[3][5]
Q3: How long can I store my this compound stock solution?
A3: The stability of a stock solution depends on the solvent, concentration, and storage conditions. When stored properly at -20°C or -80°C in a suitable anhydrous solvent and protected from light, an this compound stock solution can be stable for several months to years .[2][4] However, for critical quantitative applications, it is best practice to prepare fresh stock solutions periodically and to qualify the concentration of older stocks before use.
Q4: What are the signs of this compound degradation in a stock solution?
A4: Degradation of this compound in a stock solution may not be visually apparent. However, signs of potential degradation include:
-
Inconsistent or unexpected experimental results.
-
Appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC or LC-MS).
-
A noticeable change in the color or clarity of the solution, although this is uncommon.
If you suspect degradation, it is recommended to prepare a fresh stock solution and compare its performance in your assay.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Degradation due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light). Aliquot the new stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Contamination of the stock solution. | Use sterile filtration for the stock solution if it will be used in cell-based assays. Always use sterile pipette tips and tubes when handling the solution. | |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent, especially at low temperatures. | Gently warm the solution and vortex to redissolve the precipitate completely before use. If the problem persists, consider preparing a new stock solution at a slightly lower concentration. |
| The solvent may have absorbed water, reducing the solubility of this compound. | Use anhydrous solvents and handle them in a way that minimizes exposure to atmospheric moisture. Prepare fresh stock solutions more frequently if you suspect water absorption. | |
| Loss of potency or activity over time. | Chemical degradation of this compound. | Perform a stability study to determine the rate of degradation under your specific storage conditions. Consider preparing fresh stock solutions more frequently for long-term experiments. |
| Photodegradation from exposure to light. | Always store stock solutions in amber vials or wrapped in foil to protect them from light. Minimize exposure to ambient light during handling. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 290.44 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need: 0.010 mol/L * 0.001 L * 290.44 g/mol = 0.0029044 g = 2.90 mg.
-
-
Weigh the this compound:
-
Accurately weigh 2.90 mg of solid this compound using a calibrated analytical balance.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
-
Ensure complete dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
-
Aliquot for storage:
-
Dispense the stock solution into smaller, single-use, sterile amber vials. The aliquot volume will depend on your experimental needs.
-
-
Storage:
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[8][9]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (for solid this compound and a stock solution).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare this compound Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Apply Stress Conditions:
-
For each stress condition, mix an aliquot of the this compound stock solution with the respective stress agent. For the control, mix with the solvent only.
-
-
Neutralization (for acidic and basic hydrolysis):
-
After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
-
Sample Analysis:
-
Analyze all samples (stressed and control) using a stability-indicating HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of this compound degradation under each condition.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Direct photodegradation of androstenedione and testosterone in natural sunlight: inhibition by dissolved organic matter and reduction of endocrine disrupting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light induced degradation of testosterone in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. longdom.org [longdom.org]
enhancing the sensitivity of androsterone detection in plasma samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the sensitivity of androsterone detection in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for its high sensitivity and specificity in quantifying this compound in plasma.[1][2] Gas chromatography-mass spectrometry (GC-MS) also offers high sensitivity, particularly after derivatization of the analyte.[3][4] While immunoassays (like ELISA or RIA) are available, they can be prone to cross-reactivity with other steroids, potentially leading to less accurate results, especially at low concentrations.[5][6][7]
Q2: Why is sample preparation so critical for sensitive this compound detection?
A2: Plasma is a complex matrix containing proteins, lipids, and other substances that can interfere with analysis, a phenomenon known as the "matrix effect."[8] Effective sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove these interferences, concentrate the this compound, and prevent ion suppression in the mass spectrometer, thereby enhancing sensitivity and ensuring accurate quantification.[2][8][9]
Q3: When should I use GC-MS versus LC-MS/MS for this compound analysis?
A3: The choice depends on available instrumentation and specific experimental needs.
-
LC-MS/MS is often preferred for its ability to analyze a wide range of steroids simultaneously, often without the need for chemical derivatization, simplifying sample preparation.[10]
-
GC-MS is a powerful technique that requires analytes to be volatile and thermally stable.[3] For steroids like this compound, this necessitates a derivatization step to improve these properties, which adds to the sample preparation time but can yield excellent sensitivity.[4][11]
Q4: What is derivatization and why is it necessary for GC-MS analysis of this compound?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For GC-MS, this compound's hydroxyl group must be derivatized (e.g., through silylation to form a trimethylsilyl (B98337) (TMS) derivative) to increase its volatility and thermal stability.[4][11] This process improves chromatographic peak shape and enhances detection sensitivity.[3]
Q5: What are typical concentrations of this compound in human plasma?
A5: this compound levels in plasma are generally low. In normal males, concentrations average around 57 ng/dL, and in normal females, they average about 44 ng/dL.[12] this compound sulfate, a conjugated form, is found at much higher concentrations.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient Extraction: Incomplete recovery of this compound from the plasma matrix.[9] | • Optimize the extraction solvent in LLE (e.g., use methyl tert-butyl ether - MTBE).• Ensure the SPE cartridge type (e.g., C18) is appropriate and optimize wash/elution steps.[2]• Check pH of the sample before extraction.[13] |
| 2. Matrix Effects: Co-eluting substances from the plasma suppress the this compound signal in the MS source.[8] | • Improve sample cleanup by incorporating additional wash steps in your SPE protocol.[9]• Use a surrogate matrix like phosphate-buffered saline (PBS) for calibration standards to assess matrix effects.[8]• Employ an isotope-labeled internal standard to compensate for signal suppression.[1] | |
| 3. Incomplete Derivatization (GC-MS): The reaction did not proceed to completion, leaving underivatized this compound.[11] | • Optimize derivatization conditions (temperature and time). A microwave-assisted derivatization (MAD) can improve yields.[4]• Ensure reagents are fresh and anhydrous.• Use a derivatizing agent like MSTFA with a catalyst.[11] | |
| 4. Suboptimal MS Parameters: Ionization, fragmentation, or detection settings are not optimized for this compound. | • Perform a tuning and optimization of the mass spectrometer specifically for your this compound derivative (GC-MS) or the native molecule (LC-MS/MS).• Ensure correct precursor and product ion selection for MRM transitions. | |
| High Background Noise | 1. Contaminated Reagents/Solvents: Solvents, reagents, or collection tubes contain impurities. | • Use high-purity, HPLC/MS-grade solvents and reagents.• Run a "blank" injection (solvent only) to identify sources of contamination. |
| 2. Carryover: Residual sample from a previous high-concentration injection remains in the system. | • Implement a rigorous wash sequence for the injector and column between samples.• Inject a blank sample after a high-concentration sample to check for carryover. | |
| Poor Reproducibility / High CV% | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction timing, or evaporation steps. | • Use an automated liquid handler for sample preparation to improve consistency.• Ensure complete and uniform evaporation of the solvent before reconstitution.[1][9]• Always use an internal standard to correct for variations.[1] |
| 2. Unstable Samples: Degradation of this compound during storage or processing. | • Thaw plasma samples uniformly at room temperature and vortex before aliquoting.[9]• Store plasma at -80°C for long-term stability.• Process samples promptly after thawing. | |
| Discrepancy with Immunoassay Results | 1. Immunoassay Cross-Reactivity: The antibody used in the immunoassay may be binding to other structurally similar steroids, causing falsely elevated results.[5][6] | • This is a known limitation of immunoassays for steroid analysis.[7]• LC-MS/MS is the preferred method for confirmation due to its superior specificity.[14][15]• For immunoassays, consider a sample extraction step to remove some cross-reactants.[5] |
Quantitative Data Summary
The following tables summarize the performance of various extraction and analysis methods for androgens, including this compound, in plasma.
Table 1: Performance of Solid-Phase Extraction (SPE) Methods for Androgen Analysis in Plasma
| Analytes | Extraction Method | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Seven Androgens | Solid Phase Extraction | 90.5 - 106.7 (for DHEA) | < 10 | < 10 | 0.10 (for DHEA) | [2] |
| Multiple Steroids | Automated SPE (C18) | 87 - 101 | ≤ 8.25 | ≤ 8.25 | Not Specified | [9] |
| T, A4, DHT, DHEA | Online SPE | Not Specified | < 10% (Total CV) | < 10% (Total CV) | Low nmol/L ranges |
T=Testosterone, A4=Androstenedione, DHT=Dihydrotestosterone, DHEA=Dehydroepithis compound, CV=Coefficient of Variation
Table 2: Performance of LC-MS/MS Methods for Androgen Analysis in Plasma
| Analytes | Method | Recovery (%) | Precision (CV%) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Androstenedione, DHEA, Testosterone | LC-MS/MS with Derivatization | Not Specified | Not Specified | 0.5 - 2.0 (ng/L) | [1] |
| Testosterone, Androstenedione | UPLC-MS/MS with SPE | Not Specified | < 15% | Not Specified | |
| Seven Androgens | LC-MS/MS with SPE | 87.6 - 106.7 | < 10% | 0.01 - 5.00 | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS
This protocol is a common method for extracting steroids from plasma.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean glass tube.
-
Spike the sample with an appropriate internal standard solution (e.g., deuterated this compound).
-
Vortex for 10 seconds.[9]
-
-
Extraction:
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[9]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol provides a cleaner extract compared to LLE.
-
Sample Pre-treatment:
-
Mix 200 µL of plasma with an internal standard solution.[2]
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Add 400 µL of water, vortex, and centrifuge for 10 minutes at 13,000 rpm.[2]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.[2]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using 1 mL of an appropriate solvent like methanol or acetonitrile (B52724) into a clean collection tube.
-
-
Dry-down and Reconstitution:
Protocol 3: Derivatization for GC-MS Analysis
This protocol follows extraction and is essential for preparing this compound for GC-MS.
-
Prerequisite: The sample must first be extracted and dried down as described in Protocol 1 or 2.
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or another catalyst.
-
Add 50 µL of a solvent like pyridine (B92270) or acetonitrile.
-
-
Incubation:
-
Seal the vial tightly and heat at 60-70°C for 30 minutes to 1 hour to ensure the reaction is complete.[1]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Visualizations
Caption: Workflow for plasma this compound detection.
Caption: this compound's role in androgen metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Apparent Hyperandrogenemia Due to Immunoassay Interference Resolved by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioimmunoassay of this compound and this compound-3-sulfate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
method validation for a new androsterone quantification assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a new androsterone quantification assay. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Improper mobile phase pH. 2. Column degradation. 3. Contamination in the LC system. | 1. Optimize the mobile phase pH to ensure proper ionization of this compound. 2. Replace the analytical column with a new one. 3. Flush the LC system with an appropriate cleaning solution. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample preparation leading to low recovery. 3. Matrix effects causing ion suppression.[1] | 1. Optimize mass spectrometer source parameters such as temperature and gas flows.[2] 2. Evaluate and optimize the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).[3] 3. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[4] Dilute the sample to reduce the concentration of interfering matrix components. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Interference from co-eluting compounds. | 1. Prepare fresh mobile phase with high-purity solvents. 2. Optimize the chromatographic gradient to improve the separation of this compound from interfering compounds.[5] |
| Inconsistent Results / Poor Reproducibility | 1. Variability in sample preparation. 2. Unstable autosampler temperature. 3. Fluctuation in LC pump performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Maintain a constant and cool temperature in the autosampler to prevent sample degradation. 3. Check the LC pump for pressure fluctuations and perform necessary maintenance. |
| Carryover | Analyte from a high-concentration sample adsorbs to surfaces in the injection port or column and elutes in subsequent blank or low-concentration sample injections. | 1. Optimize the needle wash procedure in the autosampler, using a strong organic solvent. 2. Inject a blank sample after a high-concentration sample to check for carryover. |
ELISA Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Incorrect reagent preparation or addition. 2. Inadequate incubation times or temperatures. 3. Inactive enzyme conjugate or substrate. | 1. Double-check all reagent concentrations and the order of addition. 2. Ensure adherence to the recommended incubation times and temperatures as per the kit protocol.[6] 3. Use fresh reagents and verify their activity. |
| High Background | 1. Insufficient washing. 2. Cross-reactivity with other steroids or molecules in the sample matrix.[7] 3. Non-specific binding of antibodies. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. 2. Check the cross-reactivity profile of the antibody provided with the kit. Consider sample purification if significant cross-reactivity is suspected.[8] 3. Use a blocking buffer to minimize non-specific binding. |
| Poor Standard Curve | 1. Improper standard dilution. 2. Degraded standards. 3. Pipetting errors. | 1. Prepare fresh serial dilutions of the standard. 2. Store standards according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[9] 3. Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Inadequate mixing of reagents or samples in the wells. 3. Temperature gradients across the plate during incubation. | 1. Ensure consistent pipetting volume and technique for all wells. 2. Gently tap the plate after adding reagents to ensure thorough mixing.[6] 3. Ensure the entire plate is incubated at a uniform temperature. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of an this compound quantification assay.
1. What are the key validation parameters for an this compound quantification assay?
According to FDA and ICH guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.[10]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[12]
-
Recovery: The efficiency of the extraction process.[12]
-
Matrix Effect: The influence of sample components on the ionization of this compound in LC-MS/MS.[4]
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.[9]
2. How can I minimize matrix effects in my LC-MS/MS assay?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[3]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[5]
-
Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
3. What are common sources of cross-reactivity in this compound immunoassays?
Cross-reactivity occurs when the antibody in the ELISA kit binds to molecules that are structurally similar to this compound.[7] Common cross-reactants for steroid hormone immunoassays include other endogenous steroids and their metabolites.[8] For an this compound assay, potential cross-reactants could include:
-
Epithis compound
It is crucial to consult the ELISA kit's package insert for a detailed cross-reactivity profile.
4. What are the best practices for sample collection and storage to ensure this compound stability?
The stability of this compound can be affected by storage conditions and handling.
-
Blood Samples: After collection, serum or plasma should be separated from the blood cells promptly. For long-term storage, samples should be kept at -20°C or lower.[9] Repeated freeze-thaw cycles should be avoided.
-
Urine Samples: Urine samples should be stored frozen, preferably at -20°C or lower, to prevent degradation.[13] The stability of this compound glucuronide, a major metabolite in urine, should also be considered.[14]
5. How do I handle this compound glucuronide in my analysis?
This compound is often present in biological fluids, particularly urine, as a glucuronide conjugate.[14][15] For the quantification of total this compound, a hydrolysis step using β-glucuronidase is required to cleave the glucuronide moiety before extraction and analysis. Incomplete hydrolysis can lead to an underestimation of the total this compound concentration.[14] Direct measurement of this compound glucuronide is also possible using LC-MS/MS.[15]
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | This compound | Androstenedione | Testosterone | DHEA | Reference |
| Linearity (r) | >0.99 | ≥0.99 | ≥0.99 | ≥0.99 | [2] |
| LLOQ (nmol/L) | 0.5 (in serum) | 0.44 | 0.43 | 2.17 | [2] |
| Intra-day Precision (%CV) | <15% | <15% | <15% | <15% | [11] |
| Inter-day Precision (%CV) | <15% | <15% | <15% | <15% | [11] |
| Accuracy (%) | 85-115% | 85.81-112.89% | 85.81-112.89% | 85.81-112.89% | [11] |
| Recovery (%) | 90.2-104.4% | 92.4-102.5% | 90.3-105.8% | 90.5-106.7% | [12] |
Table 2: this compound ELISA Kit Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity | 0.507 ng/mL | [16] |
| Range | 1.4 - 90 ng/mL | [16] |
| Intra-Assay Precision (%CV) | <10% | [17] |
| Inter-Assay Precision (%CV) | <12% | [17] |
Experimental Protocols
LC-MS/MS Sample Preparation and Analysis
This protocol is a generalized example based on common practices for steroid analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum or plasma, add an internal standard solution containing a stable isotope-labeled this compound.
-
Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) (1:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
ELISA Protocol
This is a general protocol for a competitive ELISA. Refer to the specific kit manual for detailed instructions.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit instructions.
-
Sample Addition: Add standards, controls, and samples to the appropriate wells of the microplate.[18]
-
Addition of HRP-Conjugate: Add the this compound-horseradish peroxidase (HRP) conjugate to each well.[18]
-
Addition of Antibody: Add the anti-androsterone antibody to each well.
-
Incubation: Incubate the plate, typically for 60 minutes at room temperature.[18]
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound components.[18]
-
Substrate Addition: Add the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark, usually for 15-30 minutes, to allow for color development.[18]
-
Stop Reaction: Add the stop solution to each well to stop the color development.[18]
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Diagrams
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Principle of a competitive ELISA for this compound.
Caption: Logical troubleshooting workflow for assay validation.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepithis compound in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Stability of testosterone and androstenedione in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. innov-research.com [innov-research.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
reducing background noise in androsterone cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and optimizing androsterone cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my this compound cell-based assay?
A1: High background noise can originate from several sources, broadly categorized as:
-
Assay Plate-Related: The physical properties of the microplate itself can contribute to background. This includes phosphorescence from white plates exposed to light and light leakage (crosstalk) between wells.[1][2][3]
-
Reagent-Related: Reagents are a common source of noise. This can be due to contaminated buffers or media, suboptimal antibody concentrations (in ELISA-based assays), or issues with the detection substrate.[4][5] Phenol red in culture media is a known cause of autofluorescence and should be avoided.[6]
-
Cell-Related: The cells themselves can be a significant source of background. Factors include using unhealthy or overgrown cell cultures, inconsistent cell seeding density, and endogenous receptor activity from the cell line chosen.[6][7]
-
Procedural Issues: Inadequate washing steps, improper mixing of reagents, and introduction of bubbles during pipetting can all lead to increased background.[8][9]
-
Culture Media Components: Standard fetal bovine serum (FBS) contains endogenous steroids, including androgens, which can activate the androgen receptor and cause high background.[10][11][12]
Q2: My untreated/vehicle control wells show a high signal. What is the likely cause?
A2: A high signal in control wells strongly suggests a baseline activation of the signaling pathway independent of your test compound. The most common culprit in this compound assays is the presence of endogenous androgens in the fetal bovine serum (FBS) used in the cell culture medium.[10][11] Switching to charcoal-stripped FBS, which has been treated to remove these hormones, is a critical step to lower this background activity.[10][11][13] Other causes can include contamination of your media or DMSO, or inherent basal activity of the reporter construct in your specific cell line.[2][14]
Q3: How does cell density affect background signal and my overall assay window?
A3: Cell seeding density is a critical parameter to optimize.
-
Too low a density: Can result in a weak signal that is difficult to distinguish from background noise.
-
Too high a density (overconfluence): Can lead to increased cell death, nutrient depletion, and changes in cellular metabolism, all of which can contribute to higher background noise and mask the true effect of your compound.[6] Optimizing cell density for your specific cell line and assay duration is essential to ensure cells are in a healthy, logarithmic growth phase, which provides the best assay window (signal-to-background ratio).[6][7]
Q4: Can the type of microplate I use really make a difference in my luminescence-based this compound assay?
A4: Absolutely. For luminescence assays, the choice of plate is crucial.
-
White, opaque-walled plates are recommended because they reflect and maximize the light output signal.[5]
-
However, white plates can suffer from phosphorescence if exposed to ambient light, which appears as high background. To mitigate this, "dark-adapt" your plates by keeping them in the dark for at least 10 minutes before reading.[1]
-
Black plates can be used to reduce background and crosstalk, but they will also reduce the luminescent signal, sometimes by as much as an order of magnitude.[5] They are often a good choice if your positive signal is extremely strong.
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues with high background noise.
Issue 1: High Background Signal Across the Entire Plate
This issue often points to a systemic problem with a reagent or the overall assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous Hormones in Serum | Culture cells in media supplemented with charcoal-stripped FBS instead of regular FBS for at least 24-48 hours prior to and during the experiment.[10][11][12] | A significant reduction in the baseline signal of vehicle-treated control wells, improving the signal-to-background ratio. |
| Reagent Contamination | Prepare fresh buffers, media, and substrate solutions. Use sterile, filtered components. Test for background from reagents alone in cell-free wells.[4][5] | If reagents were contaminated, using fresh preparations should lower the overall background across the plate. Cell-free wells should have minimal signal. |
| Suboptimal Blocking (ELISA) | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). | Reduced non-specific binding of antibodies to the plate surface, resulting in lower background signal. |
| Plate Phosphorescence (Luminescence) | Store plates in the dark before use. After adding reagents, incubate the plate in the dark for 10-15 minutes immediately before reading in the luminometer.[1] | A time-dependent decrease in the background signal of an empty plate, confirming and mitigating phosphorescence. |
Issue 2: Inconsistent Background or "Edge Effects"
This pattern, where wells at the edge of the plate have higher or more variable background, is often due to physical or environmental factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Temperature/Evaporation | Ensure proper plate sealing during incubations. Use an incubator with good humidity and temperature distribution. Avoid using the outer wells of the plate for samples; instead, fill them with sterile PBS or media to create a humidity barrier. | More consistent readings across the plate, with a reduction in the variability and signal intensity of the outer wells. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the wash volume to ensure the entire well surface is covered (e.g., 300 µL for a 96-well plate). Introduce a short soak time (30-60 seconds) during each wash step.[9] | More efficient removal of unbound reagents and cellular debris, leading to lower and more consistent background across the plate. |
| Inconsistent Cell Seeding | After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator. This allows cells to settle evenly. Visually inspect cell distribution under a microscope before the assay. | Uniform cell monolayer across the well bottom, leading to more reproducible results and reduced well-to-well variability. |
| Well-to-Well Crosstalk (Luminescence) | If using a high-signal assay, consider switching from a white plate to a gray or black plate to absorb stray light.[1][3] Alternatively, leave empty wells between high-signal and low-signal samples. | Reduced signal bleed-over from adjacent wells, resulting in a more accurate measurement of low-signal wells and lower perceived background. |
Quantitative Data Summary
The following tables provide illustrative data based on common optimization experiments for androgen receptor (AR) reporter assays. Disclaimer: These values are examples to demonstrate expected trends. Actual results will vary based on the specific cell line, reporter system, and reagents used.
Table 1: Effect of Serum Type on Signal-to-Background Ratio
| Serum Type (in culture medium) | Average Background (RLU) | Average Signal (RLU) with 1 nM this compound | Signal-to-Background (S/B) Ratio |
| 10% Fetal Bovine Serum (FBS) | 15,000 | 90,000 | 6.0 |
| 10% Charcoal-Stripped FBS | 2,500 | 75,000 | 30.0 |
RLU: Relative Light Units. This table illustrates the critical impact of using charcoal-stripped FBS to reduce background activation of the androgen receptor.[10][11][12]
Table 2: Optimizing Cell Seeding Density in a 96-Well Plate
| Cells Seeded per Well | Background Signal (RLU) | Signal with 1 nM this compound (RLU) | Signal-to-Background (S/B) Ratio | Cell Health at 48h (Visual) |
| 5,000 | 1,500 | 30,000 | 20.0 | Healthy, ~60% confluent |
| 10,000 | 2,500 | 75,000 | 30.0 | Healthy, ~85-90% confluent |
| 20,000 | 6,000 | 100,000 | 16.7 | Overconfluent, some cell death |
| 40,000 | 18,000 | 110,000 | 6.1 | Highly overconfluent, significant cell death |
This table shows how an optimal cell density (10,000 cells/well in this example) maximizes the assay window. Too few cells give a low signal, while too many cells increase background and reduce the S/B ratio.[6][7]
Table 3: Impact of Washing Protocol on ELISA Background
| Wash Protocol | Number of Washes | Soak Time (seconds) | Background Absorbance (OD 450nm) |
| Standard | 3 | 0 | 0.250 |
| Increased Washes | 5 | 0 | 0.180 |
| With Soak Time | 5 | 30 | 0.110 |
OD: Optical Density. This demonstrates that increasing the number of washes and introducing a soak time can significantly reduce background in an ELISA-based format by more thoroughly removing unbound antibodies.[9]
Experimental Protocols & Methodologies
Protocol 1: Optimizing Cell Seeding Density
This protocol details a method to determine the optimal number of cells to seed for your this compound assay to achieve the best signal-to-background ratio.
-
Cell Preparation: Culture your chosen androgen-responsive cell line (e.g., T47D, AR-CALUX) in media containing charcoal-stripped FBS. Harvest cells during the exponential growth phase. Perform a cell count using a hemocytometer and trypan blue to determine the concentration of viable cells.
-
Serial Dilution: Prepare a serial dilution of the cell suspension. For a 96-well plate, typical starting densities to test range from 2,500 to 40,000 cells per well.
-
Cell Plating: Plate 100 µL of each cell dilution into multiple wells of a white, clear-bottom 96-well plate. Include cell-free wells (media only) as a blank control.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay Performance: After incubation, perform your standard this compound assay protocol. Include wells with vehicle control and a saturating concentration of a potent androgen (e.g., DHT or R1881) for each cell density.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Calculate the average background (vehicle control) and average maximum signal for each density. Determine the signal-to-background ratio for each condition.
-
Optimal Density Selection: Choose the cell density that provides the highest signal-to-background ratio while ensuring the cells remain healthy and sub-confluent at the end of the incubation period.[6][7]
Protocol 2: Charcoal Stripping of Fetal Bovine Serum (FBS)
This protocol describes how to remove endogenous steroid hormones from FBS to create a low-background culture medium supplement.
-
Reagent Preparation: Prepare a slurry of dextran-coated charcoal. A common recipe is 0.25% (w/v) Norit A activated charcoal and 0.0025% (w/v) Dextran T-70 in a buffered solution (e.g., HEPES-buffered saline).
-
Charcoal Pelleting: Aliquot the slurry into sterile centrifuge tubes. Use a volume of slurry equal to the volume of serum to be stripped. Centrifuge at 500 x g for 10 minutes to pellet the charcoal.
-
Serum Incubation: Carefully decant the supernatant from the charcoal pellet. Add the FBS to the tube containing the charcoal pellet.
-
Mixing: Vortex the tube to ensure the charcoal is fully suspended in the serum. Incubate the mixture on a rocking platform or rotator. Incubation can be done for 30-45 minutes at 56°C (which also heat-inactivates the serum) or overnight at 4°C.
-
Charcoal Removal: Centrifuge the mixture at high speed (e.g., 3,000 x g) for 20 minutes to pellet all charcoal particles.
-
Sterilization: Carefully aspirate the supernatant (the stripped serum) and pass it through a 0.22 µm sterile filter to remove any remaining charcoal fines.
-
Storage: Aliquot the charcoal-stripped FBS into sterile tubes and store at -20°C.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated gene expression in a reporter assay.
Experimental Workflow for Assay Optimization
Caption: Decision-making workflow for troubleshooting high background in this compound cell-based assays.
Logical Relationships of Background Noise Sources
Caption: Key categories of potential sources contributing to high background noise in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of resin or charcoal treatment on fetal bovine serum and bovine calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. selectscience.net [selectscience.net]
- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 10. Charcoal-Stripped FBS | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-FBS-CO-045 Fetal Bovine Serum - Charcoal Stripped [serana-europe.com]
- 13. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 14. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
Technical Support Center: Androsterone Derivatization Optimization
Welcome to the technical support center for the optimization of androsterone derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical modification of this compound for analytical purposes, primarily for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low or No Derivatization Product Yield
-
Question: I am observing a very low or no peak for my derivatized this compound. What are the possible causes and solutions?
-
Answer: Low derivatization yield can stem from several factors related to reagent quality, reaction conditions, and sample preparation.
-
Degradation of Derivatizing Reagent: Ensure that your derivatization reagents are fresh and have been stored correctly according to the manufacturer's instructions.[1] Moisture and air can degrade many common silylating agents.
-
Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical.[2] For trimethylsilylation (TMS) of this compound using a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and 2-mercaptoethanol (B42355), optimal conditions have been found to be a temperature of 85°C and a reaction time of 24 minutes.[2] For hydroxylamine (B1172632) derivatization for LC-MS, a reaction at 40°C for 20 minutes has been shown to be effective.[3] It is crucial to optimize these parameters for your specific protocol.
-
Incomplete Sample Dryness: For silylation reactions, the presence of residual water can quench the derivatizing reagent.[4] Ensure your sample extract is completely dry before adding the derivatization reagents. This can be achieved by evaporation under a gentle stream of nitrogen.[1]
-
Inefficient Extraction: Poor recovery of this compound from the sample matrix will naturally lead to low derivatization yields. Review and optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure, paying attention to pH and solvent polarity.[1]
-
Issue 2: Formation of Multiple Derivative Peaks for this compound
-
Question: My chromatogram shows two major derivative peaks for this compound. Is this normal, and how should I handle it for quantification?
-
Answer: Yes, the formation of multiple derivatives for this compound is a known phenomenon, particularly with silylation reagents.
-
Mono- and Bis-TMS Derivatives: When using reagents like MSTFA, this compound can form both a mono-O-TMS and a bis-O-TMS derivative.[2] To optimize the formation of the more stable bis-O-TMS derivative, a reaction temperature of 88°C and a reaction time of 18 minutes have been suggested.[2]
-
Quantitative Approach: For accurate quantification, you can sum the peak areas of both the mono- and bis-derivatives.[2] Alternatively, you can optimize the reaction conditions to favor the formation of a single, predominant derivative.
-
Issue 3: Poor Peak Shape and Chromatographic Resolution
-
Question: The peaks for my derivatized this compound are broad or tailing. How can I improve the chromatography?
-
Answer: Poor peak shape can be caused by issues with the derivatization process, the chromatographic column, or the mobile phase.
-
Incomplete Derivatization: Residual underivatized this compound, being more polar, can interact with active sites in the GC inlet or column, leading to peak tailing. Ensure your derivatization reaction goes to completion.
-
Column Degradation: Over time, analytical columns can degrade. Using a guard column can help protect the analytical column.[1] If peak shape deteriorates for all analytes, consider replacing the column.
-
Suboptimal Mobile Phase: For LC-MS analysis, the mobile phase composition is critical for good separation. A common mobile phase for steroid analysis is a gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (B).[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is a critical step in the analysis of steroids like this compound by GC-MS. It serves to:
-
Increase Volatility and Thermal Stability: this compound in its native form is not sufficiently volatile for GC analysis. Derivatization replaces active hydrogen atoms with less polar groups, increasing its volatility and preventing thermal degradation in the hot injector and column.[5]
-
Improve Chromatographic Separation: Derivatization reduces the polarity of this compound, leading to better peak shapes and improved separation from other components in the sample matrix.
-
Enhance Mass Spectrometric Detection: The formation of specific derivatives can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.
Q2: What are the most common derivatizing agents for this compound for GC-MS and LC-MS?
A2: The choice of derivatizing agent depends on the analytical technique.
-
For GC-MS: The most common approach is silylation. Reagents include:
-
For LC-MS/MS: Derivatization is used to enhance ionization efficiency. Common reagents include:
Q3: How can I optimize the derivatization reaction conditions?
A3: Optimization is key to achieving reproducible and sensitive results.
-
Reaction Temperature and Time: These are the most critical parameters. A systematic approach, such as a response surface methodology, can be used to find the optimal conditions for your specific analytes and derivatizing agent.[2] For example, studies have shown that for some anabolic steroids, longer incubation times can actually lead to lower peak area ratios.[6]
-
Reagent Concentration: The concentration of the derivatizing agent should be sufficient to ensure complete derivatization of the analyte. A large excess is often used.
-
Catalyst: The use of catalysts like NH4I can significantly improve the efficiency of silylation reactions.
Q4: Can I analyze underivatized this compound by LC-MS/MS?
A4: While possible, analyzing underivatized this compound by LC-MS/MS often suffers from low sensitivity due to its poor ionization efficiency in common electrospray ionization (ESI) sources.[7][9] Derivatization with reagents that introduce a readily ionizable group can increase sensitivity by several orders of magnitude.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound derivatization.
Table 1: Optimized Derivatization Conditions for this compound
| Analytical Method | Derivatizing Agent | Temperature (°C) | Time (min) | Key Outcome |
| GC-MS | MSTFA/NH₄I/2-mercaptoethanol | 85 | 24 | Simultaneous optimization for multiple anabolic steroids.[2] |
| GC-MS | MSTFA/NH₄I/2-mercaptoethanol | 88 | 18 | Optimized for the formation of this compound-bis-O-TMS.[2] |
| HPLC-MS | Hydroxylamine | 40 | 20 | Maximum signal response in MS for steroid derivatives.[3] |
| LC-MS/MS | 2-hydrazino-1-methylpyridine (HMP) | 50 | 30 | Complete derivatization (99.8%) of androgens.[8] |
| LC-MS/MS | Girard P Reagent | 60 | 30 | Procedure for derivatizing keto-androgens.[1] |
Table 2: Enhancement of Mass Spectrometric Signal with Derivatization
| Analyte | Derivatizing Agent | Fold Increase in Signal Intensity | Concentration | Reference |
| This compound | Hydroxylamine | >100x | Low Concentration | [3] |
| This compound | Hydroxylamine | Significant increase | 50 ng/mL | [3] |
| DHEA | HMP | 1600x | Not Specified | [8] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis (Based on MSTFA/NH₄I/2-mercaptoethanol Method)
-
Sample Preparation: Extract this compound from the biological matrix using an appropriate LLE or SPE method.
-
Evaporation: Evaporate the extract to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1]
-
Reconstitution & Derivatization:
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Hydroxylamine Derivatization for LC-MS/MS Analysis
-
Sample Preparation: Perform LLE to extract this compound and other steroids from the serum sample.
-
Evaporation: Dry the organic extract under a nitrogen stream.
-
Derivatization:
-
Reconstitute the dried residue in a suitable solvent.
-
Add the hydroxylamine solution.
-
Incubate the mixture at 40°C for 20 minutes.[3]
-
-
Analysis: Inject the derivatized sample into the LC-MS/MS system for analysis.
Visualizations
Caption: General experimental workflow for this compound derivatization and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
dealing with matrix effects in urinary androsterone measurement
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of urinary androsterone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in urinary this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, non-target components in the sample. In urinary analysis, the "matrix" includes all components other than this compound, such as salts, lipids, proteins, and other endogenous compounds.[1][2] These components can interfere with the ionization process at the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] This interference can severely compromise the accuracy, sensitivity, and reproducibility of quantitative results, which is a major challenge in steroid hormone measurement.[1][4][5]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][6][7] A SIL-IS, such as this compound-d4 or ¹³C₃-labeled androstenedione (B190577), has physicochemical properties nearly identical to the target analyte (this compound).[8][9][10] It will therefore experience similar extraction inefficiencies and ionization suppression or enhancement, allowing for accurate normalization of the analyte signal and reliable quantification.[3][8]
Q3: Is it necessary to deconjugate urinary steroids before analysis?
A3: Yes, for the measurement of total this compound. In urine, steroids are primarily found as water-soluble glucuronide and sulfate (B86663) conjugates.[11] To analyze the total concentration, these conjugates must be cleaved to release the free steroid. This is typically achieved through enzymatic hydrolysis using β-glucuronidase and/or arylsulfatase.[11][12] Some methods, however, are being developed for the direct analysis of steroid sulfate conjugates.[13]
Q4: Which analytical technique is better for urinary this compound: LC-MS/MS or GC-MS?
A4: Both LC-MS/MS and GC-MS are powerful techniques for steroid analysis, but they have different requirements.
-
LC-MS/MS is highly specific and often does not require derivatization for non-conjugated steroids.[14][15] It is, however, susceptible to matrix effects like ion suppression at the electrospray ionization (ESI) source.[3][16]
-
GC-MS offers excellent chromatographic separation but requires a derivatization step to make steroids like this compound volatile and thermally stable.[16][17][18] This adds a step to sample preparation but can improve sensitivity.[15][16]
The choice often depends on available instrumentation, desired throughput, and the specific requirements of the study.
Troubleshooting Guide
Issue 1: Inaccurate quantification and poor analyte recovery.
-
Q: My recovery for this compound is low and inconsistent across samples. What could be the cause and how do I fix it?
-
A: Possible Cause: Inefficient sample preparation, particularly the Solid-Phase Extraction (SPE) step, is a common cause of poor and variable recovery. The complex urine matrix may contain substances that interfere with the binding of this compound to the SPE sorbent or its subsequent elution.[19]
-
Identification: Evaluate the matrix effect and recovery by comparing the analyte's response in processed quality control (QC) samples against post-extract spiked samples.[20] Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Resolution: Optimize your SPE protocol. This may involve testing different sorbent chemistries (e.g., C18 vs. Hydrophilic-Lipophilic Balanced - HLB), which can offer different retention mechanisms.[11] Also, adjust the pH of the sample load and optimize the composition and volume of the wash and elution solvents to improve cleanup and analyte recovery.[11][13]
-
Issue 2: High signal variability and evidence of ion suppression.
-
Q: I am observing significant ion suppression and my results are not reproducible. How can I troubleshoot this?
-
A: Possible Cause: Co-elution of matrix components with this compound is a primary cause of ion suppression.[2][3] The high concentration of various constituents in urine can strongly affect electrospray ionization.[1]
-
Identification: A post-column infusion experiment is an effective way to identify regions in the chromatogram where ion suppression occurs.[12][21] This involves infusing a constant flow of an this compound standard into the mass spectrometer while injecting a blank, extracted urine sample. Dips in the baseline signal of the standard indicate retention times where matrix components are eluting and causing suppression.[2]
-
Resolution:
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the interfering matrix components identified in the post-column infusion experiment.[21]
-
Improve Sample Cleanup: Employ a more rigorous SPE protocol to remove the specific interferences.[12]
-
Use a Co-eluting SIL-IS: This is the most critical step. A stable isotope-labeled internal standard that has the same retention time as the analyte will experience the same degree of ion suppression, allowing for accurate correction and quantification.[3] Significant isotopic effects, especially with deuterium (B1214612) labeling, can sometimes cause a slight shift in retention time, so it's important to verify co-elution.[3]
-
-
Issue 3: Presence of unexpected peaks or interferences.
-
Q: My chromatograms show unknown peaks that interfere with this compound quantification. How do I identify and eliminate them?
-
A: Possible Cause: Interferences can be from endogenous sources (e.g., isobaric steroid metabolites) or exogenous sources (e.g., prescription drugs, over-the-counter medications, or dietary supplements).[12]
-
Identification:
-
Review the subject's medication and supplement history.[12]
-
Compare the mass spectrum of the unknown peak with spectral libraries to identify potential drug metabolites.[12]
-
If available, use high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the interfering compound.
-
-
Resolution:
-
Data Presentation
Table 1: Comparison of Common Solid-Phase Extraction (SPE) Sorbents for Urinary Steroid Analysis
| Sorbent Type | Principle | Analyte Recovery (%) | Matrix Effect (%) | Advantages & Disadvantages |
| C18 (Reversed-Phase) | Nonpolar-nonpolar interactions | 85 - 105% | 79 - 112%[22] | Advantages: Widely used, effective for nonpolar compounds like free steroids.[11] Disadvantages: May have lower recovery for more polar conjugated steroids; may require more rigorous method development to remove interferences.[19] |
| HLB (Hydrophilic-Lipophilic Balanced) | Mixed-mode (reversed-phase and ion-exchange) | >90%[13] | 96 - 102%[20] | Advantages: High recovery for a broad range of compounds, including both free and conjugated steroids.[11][13] Disadvantages: May require specific elution conditions to recover all analytes. |
Note: Recovery and Matrix Effect percentages are representative values and can vary significantly based on the specific protocol, analyte, and individual urine sample.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urinary Steroid Conjugates
This protocol describes the cleavage of glucuronide and sulfate conjugates to measure total this compound.
-
Sample Preparation: To 1 mL of urine in a glass tube, add 500 µL of acetate (B1210297) buffer (e.g., 0.2 M, pH 5.2).
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-d4) to all samples, calibrators, and quality controls.
-
Enzyme Addition: Add 50 µL of β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia).[11]
-
Incubation: Vortex the mixture briefly and incubate at 55-60°C for at least 3 hours, or overnight.[11][12]
-
Termination: After incubation, cool the samples to room temperature. The sample is now ready for extraction.[11]
Protocol 2: Solid-Phase Extraction (SPE) using C18 Cartridges
This protocol provides a general procedure for cleaning up deconjugated urine samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water. Do not allow the cartridge to dry.[11][12]
-
Sample Loading: Load the hydrolyzed urine sample from Protocol 1 onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[11]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences. A second wash with a weak organic solvent (e.g., 3 mL of 20-40% methanol in water) can remove less polar interferences.[11]
-
Elution: Elute the free steroids with 3 mL of an appropriate organic solvent like methanol or acetonitrile.[12][13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[13][20] Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
Visualizations
Caption: General workflow for urinary this compound analysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and improvements in testosterone and estradiol testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and improvements in testosterone and estradiol testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. unitedchem.com [unitedchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent and solid-phase extraction of natural and synthetic anabolic steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
improving the resolution of androsterone and epiandrosterone in chromatography
Welcome to the technical support center for the chromatographic analysis of androsterone and epithis compound (B191177). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation of these critical steroid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound and epithis compound?
This compound and epithis compound are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms. Specifically, they are epimers at the C3 position. This subtle structural difference results in very similar physicochemical properties, making their separation by chromatography difficult. Effective separation requires high-efficiency chromatographic systems and carefully optimized methods.[1]
Q2: Which chromatographic technique is better for separating these isomers: GC or LC?
Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be used effectively, but the choice depends on the sample matrix, required sensitivity, and available equipment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for steroid analysis.[2] However, it requires a derivatization step to make the steroids volatile and thermally stable.[2][3] Derivatization can also improve peak shape and enhance separation.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is also highly effective and does not typically require derivatization, which simplifies sample preparation.[3] LC-MS/MS is particularly useful for analyzing conjugated steroids directly from biological samples.[4] Modern techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can offer rapid analysis times.
Q3: What is derivatization and why is it necessary for GC-MS analysis of steroids?
Derivatization is a chemical reaction that modifies an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For GC-MS analysis of steroids like this compound, derivatization is crucial for several reasons:
-
Increases Volatility: Steroids are not naturally volatile enough for GC analysis. Derivatization converts them into less polar, more volatile compounds.
-
Improves Thermal Stability: It prevents the degradation of the steroids at the high temperatures used in the GC inlet and column.[3]
-
Enhances Chromatographic Separation: The resulting derivatives often exhibit better peak shapes and can be more easily separated.[2] Common derivatizing agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
Troubleshooting Guide
Poor Resolution or Co-eluting Peaks
Q4: My this compound and epithis compound peaks are not baseline separated. What should I do first?
Poor resolution is a common issue. A systematic approach to troubleshooting is essential. The resolution is influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[6][7][8]
Start by assessing your current method parameters. The first step is often to adjust the mobile phase composition or the temperature program to improve selectivity. If that fails, consider changing the column or adjusting the flow rate.
Below is a logical workflow to troubleshoot poor resolution:
Q5: How can I improve selectivity (α) for this compound and epithis compound in LC?
Selectivity is the most powerful factor for improving resolution.[7]
-
Change Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity. Biphenyl phases, for example, show unique selectivity for isomers, particularly when methanol (B129727) is used as the organic modifier instead of acetonitrile.[9]
-
Adjust pH: The pH of the mobile phase can alter the ionization of analytes and residual silanol (B1196071) groups on the column, which can affect retention and peak shape.[6][10]
-
Change Stationary Phase: If adjusting the mobile phase is insufficient, changing the column chemistry is the next step. Columns with different stationary phases (e.g., C18, biphenyl, phenyl-hexyl) will provide different selectivities.[7][9][11] Biphenyl columns, in particular, have been shown to provide increased resolution for structural isomers.[9]
Peak Tailing
Q6: I am observing significant peak tailing for one or both isomers. What are the common causes and solutions?
Peak tailing can compromise resolution and lead to inaccurate quantification.[10] Common causes include:
-
Secondary Interactions: Interactions between basic analytes and acidic residual silanol groups on the silica (B1680970) surface of the column are a primary cause of tailing.[10][12]
-
Solution: Work at a lower pH (e.g., <3) to suppress the ionization of silanol groups.[10] Alternatively, use a modern, high-purity, end-capped column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase, though this is a less common strategy with modern columns.[13]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10][12]
-
Solution: Dilute the sample or reduce the injection volume.[12]
-
-
Column Contamination or Damage: A blocked inlet frit or a void at the head of the column can cause peak tailing for all analytes.[10]
GC-Specific Issues
Q7: My derivatized steroids are showing poor peak shape in the GC-MS analysis. What should I check?
For GC-MS, issues can arise from the derivatization reaction, the inlet, or the column itself.
-
Incomplete Derivatization: This can lead to multiple peaks for a single analyte or tailing peaks.
-
Solution: Optimize the derivatization reaction conditions, such as temperature and time.[5] Ensure reagents are fresh and anhydrous.
-
-
Inlet Activity: Active sites in the inlet liner can cause analyte degradation and peak tailing.
-
Solution: Use a deactivated or ultra-inert inlet liner. Regularly perform inlet maintenance, including replacing the liner, septum, and O-ring.[14]
-
-
Column Activity: Active sites on the column can also lead to peak tailing.
-
Solution: Condition the column according to the manufacturer's instructions. If the column is old, it may need to be replaced. Using an ultra-inert GC column can also help.[14]
-
Quantitative Data Summary
The following table summarizes chromatographic conditions from various studies for the separation of steroid isomers. This data can serve as a starting point for method development.
| Parameter | Method 1: UHPLC-MS/MS | Method 2: GC-MS | Method 3: LC-IM-MS |
| Technique | UHPLC-MS/MS | GC-MS | UPLC-IM-MS |
| Column | Accucore Biphenyl (2.6 µm) | Not Specified | ACQUITY BEH C18 (1.7 µm) |
| Mobile Phase / Carrier Gas | A: Water with bufferB: Methanol | Helium or Hydrogen | A: Water with formic acid and ammonium (B1175870) formateB: Methanol with formic acid |
| Gradient / Temp Program | Gradient elution | Temperature program | Gradient elution |
| Flow Rate | 0.3–0.5 mL/min | ~1-2 mL/min | 0.4 mL/min |
| Key Finding | Biphenyl phase with methanol provided extra retention and selectivity to fully resolve structurally similar compounds.[9] | Derivatization is required to improve volatility and peak shape.[2] Hydrogen carrier gas can reduce analysis time without compromising resolution.[15] | Ion mobility separation (IMS) provides an orthogonal separation mechanism to LC, resolving isomers that may co-elute chromatographically.[4][16] |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization
This protocol provides a general workflow for the analysis of this compound and epithis compound in a biological matrix using GC-MS.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase from Helix pomatia) to cleave conjugated steroids.[3]
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.[2][4]
-
Evaporate the extract to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS).[5]
-
Add a catalyst if required (e.g., NH4I).
-
Cap the vial tightly and heat at 60-80°C for 20-30 minutes.[5]
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
-
GC Column: Agilent J&W Ultra Inert column (or equivalent), e.g., 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[15]
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Start at 100°C, ramp to 300°C at 10-20°C/min.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) or full scan mode.
The overall workflow is depicted in the diagram below:
Protocol 2: UHPLC-MS/MS Analysis
This protocol outlines a general method for the direct analysis of this compound and epithis compound using UHPLC-MS/MS.
1. Sample Preparation
-
To 100 µL of plasma or serum, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE).[9]
-
Transfer the supernatant to a new vial and evaporate to dryness.
-
Reconstitute the sample in 100 µL of the initial mobile phase.[4][9]
2. UHPLC-MS/MS Conditions
-
Column: Biphenyl or C18 column (e.g., 100 x 2.1 mm, <2 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40-50°C.[16]
-
Gradient: A linear gradient from ~30% B to 95% B over 10-15 minutes.
-
MS Detector: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Androsterone Analysis from Limited Sample Volumes
Welcome to the technical support center for androsterone analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with analyzing this compound from limited sample volumes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound from small sample volumes using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue: Low or No Signal/Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Review and optimize your extraction procedure (e.g., Liquid-Liquid Extraction - LLE, or Solid-Phase Extraction - SPE). Ensure the pH and solvent polarity are appropriate for this compound.[1] |
| Incomplete Reconstitution | After evaporation, ensure the dried extract is fully dissolved. Vortex and sonicate the sample after adding the reconstitution solvent.[1] |
| Suboptimal Ionization | This compound, as a neutral steroid, may ionize inefficiently.[2] Consider chemical derivatization to introduce a charged or easily ionizable group, which can significantly improve signal intensity.[1][2] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound. To minimize this, use a more efficient sample cleanup, modify chromatographic conditions to separate this compound from interfering compounds, or employ matrix-matched calibrators. |
| Degradation of Derivatizing Reagent | Always use freshly prepared derivatization reagents and store them according to the manufacturer's recommendations to ensure their effectiveness.[1] |
| Instrumental Issues | Ensure the mass spectrometer is properly tuned and calibrated. Check for any leaks or blockages in the LC system. |
Issue: High Variability/Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Collection (Microsampling) | For Dried Blood Spots (DBS), the volume of the spotted blood and the hematocrit can affect accuracy.[3] Volumetric Absorptive Microsampling (VAMS) is a technique that can mitigate the hematocrit effect and improve volumetric accuracy. |
| Incomplete Derivatization | Optimize derivatization conditions (temperature and time) to ensure the reaction goes to completion.[4] Use of an isotopically labeled internal standard that also undergoes derivatization can help to monitor the efficiency of the reaction.[5] |
| Sample Degradation | Ensure proper storage of samples. For DBS, stability of steroids can vary with temperature and time. For example, androstenedione (B190577) at room temperature is only stable for up to 7 days.[6] |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and LC method. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using LC-MS/MS for this compound analysis compared to immunoassays, especially with limited sample volumes?
A1: LC-MS/MS offers superior specificity and sensitivity over traditional immunoassays.[2] Immunoassays can be prone to cross-reactivity with other structurally similar steroids, which can lead to inaccurate results, particularly at the low concentrations often found in small volume samples.[1] LC-MS/MS can distinguish between different steroid isomers, providing more reliable and accurate data.[1]
Q2: What is derivatization and why is it important for sensitive this compound analysis?
A2: Derivatization is the chemical modification of an analyte to enhance its detectability.[1] this compound is a neutral molecule and does not ionize efficiently in the mass spectrometer's ion source.[2] Derivatization introduces a charged or easily ionizable group onto the this compound molecule, which significantly improves its ionization efficiency and leads to a much stronger signal and lower limits of detection.[1][2]
Q3: What are some common derivatization reagents used for androgens like this compound?
A3: Common derivatization reagents for keto-steroids like this compound include Girard's Reagent P (GirP) and 2-hydrazino-1-methylpyridine (HMP).[1] For hydroxyl-steroids, picolinic acid can be used.[1]
Q4: What are the key considerations when working with microsamples like Dried Blood Spots (DBS) or Volumetric Absorptive Microsampling (VAMS)?
A4: When using DBS, it's crucial to be aware of the potential impact of hematocrit on the spot size and analyte concentration.[7][8] VAMS can overcome this limitation by absorbing a fixed volume of blood. For both techniques, thorough method validation is essential, including assessments of extraction recovery, matrix effects, and sample stability.[6]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound from complex biological samples?
A5: Matrix effects can be minimized through several strategies:
-
Efficient Sample Preparation: Use robust extraction techniques like SPE or LLE to remove interfering substances.[1]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix-induced signal suppression or enhancement.
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to your samples can help to normalize the matrix effects.
Quantitative Data Summary
The following tables summarize key performance metrics from various published methods for androgen analysis, providing a reference for expected analytical performance.
Table 1: Lower Limits of Quantification (LLOQs) for Androgens using LC-MS/MS
| Analyte | LLOQ | Sample Type | Sample Volume | Reference |
| Androstenedione | 10 ng/L | Serum/Plasma | 200 µL | [9][10] |
| Androstenedione | 0.1 nmol/L | Serum | 100 µL | [11] |
| Androstenedione | 0.5 ng/mL | Dried Blood Spot | Two 3 mm punches | [12] |
| Testosterone (B1683101) | 10 ng/L | Serum/Plasma | 200 µL | [9][10] |
| Testosterone | 0.1 nmol/L | Serum | 100 µL | [11] |
| DHEA | 50 ng/L | Serum/Plasma | 200 µL | [9][10] |
| DHEA | 1 nmol/L | Serum | 100 µL | [11] |
| DHT | 0.1 nmol/L | Serum | 100 µL | [11] |
| DHT | 4 pg/mL (without derivatization) | Serum | Not specified | [13] |
Table 2: Recovery Rates for Androgens from Different Sample Matrices
| Analyte | Recovery Rate (%) | Sample Type | Reference |
| Androstenedione | 86.2 - 90.3 | Serum | [13] |
| Testosterone | 88.2 - 90.3 | Serum | [13] |
| DHEA | 88.1 - 93.8 | Serum | [13] |
| DHT | 82.0 - 90.6 | Serum | [13] |
| Multiple Steroids | 88 - 95 | Whole Blood (VAMS) | |
| Multiple Steroids | 49.3 - 97.5 | Dried Blood Spot | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound analysis from limited sample volumes.
Protocol 1: General Workflow for Androgen Analysis by LC-MS/MS
This protocol outlines the major steps involved in the analysis of androgens from biological samples.
Caption: General experimental workflow for sensitive androgen analysis.
Protocol 2: Sample Preparation from Serum using LLE and Derivatization
This protocol provides a more specific procedure for preparing serum samples.
-
Materials:
-
Serum sample (e.g., 100 µL)
-
Internal standard solution (containing deuterated this compound)
-
Methyl tert-butyl ether (MTBE)
-
Derivatization reagent (e.g., Girard's Reagent P solution)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
-
-
Procedure:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add an appropriate volume of MTBE, vortex vigorously for 1-2 minutes to extract the steroids.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the steroids) to a new tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.
-
Add the derivatization reagent to the dried extract.
-
Incubate the mixture under optimized conditions (e.g., specific temperature and time) to allow the derivatization reaction to complete.
-
Evaporate the excess reagent and solvent.
-
Reconstitute the derivatized sample in a suitable solvent for LC-MS/MS injection.
-
Protocol 3: Sample Preparation from Dried Blood Spots (DBS)
This protocol outlines a general procedure for extracting androgens from DBS.
-
Materials:
-
DBS card with sample
-
Puncher (e.g., 3 mm)
-
Extraction solvent (e.g., methanol/water mixture)
-
Internal standard solution
-
-
Procedure:
-
Punch out one or two 3 mm discs from the center of the dried blood spot.
-
Place the punched disc(s) into a well of a 96-well plate or a microcentrifuge tube.
-
Add the extraction solvent containing the internal standard.
-
Agitate (e.g., on a plate shaker or sonicator) for a specified time to ensure complete extraction of the analytes.
-
Centrifuge to pellet the paper disc and any precipitated proteins.
-
Transfer the supernatant to a new plate or tube.
-
The extract can then be further processed (e.g., derivatization) or directly analyzed by LC-MS/MS.
-
Signaling Pathways and Logical Relationships
Androgen Synthesis and Action Pathway
The following diagram illustrates a simplified pathway of androgen synthesis, highlighting the position of this compound as a metabolite.
Caption: Simplified pathway of androgen synthesis and action.
Troubleshooting Logic Flowchart
This diagram provides a logical workflow for troubleshooting common issues in this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Isotopically labeled boldenone as a better marker of derivatization efficiency for improved quality control in anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adhesive blood microsampling systems for steroid measurement via LC-MS/MS in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepithis compound, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A direct assay for the routine measurement of testosterone, androstenedione, dihydrotestosterone and dehydroepithis compound by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Role of Androsterone in Pheromonal Communication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone, a metabolite of testosterone (B1683101), has long been investigated for its potential role as a chemical signal in pheromonal communication across various species. While its effects are often considered more subtle than those of its more intensely studied counterpart, androstenone, research suggests that this compound may play a significant role in modulating social and sexual behaviors. This guide provides a comparative analysis of this compound's performance against other putative pheromones and control substances, supported by experimental data and detailed methodologies. The objective is to offer a clear and evidence-based resource for researchers in chemical ecology, neurobiology, and pharmacology.
Data Presentation: Comparative Analysis of Receptor Binding and Behavioral Effects
The following tables summarize quantitative data from various studies to facilitate a comparison of this compound with other relevant compounds. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Binding Affinity for Androgen Receptor (AR)
| Compound | Receptor | Species | Binding Affinity (Ki or Relative Potency) | Reference |
| Dihydrotestosterone (DHT) | Androgen Receptor | Human | High (2-fold higher than testosterone) | [1] |
| Testosterone | Androgen Receptor | Human | High | [1] |
| This compound | Synthetic Androgen Receptor | N/A | Lower than Testosterone | [2] |
| R1881 (Metribolone) | Androgen Receptor | Human | Ki = 0.09 nM | [3] |
| Progesterone | Androgen Receptor | Human | Ki = 92 nM | [3] |
| Estradiol | Androgen Receptor | Human | Ki = 100 nM | [3] |
Table 2: Comparative Anxiolytic Effects in the Elevated Plus-Maze (EPM) in Rodents
| Compound | Species | Dosage | Key Finding | Statistical Significance | Reference |
| This compound | Rat (Gonadectomized) | 1 mg/kg | Increased time spent in open arms | F(1,59) = 7.005, p<0.01 | [4] |
| 3α-androstanediol | Rat (Gonadectomized) | 1 mg/kg | Significantly decreased anxiety | N/A | [4] |
| 3β-androstanediol | Rat (Gonadectomized) | 1 mg/kg | Significantly decreased anxiety | N/A | [4] |
| Diazepam | Rat (Male) | 1.0 - 3.0 mg/kg | Dose-dependently increased open arm time | N/A | [5] |
| Testosterone Propionate | Rat (Orchidectomized) | 0.5 & 1.0 mg/rat | Anxiolytic-like effect | N/A | [6] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Assessing Anxiety-Like Behavior
The Elevated Plus-Maze is a widely used behavioral assay to evaluate the anxiolytic or anxiogenic effects of chemical compounds in rodents.[7][8] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7]
Apparatus:
-
A plus-shaped maze elevated 50-55 cm above the floor.[7]
-
Two open arms (e.g., 50 cm long x 10 cm wide for rats) and two closed arms of the same size, with high walls (e.g., 30-40 cm for rats).[7]
-
The maze is typically made of a non-reflective material and of a color that contrasts with the animal for video tracking.[7]
-
The apparatus is situated in a room with controlled and even lighting.[7]
Procedure:
-
Habituation: Animals are acclimated to the testing room for at least one hour before the experiment begins.[9]
-
Placement: The rodent is placed in the center of the maze, facing one of the open arms.[8]
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute session.[10]
-
Data Collection: A video camera mounted above the maze records the session. Automated tracking software is used to score various parameters.[9]
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues.[10]
Signaling Pathways and Experimental Workflows
General Olfactory Signaling Pathway for Pheromones
Pheromones are typically detected by G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of a pheromone initiates a signal transduction cascade.
Caption: General olfactory signaling pathway for pheromone detection.
Experimental Workflow: Validating Anxiolytic Effects of this compound
The following workflow outlines the key steps in an experiment designed to validate the anxiolytic properties of this compound in a rodent model.
Caption: Experimental workflow for assessing anxiolytic effects.
Discussion and Comparison
The available evidence suggests that this compound exhibits anxiolytic properties, as demonstrated by increased exploration of open arms in the elevated plus-maze in gonadectomized rats.[4] This effect appears to be less potent than that of other testosterone metabolites such as 3α-androstanediol and 3β-androstanediol.[4] In contrast to this compound, the putative pheromone androstenone is more commonly associated with signaling sexual readiness, particularly in species like pigs.[11]
The mechanism of action for this compound's behavioral effects may involve modulation of the GABA-A receptor, a common target for anxiolytic drugs like diazepam. However, direct comparative studies quantifying the potency of this compound relative to established anxiolytics are lacking.
The identification of a specific olfactory receptor for androstenone, OR51E2 (also known as PSGR), in humans and its role in inhibiting prostate cancer cell proliferation, highlights a potential signaling pathway for steroidal pheromones that extends beyond traditional neurobehavioral effects.[12][13] To date, a specific olfactory receptor for this compound has not been definitively identified, which is a critical area for future research to fully elucidate its role in pheromonal communication.
Conclusion
This compound demonstrates measurable effects on behavior, particularly in reducing anxiety-like behaviors in animal models. However, its role as a pheromone is less clear-cut compared to compounds like androstenone. The lack of comprehensive, direct comparative studies across a range of putative pheromones and the absence of an identified specific olfactory receptor for this compound are significant gaps in the current understanding. Future research should focus on head-to-head comparative studies employing standardized behavioral assays and aim to de-orphanize the olfactory receptors responsible for this compound detection to fully validate its role in chemical communication.
References
- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behaviorally selective effects of neuroactive steroids on plus-maze anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like actions of testosterone in the burying behavior test: role of androgen and GABA-benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. protocols.io [protocols.io]
- 11. smelltest.eu [smelltest.eu]
- 12. Activation of an Olfactory Receptor Inhibits Proliferation of Prostate Cancer Cells* | Semantic Scholar [semanticscholar.org]
- 13. Activation of an olfactory receptor inhibits proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Androsterone and Epiandrosterone on Muscle Mass: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the steroidal compounds androsterone and epithis compound (B191177), with a specific focus on their effects on skeletal muscle mass. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available, albeit limited, scientific information and outlines established experimental protocols for the evaluation of androgenic and anabolic effects. Due to a notable lack of direct comparative studies in peer-reviewed literature, this guide also presents a hypothetical experimental framework for future research in this area.
Introduction: Understanding this compound and Epithis compound
This compound (3α-hydroxy-5α-androstan-17-one) and epithis compound (3β-hydroxy-5α-androstan-17-one) are stereoisomers and metabolites of testosterone (B1683101) and dehydroepithis compound (B1670201) (DHEA).[1] Both are considered prohormones, as they can be converted to the potent androgen dihydrotestosterone (B1667394) (DHT), which plays a significant role in mediating androgenic and anabolic effects, including the regulation of muscle mass.[2] While both compounds are often discussed in the context of performance enhancement for their purported effects on muscle hardness and strength, rigorous scientific data directly comparing their anabolic potential is scarce.
Mechanism of Action: The Androgen Receptor Signaling Pathway
The primary mechanism by which both this compound and epithis compound are believed to exert their effects on muscle mass is through their conversion to DHT and subsequent activation of the androgen receptor (AR).[2] The binding of an androgen to the AR initiates a cascade of cellular events leading to muscle protein synthesis and hypertrophy.
The androgen signaling pathway in skeletal muscle can be summarized as follows:
-
Ligand Binding: Androgens, such as DHT, diffuse across the cell membrane and bind to the AR located in the cytoplasm.[1]
-
Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1]
-
Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in muscle growth.[1]
-
Protein Synthesis: The resulting messenger RNA (mRNA) is translated into proteins that contribute to muscle fiber hypertrophy.
-
Crosstalk with other Signaling Pathways: Androgen signaling can also interact with other key pathways involved in muscle growth, such as the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, to further promote protein synthesis and inhibit protein degradation.[3]
Below is a diagram illustrating the androgen receptor signaling pathway.
Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.
Comparative Effects on Muscle Mass: A Data Gap
Currently, there is a significant lack of direct, quantitative, peer-reviewed scientific studies comparing the anabolic effects of this compound and epithis compound. Most of the available information is anecdotal and originates from non-scientific sources. While some anecdotal reports suggest that this compound may be a more potent androgen than epithis compound, this has not been scientifically validated.
To address this data gap, this guide proposes a hypothetical experimental design based on established methodologies for assessing anabolic and androgenic activity. The following tables are presented as a template for how such comparative data could be structured.
Table 1: Hypothetical In Vivo Comparison of this compound and Epithis compound on Muscle Mass in a Rodent Model
| Parameter | Vehicle Control | This compound (Dose X) | Epithis compound (Dose X) | Testosterone Propionate (Reference) |
| Anabolic Activity | ||||
| Levator Ani Muscle Weight (mg) | ||||
| Gastrocnemius Muscle Weight (mg) | ||||
| Change in Lean Body Mass (%) | ||||
| Androgenic Activity | ||||
| Ventral Prostate Weight (mg) | ||||
| Seminal Vesicle Weight (mg) | ||||
| Anabolic:Androgenic Ratio |
Table 2: Hypothetical In Vitro Comparison of this compound and Epithis compound in a Myoblast Cell Line
| Parameter | Vehicle Control | This compound (Conc. Y) | Epithis compound (Conc. Y) | DHT (Reference) |
| Myoblast Proliferation | ||||
| Cell Count (x 10^4) | ||||
| Myotube Differentiation | ||||
| Myogenin Expression (fold change) | ||||
| Myosin Heavy Chain Expression (fold change) | ||||
| Androgen Receptor Binding | ||||
| Relative Binding Affinity (%) |
Experimental Protocols
To facilitate future research, this section details established experimental protocols for assessing the anabolic and androgenic effects of compounds like this compound and epithis compound.
In Vivo Assessment: The Hershberger Bioassay
The Hershberger bioassay is a standardized and validated method (OECD Test Guideline 441) for evaluating the androgenic and anabolic properties of chemical substances in castrated male rats.[4]
Objective: To determine the anabolic (myotrophic) and androgenic effects of this compound and epithis compound by measuring the weight changes in androgen-dependent tissues.
Experimental Workflow:
Caption: Workflow for the Hershberger Bioassay.
Methodology:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain). Castration removes the endogenous source of androgens.
-
Acclimation: Animals are allowed to acclimate for a period of at least 7 days post-castration.
-
Grouping: Rats are randomly assigned to treatment groups (e.g., vehicle control, this compound, epithis compound, and a positive control such as testosterone propionate).
-
Dosing: The test compounds are administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: On day 11, approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection and Weighing: The following androgen-dependent tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands).
-
-
Data Analysis: Tissue weights are normalized to body weight. Statistical analysis is performed to compare the tissue weights of the treatment groups to the vehicle control.
In Vitro Assessment: Myoblast Culture
In vitro studies using skeletal muscle cell lines, such as C2C12 myoblasts, can provide insights into the direct effects of androgens on muscle cell proliferation and differentiation.[5]
Objective: To evaluate the effects of this compound and epithis compound on myoblast proliferation and their differentiation into myotubes.
Experimental Workflow:
Caption: Workflow for In Vitro Myoblast Assay.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium until they reach a desired confluency.
-
Proliferation Assay:
-
Cells are treated with various concentrations of this compound, epithis compound, a vehicle control, and a positive control (e.g., DHT).
-
Cell proliferation is assessed at different time points using methods such as cell counting or a BrdU incorporation assay.
-
-
Differentiation Assay:
-
Once confluent, the growth medium is replaced with a differentiation medium to induce myotube formation.
-
Cells are treated with the test compounds during the differentiation process.
-
Differentiation is assessed by:
-
Morphological analysis: Observing the formation of multinucleated myotubes.
-
Gene expression analysis: Measuring the mRNA levels of myogenic regulatory factors (e.g., myogenin) and muscle-specific proteins (e.g., myosin heavy chain) using quantitative PCR.
-
Protein analysis: Quantifying the expression of muscle-specific proteins by Western blotting.
-
-
Conclusion and Future Directions
While both this compound and epithis compound are known to be precursors to the potent androgen DHT, there is a clear and pressing need for direct, controlled scientific studies to accurately compare their anabolic and androgenic effects on muscle mass. The anecdotal evidence suggesting differences in their potency highlights the importance of conducting rigorous preclinical studies using established models such as the Hershberger bioassay and in vitro myoblast cultures.
Future research should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of this compound and epithis compound to determine their relative anabolic and androgenic potencies.
-
Dose-response relationships: Establishing clear dose-response curves for both compounds to understand their efficacy and potential therapeutic windows.
-
Androgen receptor binding affinity: Quantifying the binding affinities of this compound, epithis compound, and their metabolites to the androgen receptor in skeletal muscle.
-
Metabolic profiling: Investigating the conversion rates of this compound and epithis compound to DHT and other active metabolites in target tissues.
By addressing these research gaps, the scientific community can provide a clearer understanding of the potential effects of these compounds on muscle mass and provide a solid evidence base for any future therapeutic development.
References
- 1. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating LC-MS/MS Quantification of Androsterone Against Immunoassay
For researchers, scientists, and drug development professionals navigating the complexities of steroid hormone analysis, the choice of quantification method is paramount. This guide provides an objective comparison of two prominent techniques for measuring androsterone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. We delve into the experimental data, detailed protocols, and underlying principles to empower informed decisions in your research.
This compound, a key metabolite of testosterone (B1683101) and dihydrotestosterone, plays a significant role in various physiological and pathological processes.[1] Accurate measurement of its concentration is crucial for understanding its function and for the development of novel therapeutics. While immunoassays have traditionally been the workhorse for steroid hormone analysis, the advent of LC-MS/MS has introduced a more specific and sensitive alternative.[2][3]
Quantitative Performance: A Tale of Two Methods
The superiority of LC-MS/MS in terms of analytical performance is well-documented for various steroids, including those structurally similar to this compound.[2][3][4] While direct quantitative comparison studies for this compound are not as prevalent as for other androgens like androstenedione, the existing data for related compounds provides a strong indication of the expected performance differences. Immunoassays are known to be susceptible to cross-reactivity from other structurally similar steroids, which can lead to overestimated concentrations.[5][6][7][8]
| Parameter | LC-MS/MS | Immunoassay (ELISA) | Key Considerations |
| Specificity | High | Variable, prone to cross-reactivity | LC-MS/MS can distinguish between structurally similar steroids, minimizing interference.[2][3] Immunoassays may show cross-reactivity with other endogenous steroids, leading to inaccurate results.[5][7][8] |
| Sensitivity (Lower Limit of Quantification) | Typically in the low pg/mL range | Varies by kit, generally higher than LC-MS/MS | LC-MS/MS offers superior sensitivity, crucial for studies with low this compound concentrations.[9] |
| Accuracy | High | Can be compromised by cross-reactivity | The high specificity of LC-MS/MS leads to more accurate quantification. |
| Precision (CV%) | Typically <15% | Typically <15% | Both methods can achieve good precision, but the accuracy of immunoassay results can be misleading. |
| Dynamic Range | Wide | Narrower than LC-MS/MS | LC-MS/MS can accurately quantify this compound over a broader range of concentrations. |
| Sample Throughput | Lower | High | Immunoassays are generally faster for analyzing large numbers of samples. |
| Cost per Sample | Higher | Lower | The initial investment and operational costs for LC-MS/MS are typically higher. |
| Method Development | More complex and time-consuming | Relatively straightforward with commercial kits | LC-MS/MS requires specialized expertise for method development and validation. |
The this compound Biosynthesis Pathway
Understanding the metabolic origins of this compound is essential for interpreting its physiological significance. This compound is synthesized from cholesterol through a series of enzymatic reactions involving key steroidogenic enzymes.[1][10][11][12]
Caption: A simplified diagram of the this compound biosynthesis pathway.
Experimental Workflows: A Comparative Overview
The experimental procedures for LC-MS/MS and immunoassay differ significantly in their approach to sample preparation and analysis. The following diagram illustrates a typical workflow for comparing the two methods for this compound quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 3. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Interference of Exemestane with Androstenedione Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Androsterone Levels in Primate Species: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of androsterone levels in different primate species, designed for researchers, scientists, and professionals in drug development. While direct comparative data for this compound across a wide range of primates remains sparse in existing literature, this document synthesizes available quantitative data, details established experimental protocols for androgen measurement, and illustrates the relevant hormonal signaling pathways. The significant variation in androgen metabolism among primate species underscores the complexity of comparative endocrinological studies and highlights the need for species-specific validation of analytical methods.[1]
Quantitative Data Summary
| Primate Species | Sex/Condition | Sample Type | This compound Concentration (ng/mg Creatinine) | Reference |
| Chimpanzee (Pan troglodytes schweinfurthii) | Intact Male | Urine | High concentrations (up to 1000 ng/mg creatinine) | [2] |
| Chimpanzee (Pan troglodytes schweinfurthii) | Castrated Male | Urine | Significantly lower than intact males | [2] |
| Chimpanzee (Pan troglodytes schweinfurthii) | Female | Urine | No significant difference compared to castrated males | [2] |
Note: The study highlighted that alongside etiocholanolone (B196237) and androstenediol, this compound was found in high concentrations in the urine of chimpanzees, with dehydroepithis compound (B1670201) (DHEA) being the most abundant urinary androgen.[2]
Experimental Protocols
The accurate measurement of this compound and other androgens in primates requires meticulous and validated experimental procedures. Methodologies can vary based on the primate species and the biological matrix (e.g., urine, plasma, feces).
Sample Collection and Processing
-
Urine Collection : Urine samples from wild primates can be collected from beneath nests in the early morning or opportunistically during daily follows. To prevent contamination, clean plastic sheets can be placed on the ground to catch the urine, which is then transferred to collection tubes using disposable pipettes. For captive animals, samples can be collected directly.
-
Plasma Collection : Blood samples are typically collected by trained veterinarians, often during routine health checks. Plasma is then separated by centrifugation.
-
Sample Preservation : Urine samples can be preserved by pipetting a known volume onto absorbent filter paper, which is then dried and stored with a desiccant. Alternatively, urine and plasma samples are stored frozen at -20°C or lower until analysis.
Hormonal Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying steroid hormones.
-
Extraction :
-
Urine : A specific volume of urine (e.g., 200 µl) is mixed with a phosphate (B84403) buffer and an internal standard.[3] To measure total this compound (conjugated and unconjugated), samples undergo enzymatic hydrolysis (e.g., using β-glucuronidase) and solvolysis.[3] Steroids are then extracted using an organic solvent like tert-butyl methyl ether. The extract is evaporated and the residue is reconstituted in a solution suitable for LC-MS/MS analysis.[2]
-
Plasma : Plasma samples are also mixed with an internal standard and steroids are extracted using an organic solvent.
-
-
Quantification : The prepared extract is injected into the LC-MS/MS system. The compounds are separated based on their physicochemical properties by the liquid chromatography component and then detected and quantified by the tandem mass spectrometer.
Immunoassays (e.g., Radioimmunoassay - RIA, Enzyme Immunoassay - EIA) are another common method, though they can be less specific than mass spectrometry.
-
Extraction : Similar extraction procedures as for LC-MS/MS are followed.
-
Deconjugation : For urine samples, enzymatic hydrolysis is performed to free the steroid from its conjugate.[4]
-
Assay : The extracted sample is incubated with a specific antibody against the hormone of interest (e.g., this compound) and a radiolabeled or enzyme-labeled version of that hormone. The amount of labeled hormone that binds to the antibody is inversely proportional to the amount of unlabeled hormone in the sample.
Correction for Urine Dilution : To account for variations in fluid intake and excretion, urinary hormone concentrations are typically indexed to creatinine (B1669602) or specific gravity.[3]
Androgen Signaling Pathway
Androgens, including testosterone (B1683101) and its metabolites like this compound, exert their effects by binding to the androgen receptor (AR), a protein that acts as a transcription factor. The following diagram illustrates the metabolic pathway from testosterone to this compound and the subsequent signaling cascade.
Caption: Metabolic conversion of testosterone and subsequent androgen receptor signaling pathway.
Conclusion
The comparative analysis of this compound levels in different primate species is a complex field of study, primarily due to the significant interspecies variation in androgen metabolism. While comprehensive comparative data for this compound remains limited, the detailed study of individual species like the chimpanzee provides a crucial foundation. Future research employing standardized and validated methodologies such as LC-MS/MS across a wider range of primate taxa is necessary to build a more complete comparative picture. This will not only enhance our understanding of primate endocrinology and evolution but also provide valuable insights for drug development and conservation efforts.
References
A Comparative Guide to the Metabolic Profiles of Androsterone and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of two key androgens: androsterone and testosterone (B1683101). Understanding the distinct metabolic fates of these steroid hormones is crucial for research in endocrinology, pharmacology, and drug development. This document summarizes their metabolic pathways, presents quantitative data for comparison, and outlines the experimental protocols used for their analysis.
Introduction
Testosterone is the primary male sex hormone, responsible for the development of male secondary sexual characteristics and maintenance of reproductive function.[1][2] this compound, a metabolite of testosterone and other androgens, also exhibits androgenic effects, albeit with lesser potency.[3] Their physiological activities are intrinsically linked to their metabolic conversion and clearance. This guide explores the similarities and differences in their metabolic journeys, from biosynthesis to excretion.
Biosynthesis and Metabolic Pathways
Both testosterone and this compound are C19 steroids, synthesized from cholesterol primarily in the testes, ovaries, and adrenal glands.[2][3][4] Their biosynthesis involves a series of enzymatic reactions.
Testosterone is synthesized via two main pathways, the Δ4 and Δ5 pathways, with androstenedione (B190577) being its direct precursor.[5]
This compound is primarily a downstream metabolite formed during the breakdown of androgens.[3] It can be produced from the metabolism of testosterone and androstenedione through the action of 5α-reductase and subsequent reduction by 3α-hydroxysteroid dehydrogenase. A "backdoor pathway" for androgen synthesis has also been identified where progesterone (B1679170) and 17α-hydroxyprogesterone are converted to dihydrotestosterone (B1667394) (DHT) and this compound without testosterone as an intermediate.[6][7][8]
The metabolic pathways of testosterone and this compound are interconnected. Testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase.[1][9] Both testosterone and DHT can then be metabolized to this compound and other related compounds. The liver is a major site for the inactivation and conjugation of these androgens, preparing them for excretion.[9][10]
Signaling Pathways
The biological actions of testosterone and its potent metabolite, DHT, are mediated through the androgen receptor (AR), a nuclear receptor that regulates gene expression.[1] this compound also binds to the androgen receptor, but with a lower affinity than testosterone and DHT.
Caption: Simplified overview of the classical and backdoor metabolic pathways of testosterone and this compound.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and testosterone. These values are compiled from various studies and can vary based on factors such as age, sex, and health status.
Table 1: Circulating Levels and Production Rates
| Parameter | Testosterone | This compound | Reference |
| Mean Plasma Concentration (Men) | ~7 mg/day | Found in plasma and urine | [4] |
| Mean Plasma Concentration (Premenopausal Women) | 0.39 ng/mL | Found in plasma and urine | [10] |
| Daily Production Rate (Men) | ~7 mg/day | Varies, as it is a metabolite | [4] |
Table 2: Receptor Binding and Potency
| Parameter | Testosterone | This compound | Reference |
| Androgen Receptor Binding Affinity | High | Lower (approx. 1/7th of testosterone) | [3] |
| Relative Androgenic Potency | 100% | Lower | [10] |
Table 3: Key Metabolites and Excretion
| Parameter | Testosterone | This compound | Reference |
| Primary Metabolites | Dihydrotestosterone (DHT), Estradiol, this compound, Etiocholanolone | 5α-Androstane-3,17-dione, Isothis compound, 5α-dihydrotestosterone | [11][12] |
| Excretion Form | Primarily as glucuronide and sulfate (B86663) conjugates in urine | Primarily as glucuronide and sulfate conjugates in urine | [9] |
| Urinary Excretion Rate (Control Men, µg/h) | 3 ± 1 | 215 ± 26 | [11] |
Experimental Protocols
The accurate quantification of this compound, testosterone, and their metabolites is critical for research. The gold standard for steroid hormone analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[13]
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is essential to remove interfering substances and concentrate the analytes of interest.
Caption: General experimental workflow for steroid hormone analysis using LC-MS/MS.
Key Methodological Steps:
-
Sample Collection: Standardized procedures for sample collection are crucial, considering the diurnal variation of many steroid hormones.[14]
-
Internal Standards: Isotopically labeled internal standards for each analyte are added to the sample at the beginning of the workflow to correct for matrix effects and procedural losses.[14]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents like methyl tert-butyl ether (MTBE) to partition the steroids from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE): Employs cartridges with a solid sorbent (e.g., C18 or hydrophilic-lipophilic balance) to selectively retain and then elute the steroids.[15]
-
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) is used to separate the different steroid hormones based on their physicochemical properties.[16]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[13]
-
Quantification: A calibration curve is generated using certified reference materials at multiple concentration levels. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[14]
Conclusion
The metabolic profiles of this compound and testosterone, while interconnected, exhibit significant differences in terms of their primary roles, potency, and circulating concentrations. Testosterone is a potent androgen that acts as a precursor to other active and inactive metabolites, including this compound. This compound, a less potent androgen, is a key metabolite in the catabolic pathway of androgens. A thorough understanding of their distinct metabolic fates, facilitated by robust analytical methods like LC-MS/MS, is essential for advancing our knowledge of androgen physiology and pathology, and for the development of novel therapeutic interventions.
References
- 1. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]
- 6. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 9. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Androgen Metabolism | GLOWM [glowm.com]
- 11. Metabolism of orally administered androstenedione in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
Androsterone as a Biomarker for 5α-Reductase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of 5α-reductase (5αR) activity is critical for understanding various physiological and pathological processes. This guide provides an objective comparison of androsterone as a biomarker for 5αR activity against other alternatives, supported by experimental data and detailed methodologies.
The enzyme 5α-reductase is a key player in androgen metabolism, converting testosterone (B1683101) into the more potent dihydrotestosterone (B1667394) (DHT).[1] This enzymatic activity is implicated in conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.[2] Consequently, identifying reliable biomarkers to monitor 5αR activity is crucial for both basic research and the development of novel therapeutics targeting this enzyme. This compound, a downstream metabolite of androstenedione (B190577), is considered a significant indicator of 5αR activity.[1]
Comparative Analysis of Biomarkers for 5α-Reductase Activity
The selection of an appropriate biomarker for 5αR activity depends on factors such as the specific research question, required sensitivity, and the biological matrix being analyzed. While direct measurement of DHT is a common approach, the ratio of 5α- to 5β-reduced steroid metabolites, such as the this compound to etiocholanolone (B196237) ratio, can provide a more dynamic measure of enzyme activity.[3][4]
Here, we compare key biomarkers used to assess 5αR activity:
| Biomarker/Ratio | Description | Advantages | Disadvantages | Supporting Data Highlights |
| This compound (A) / Etiocholanolone (E) Ratio (Urinary) | Ratio of the major 5α-reduced metabolite of androstenedione (this compound) to its 5β-reduced counterpart (Etiocholanolone).[3] | Reflects the relative activity of 5α-reductase versus 5β-reductase, providing a functional readout of the enzyme's metabolic flux. | Can be influenced by adrenal androgen production.[3] | In hirsute women, the urinary A/E ratio was elevated in a subset of patients, but showed poor correlation with serum androstanediol glucuronide (AG), another marker of 5αR activity.[3] In patients treated with dutasteride (B1684494) (a dual 5αR inhibitor), the A/E ratio was significantly lower compared to those with 5α-reductase-2 deficiency, suggesting it reflects both 5αR1 and 5αR2 activity.[4] |
| This compound Glucuronide (Serum) | A conjugated form of this compound found in circulation. | Can be measured in a readily accessible biological fluid (serum). | May be influenced by factors other than 5αR activity, such as glucuronidation capacity. | A study on prostate cancer risk found a modest, non-significant positive association between serum this compound glucuronide and prostate cancer incidence.[5] |
| Dihydrotestosterone (DHT) (Serum) | The direct product of 5α-reductase acting on testosterone. | A direct and potent androgen, its levels are expected to correlate with 5αR activity. | Circulating levels may not always reflect intracellular 5αR activity in specific tissues. | In men treated with the 5αR inhibitor finasteride (B1672673), plasma dihydrotestosterone levels declined in parallel with this compound/epithis compound sulfates to approximately 50% of basal levels.[6] |
| Testosterone (T) / DHT Ratio (Serum) | The ratio of the substrate to the product of the 5α-reductase reaction. | Can indicate the efficiency of testosterone to DHT conversion. | Can be affected by alterations in testosterone production or clearance. | In patients with 5α-reductase-2 deficiency, the T/DHT ratio is significantly elevated, with a cutoff value of 27.3 providing high sensitivity and specificity for diagnosis when measured by LC-MS/MS.[7] |
| Androstanediol Glucuronide (AG) (Serum) | A metabolite of DHT.[3] | Considered a good marker of peripheral 5α-reductase activity. | Levels can be influenced by overall androgen production, not just 5αR activity.[3] | In hirsute women, serum AG levels were elevated in a majority of patients and showed a highly significant correlation with urinary this compound (r = 0.82, P < 0.001).[3] |
Signaling Pathway and Experimental Workflow
To validate this compound as a biomarker for 5α-reductase activity, a clear understanding of the underlying biochemical pathway and a robust experimental workflow are essential.
Caption: Metabolic conversion of androgens by 5α- and 5β-reductase.
A typical experimental workflow for validating this compound as a biomarker involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are summaries of methodologies for measuring 5α-reductase activity and quantifying this compound.
Measurement of 5α-Reductase Activity (Spectrophotometric Method)
This method determines 5α-reductase activity by measuring the formation of its products, 5α-dihydrotestosterone (5α-DHT) and 5α-androstane-3α,17β-diol (5α-diol), from testosterone.[8]
-
Enzyme Source Preparation: Microsomes are prepared from rat liver or prostate tissue. The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the microsomal fraction.[8]
-
Enzyme Reaction: The enzyme source (microsomes) is incubated with testosterone and NADPH (a necessary cofactor) in a suitable buffer.[8][9] The reaction is initiated by the addition of testosterone and proceeds for a set time at 37°C.[9] The reaction is then terminated, often by the addition of acid.[9]
Quantification of this compound and Other Androgens by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous measurement of multiple androgens in biological samples.[12][13]
-
Sample Preparation:
-
To a small volume of serum (e.g., 50-100 μL), an internal standard solution containing isotopically labeled versions of the analytes is added.[12][13]
-
Proteins are precipitated using a reagent like zinc sulfate (B86663) followed by acetonitrile (B52724) or methanol (B129727).[13]
-
The sample is centrifuged, and the supernatant is collected for analysis.[13]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
The androgens are separated on a C18 analytical column using a gradient of mobile phases, typically consisting of water and an organic solvent like methanol or acetonitrile with a modifier such as formic acid.
-
-
Mass Spectrometric Detection:
-
The separated androgens are introduced into a tandem quadrupole mass spectrometer.
-
The analytes are ionized, typically using positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[11]
-
Specific precursor-to-product ion transitions are monitored for each androgen and its internal standard for accurate quantification.
-
-
Data Analysis:
-
The concentration of each androgen is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the standards.[11]
-
References
- 1. 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of 5 alpha-reductase activity in hirsute women: comparison of serum androstanediol glucuronide with urinary this compound and aetiocholanolone excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. 5 alpha-reductase activity and prostate cancer: a case-control study using stored sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma this compound/epithis compound sulfates as markers of 5 alpha-reductase activity: effect of finasteride in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences of adrenal-derived androgens in 5α-reductase deficiency versus androgen insensitivity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 11. Determination method for steroid 5alpha-reductase activity using liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepithis compound in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Analysis of the Neuroprotective Effects of Androsterone and Other Key Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of androsterone against other prominent neurosteroids, namely allopregnanolone (B1667786), dehydroepithis compound (B1670201) (DHEA), and pregnenolone (B344588). The information is compiled from preclinical studies to assist in research and development efforts within the neurosciences.
Comparative Overview of Neuroprotective Efficacy
The neuroprotective potential of this compound and other neurosteroids has been investigated in various in vitro and in vivo models of neuronal injury and neurodegeneration. While direct comparative studies are limited, the existing data allows for an indirect assessment of their relative potencies and mechanisms of action.
Table 1: Comparative in vitro Neuroprotective Effects of Neurosteroids
| Neurosteroid | Model of Neurotoxicity | Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| This compound | Oxidative Stress (Hydrogen Peroxide) | N27 Dopaminergic Neurons | MTT Assay | 100 nM | Attenuated H₂O₂-induced cell loss | [1] |
| Allopregnanolone | NMDA-induced Excitotoxicity | Primary Hippocampal Neurons | Cell Viability | 100 nM | Increased neuronal survival | [2] |
| Staurosporine-induced Apoptosis | SH-SY5Y Neuroblastoma | Calcein-AM Assay | 100 nM | Increased cell viability | [3] | |
| Beta-amyloid (Aβ) Toxicity | Primary Hippocampal Neurons | BrdU Incorporation | 250 - 500 nM | Increased proliferation of progenitor cells | [4] | |
| DHEA | NMDA-induced Excitotoxicity | Primary Hippocampal Neurons | Cell Viability (βT-III staining) | 10 nM | Prevented NMDA-induced neuronal loss | [5] |
| AMPA-induced Excitotoxicity | Primary Hippocampal Neurons | Cell Viability | 100 nM | Partially protected against AMPA toxicity | [4] | |
| Kainate-induced Excitotoxicity | Primary Hippocampal Neurons | Cell Viability | 100 nM | Partially protected against kainate toxicity | [4] | |
| Pregnenolone | Glutamate-induced Excitotoxicity | HT-22 Hippocampal Cells | Not Specified | Not Specified | Exhibited neuroprotective effects | [6] |
| Beta-amyloid (Aβ) Toxicity | Not Specified | MTT & LDH Assays | 0.5 µM | Protected against Aβ-induced cell death | [7] | |
| Staurosporine-induced Apoptosis | Differentiated SH-SY5Y | Calcein-AM Assay | 10 µM | Increased cell viability | [3] |
Table 2: Comparative in vivo Neuroprotective Effects of Neurosteroids
| Neurosteroid | Animal Model | Injury/Disease Model | Administration | Key Findings | Citation |
| This compound | Rat | Stress-induced changes | Not applicable (endogenous levels measured) | Brain this compound levels elevated in response to stress | [8] |
| Allopregnanolone | Mouse | Transient Middle Cerebral Artery Occlusion (tMCAO) | 8 mg/kg, i.p. | Markedly reduced total infarct volume and brain edema | [9][10] |
| 3xTgAD Mouse | Alzheimer's Disease | 10 mg/kg, s.c. | Promoted neurogenesis and oligodendrogenesis | [11] | |
| DHEA(S) | Rabbit | Reversible Spinal Cord Ischemia | 50 mg/kg, i.v. | Increased tolerance to ischemia | [6][12][13] |
| 3xTg-AD Mouse | Alzheimer's Disease | 10 mg/kg, i.p. | Reduced Aβ plaque density in the motor cortex | [13] | |
| Pregnenolone | Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 2 mg/kg, i.p. | Enhanced neurological recovery and reduced mitochondrial ROS | [14][15] |
Mechanisms of Neuroprotection: A Comparative Look at Signaling Pathways
Neurosteroids exert their protective effects through a variety of signaling pathways, often involving both genomic and non-genomic mechanisms.
This compound
This compound, a metabolite of testosterone, is known to be a modulator of the GABA-A receptor, although it is considered weaker than allopregnanolone in this regard.[16] Its neuroprotective effects are also mediated through androgen receptor (AR) signaling. This involves both classical genomic pathways that regulate the expression of survival-related genes and rapid, non-genomic pathways that can inhibit apoptosis.[17][18][19] The MAPK/ERK signaling cascade is one of the key non-genomic pathways activated by androgens, leading to the phosphorylation of pro-apoptotic proteins and promoting neuronal survival.[2]
Allopregnanolone
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission.[20] Its anti-apoptotic effects are also mediated through membrane progesterone (B1679170) receptors (mPRs), which can activate G protein-dependent signaling pathways.[4][20] Furthermore, allopregnanolone has been shown to promote neurogenesis by activating GABA-A receptors on neural progenitor cells, leading to an influx of calcium and the transcription of mitotic genes.[11]
Dehydroepithis compound (DHEA)
DHEA and its sulfated form, DHEAS, exhibit neuroprotective effects through multiple mechanisms. DHEA can modulate NMDA receptors, potentially by interfering with the calcium/nitric oxide signaling pathway.[21] It also interacts with sigma-1 receptors, which are involved in regulating calcium homeostasis.[22] Furthermore, DHEA has been shown to directly bind to and activate TrkA and p75NTR receptors, the receptors for nerve growth factor (NGF), thereby activating pro-survival signaling cascades like the PI3K/Akt and MEK/ERK pathways.[23]
Pregnenolone
Pregnenolone, a precursor to many other steroids, exerts neuroprotection through distinct mechanisms. It has been shown to suppress inflammation by promoting the degradation of key proteins in the Toll-like receptor (TLR) signaling pathway.[10] Pregnenolone also acts as a negative allosteric modulator of the CB1 cannabinoid receptor.[14] Additionally, it can influence the neural cytoskeleton by binding to microtubule-associated proteins, which may contribute to neuroprotection and regeneration.[14]
Experimental Protocols for Key Neuroprotection Assays
The following are detailed methodologies for commonly cited experiments in the assessment of neurosteroid neuroprotective effects.
Assessment of Neuronal Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[21]
-
Neurosteroid Pre-treatment: Prepare serial dilutions of the neurosteroid in serum-free medium. After 24 hours, replace the culture medium with 100 µL of the neurosteroid dilutions and incubate for a specified pre-treatment period (e.g., 2 hours).[21]
-
Induction of Neurotoxicity: Following pre-treatment, introduce the neurotoxic agent (e.g., hydrogen peroxide, glutamate, Aβ oligomers) to the wells, with the exception of the control wells.
-
MTT Incubation: After the desired incubation period with the toxin, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) cells.
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases involved in the execution phase of apoptosis.
-
Cell Culture and Treatment: Culture and treat cells with the neurosteroid and neurotoxin as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Substrate Incubation: Add a caspase-specific substrate (e.g., a substrate for caspase-3/7) conjugated to a fluorophore or a chromophore to the cell lysates.
-
Signal Detection: Incubate the mixture according to the kit's instructions to allow the active caspases to cleave the substrate, releasing the reporter molecule.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using fluorescent dyes like JC-1 or TMRM.
-
Cell Culture and Treatment: Grow and treat cells on coverslips or in appropriate culture plates.
-
Dye Loading: Wash the cells with fresh culture medium and then incubate with the fluorescent dye (e.g., 2 µM JC-1 or TMRM) for 30 minutes at 37°C.[24]
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Wash the cells to remove excess dye and image them using a fluorescence microscope. With JC-1, healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
Flow Cytometry: Dissociate the cells, wash, and resuspend them in a suitable buffer. Analyze the cell population using a flow cytometer to quantify the ratio of red to green fluorescence.[24]
-
Conclusion
This compound, allopregnanolone, DHEA, and pregnenolone all demonstrate significant neuroprotective properties, albeit through diverse mechanisms of action. Allopregnanolone appears to be a particularly potent neuroprotective agent, with strong effects on both GABAergic inhibition and neurogenesis. DHEA showcases a broad spectrum of action by interacting with multiple receptor systems. Pregnenolone offers a unique profile with its anti-inflammatory and cytoskeleton-stabilizing effects.
While quantitative data on the neuroprotective effects of this compound is less abundant compared to the other neurosteroids discussed, its role as a GABA-A receptor modulator and its activation of androgen receptor-mediated survival pathways highlight its therapeutic potential. Further direct comparative studies are warranted to definitively establish the relative neuroprotective efficacy of these compounds and to elucidate the specific contexts in which each may be most beneficial. This guide provides a foundational framework for researchers to build upon in the ongoing development of neurosteroid-based therapeutics.
References
- 1. Neuroprotective and neurotoxic outcomes of androgens and estrogens in an oxidative stress environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression | Journal of Neuroscience [jneurosci.org]
- 5. Dehydroepithis compound (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Brain and Serum this compound Is Elevated in Response to Stress in Rats with Mild Traumatic Brain Injury [frontiersin.org]
- 9. preprints.org [preprints.org]
- 10. Progesterone Receptors: A Key for Neuroprotection in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allopregnanolone Promotes Neuronal and Oligodendrocyte Differentiation In Vitro and In Vivo: Therapeutic Implication for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NEUROPROTECTIVE ACTIONS OF ANDROGENS ON MOTONEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurosteroid enantiomers as potentially novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Mass Spectrometric Assay and Physiological-Pharmacological Activity of Androgenic Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontierspartnerships.org [frontierspartnerships.org]
- 24. The specificity of neuroprotection by antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of In Vitro Androgen Bioassays for Androsterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro androgen bioassays for assessing the specificity of androsterone, a metabolite of testosterone. Understanding the relative potency and receptor interaction of androgens is crucial for drug development, toxicology, and endocrine research. This document outlines the methodologies of common in vitro bioassays, presents available comparative data, and illustrates the underlying molecular pathways.
I. Overview of In Vitro Androgen Bioassays
In vitro androgen bioassays are essential tools for characterizing the hormonal activity of various compounds. These assays can be broadly categorized into two main types:
-
Reporter Gene Assays: These cell-based assays measure the transcriptional activity of the androgen receptor (AR). Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). The binding of an androgen to the AR triggers a signaling cascade that results in the expression of the reporter gene, which can be quantified.
-
Competitive Binding Assays: These assays determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is a measure of its binding affinity.
II. Comparative Androgenic Activity of this compound
This compound is generally considered a weak androgen. The following tables summarize the available quantitative data from in vitro bioassays, comparing the activity of this compound to the potent endogenous androgens, Dihydrotestosterone (DHT) and Testosterone.
Table 1: Comparison of EC50 Values in Androgen Receptor (AR) Reporter Gene Assays
| Compound | Assay System | Cell Line | EC50 (nM) | Relative Potency (DHT = 100) |
| Dihydrotestosterone (DHT) | AR CALUX | U2-OS | 0.13 | 100 |
| Testosterone | AR CALUX | U2-OS | 0.66 | 19.7 |
| Androstenedione | AR CALUX | U2-OS | 4.5 | 2.9 |
| This compound | Not Available | Not Available | Not Available | Not Available |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.
Table 2: Comparison of Relative Binding Affinity (RBA) to the Androgen Receptor
| Compound | Assay Type | Reference Ligand | IC50 (nM) | Relative Binding Affinity (%) |
| Dihydrotestosterone (DHT) | Competitive Binding | [³H]DHT | 3.2 | 100 |
| Testosterone | Competitive Binding | [³H]methyltrienolone | 5.4 | ~59 |
| This compound | Not Available | Not Available | Not Available | Not Available |
IC50 (Half-maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. RBA is calculated relative to the reference ligand.
III. Experimental Protocols
A. Androgen Receptor (AR) Reporter Gene Assay Protocol (Example: AR CALUX)
This protocol outlines the general steps for assessing androgenic activity using a chemically activated luciferase expression (CALUX) reporter gene assay.
1. Cell Culture and Seeding:
- Human osteosarcoma U2-OS cells, stably transfected with the human androgen receptor and an androgen-responsive luciferase reporter construct, are cultured in an appropriate medium.
- Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
2. Compound Exposure:
- Test compounds, including a reference androgen (e.g., DHT) and the compound of interest (this compound), are serially diluted to a range of concentrations.
- The cell culture medium is replaced with a medium containing the test compounds or a vehicle control.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24 hours) to allow for ligand binding, AR activation, and reporter gene expression.
4. Cell Lysis and Luciferase Assay:
- The medium is removed, and cells are washed with a phosphate-buffered saline solution.
- A lysis buffer is added to each well to break open the cells and release the luciferase enzyme.
- A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
5. Data Analysis:
- The luminescence readings are normalized to a control.
- Dose-response curves are generated, and EC50 values are calculated using appropriate software.
B. Androgen Receptor (AR) Competitive Binding Assay Protocol
This protocol describes a method to determine the relative binding affinity of a compound to the androgen receptor.
1. Preparation of Receptor Source:
- Cytosol containing the androgen receptor is prepared from a suitable source, such as the ventral prostate of rats.
2. Assay Setup:
- In a multi-well plate, a constant amount of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) is added to each well.
- Increasing concentrations of the unlabeled test compound (e.g., this compound) or a reference competitor (e.g., unlabeled DHT) are added to the wells.
- A control for non-specific binding is included, which contains a large excess of the unlabeled reference competitor.
3. Incubation:
- The plate is incubated at a low temperature (e.g., 4°C) for an extended period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
- A method is used to separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal or hydroxyapatite (B223615) slurry.
5. Quantification of Bound Radioactivity:
- The amount of radioactivity in the bound fraction is measured using a scintillation counter.
6. Data Analysis:
- The percentage of specific binding is plotted against the concentration of the test compound.
- The IC50 value is determined from the resulting competition curve.
IV. Signaling Pathways and Experimental Workflows
A. Classical Androgen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of androgens. Upon entering the cell, androgens bind to the androgen receptor in the cytoplasm, leading to its activation, translocation to the nucleus, and subsequent regulation of target gene expression.
Caption: Classical Androgen Receptor Signaling Pathway.
B. Experimental Workflow for an AR Reporter Gene Assay
The following diagram outlines the key steps in a typical androgen receptor reporter gene assay.
Validating the Masculinizing Effects of Androsterone in Fetal Development Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of androsterone's role in fetal masculinization, contrasting its effects with primary androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Recent studies have highlighted this compound, acting through the 'backdoor' androgen synthesis pathway, as a significant contributor to male fetal development.[1][2] This document synthesizes experimental data, outlines common research protocols, and visualizes key biological and experimental processes to support further research and development in this area.
Comparative Analysis of Androgen Potency in Fetal Masculinization
Masculinization of the fetus is a complex process driven by androgens. While testosterone and its potent metabolite DHT have been the primary focus, this compound is now recognized as the principal 'backdoor' androgen in human fetal circulation.[1] It plays a crucial, sex-dependent role in the development of male characteristics.[1][3] The following table summarizes quantitative data from rodent models, which are frequently used to study these effects due to ethical and practical limitations in human fetal research. Anogenital distance (AGD) is a primary and sensitive biomarker for fetal androgen action.[4][5]
| Compound | Model | Dosage | Key Masculinizing Effects (Anogenital Distance - AGD) | Reference Compound |
| This compound | Rat/Mouse Fetus | Dose-dependent | Moderate increase in AGD. Less potent than testosterone or DHT. | Testosterone Propionate (B1217596) (TP), Dihydrotestosterone (DHT) |
| Testosterone | Rat Fetus | e.g., 0.2-0.4 mg/kg/day | Significant, dose-dependent increase in AGD.[6] | - |
| Dihydrotestosterone (DHT) | Rat Fetus | Dose-dependent | Potent inducer of AGD increase; critical for external genitalia masculinization.[7] | - |
| Flutamide (Anti-androgen) | Rat Fetus | Dose-dependent | Significant reduction in AGD in males.[8] | Testosterone Propionate (TP) |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of androgenic and anti-androgenic substances. The following outlines a typical methodology used in fetal rodent models.
1. Animal Model and Dosing (In Utero Exposure)
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are housed under controlled conditions (temperature, light/dark cycle, diet).
-
Time-Mating: Females are mated, and the day of sperm detection is designated as gestational day (GD) 0.
-
Dosing:
-
Test Substance: this compound, testosterone propionate (positive control), or other compounds are dissolved in a suitable vehicle (e.g., corn oil).
-
Administration: Pregnant dams are treated daily via subcutaneous injection or oral gavage during the critical window for sexual differentiation, typically from GD 14 to GD 18.
-
Dose Selection: A range of doses is used to establish a dose-response relationship.
-
2. Endpoint Analysis: Anogenital Distance (AGD)
-
Timing: AGD is typically measured in pups on postnatal day (PND) 1 or 2.
-
Procedure:
-
The pup is gently restrained.
-
Using a calibrated microscope or calipers, the distance from the caudal edge of the genital tubercle to the cranial edge of the anal opening is measured.[9]
-
Body weight of the pup is also recorded.
-
-
Data Normalization: To account for differences in body size, the AGD is often normalized. A common method is the anogenital index (AGI), calculated by dividing the AGD by the cube root of the body weight.[9]
3. Hershberger Bioassay (Postnatal Androgenicity Screen)
While not a fetal model, the Hershberger bioassay is a standardized in vivo method to screen for androgenic and anti-androgenic activity of compounds.[6][10]
-
Model: Peripubertal, castrated male rats. Castration removes the primary source of endogenous androgens.
-
Protocol:
-
Animals are castrated.
-
After a recovery period, they are treated with the test substance (e.g., this compound) for 10 consecutive days.
-
For anti-androgenicity testing, the test substance is co-administered with a reference androgen like testosterone propionate.
-
-
Endpoints: The weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.[6][8] An increase in tissue weight indicates androgenic activity.
Visualizing Pathways and Workflows
Androgen Signaling Pathway
Androgens exert their effects by binding to the androgen receptor (AR).[11] The binding of a ligand like testosterone or DHT causes the receptor to dimerize, translocate to the nucleus, and bind to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes responsible for masculinization.[7][11]
Caption: Canonical Androgen Signaling Pathway.
Experimental Workflow for Fetal Androgen Assessment
The process for evaluating the masculinizing effects of a substance in a fetal rat model follows a structured sequence from animal preparation to data analysis.
Caption: Workflow for In Utero Masculinization Study.
References
- 1. Alternative (backdoor) androgen production and masculinization in the human fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative (backdoor) androgen production and masculinization in the human fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smithsonianmag.com [smithsonianmag.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical review: Anogenital distance or digit length ratio as measures of fetal androgen exposure: relationship to male reproductive development and its disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rodent anogenital distance recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Androsterone Production: A Comparative Analysis of the Classic and Backdoor Androgen Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of androsterone production via the classic and backdoor androgen synthesis pathways. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the two pathways, supported by experimental data and detailed methodologies.
Introduction
Androgens are critical steroid hormones for the development and maintenance of male characteristics. The biosynthesis of these hormones occurs through complex enzymatic cascades. While the "classic" or "canonical" pathway, which proceeds via testosterone (B1683101), has been well-established, the discovery of an alternative "backdoor" pathway has provided new insights into androgen physiology, particularly in developmental biology and certain pathological conditions. This compound, a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT), is a key androgen in its own right and a principal product of the backdoor pathway.[1][2][3] This guide will compare and contrast these two pathways with a focus on this compound production.
Data Presentation: Comparative Levels of Key Steroids
The following table summarizes the concentrations of key steroid hormones in human fetal tissues, highlighting the differential activity of the classic and backdoor pathways. The data indicates that while the testes are the primary site of classic androgen production (testosterone), the placenta, fetal liver, and fetal adrenal gland are significant sites of backdoor androgen synthesis, with this compound being a major product.[4][5][6]
| Steroid Hormone | Fetal Testis (ng/g) | Fetal Placenta (ng/g) | Fetal Liver (ng/g) | Fetal Adrenal (ng/g) | Predominant Pathway |
| Progesterone | 1.8 ± 0.5 | 289 ± 54 | 12.3 ± 2.1 | 10.5 ± 2.9 | Precursor |
| 17α-Hydroxyprogesterone | 0.9 ± 0.2 | 19.3 ± 4.1 | 2.5 ± 0.6 | 3.8 ± 0.9 | Backdoor Precursor |
| Androstenedione | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.6 ± 0.2 | Classic Intermediate |
| Testosterone | 18.5 ± 4.2 | 0.4 ± 0.1 | 0.1 ± 0.03 | 0.2 ± 0.05 | Classic Pathway |
| This compound | 0.7 ± 0.2 | 10.2 ± 2.5 | 4.1 ± 1.1 | 5.3 ± 1.4 | Backdoor Pathway |
| Dihydrotestosterone (DHT) | 0.5 ± 0.1 | <0.1 | <0.1 | <0.1 | Both Pathways |
Data is presented as mean ± SEM and is compiled from published studies on second-trimester human fetuses. Actual values may vary between studies.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the enzymatic steps of the classic and backdoor androgen synthesis pathways.
Experimental Protocols
The quantification of this compound and its precursors is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of these steroids in tissue samples.
Objective: To quantify this compound and its precursors (e.g., progesterone, 17α-hydroxyprogesterone) in tissue samples.
Materials:
-
Tissue sample (e.g., placental, liver, adrenal, or testicular tissue)
-
Internal standards (deuterated analogs of the steroids of interest)
-
Homogenizer
-
Methyl tert-butyl ether (MTBE)
-
Water, LC-MS grade
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen tissue samples on ice.
-
Weigh approximately 100 mg of tissue.
-
Add a known amount of the internal standard mixture to each sample.
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation using a cold solvent like methanol.
-
Centrifuge to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
To the supernatant from the previous step, add MTBE for liquid-liquid extraction of the steroids.
-
Vortex thoroughly and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the steroids.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the steroids using a C18 reverse-phase column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify each steroid and its corresponding internal standard based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Construct a calibration curve for each analyte using known concentrations of standards.
-
Quantify the amount of each steroid in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
-
Conclusion
The classic and backdoor pathways represent two distinct routes for androgen biosynthesis, each with unique physiological roles. The classic pathway, primarily active in the testes, is the main source of testosterone. In contrast, the backdoor pathway is particularly important during fetal development, with tissues like the placenta, liver, and adrenal glands producing significant amounts of androgens, predominantly this compound, bypassing testosterone as an intermediate.[3][4][7] Understanding the regulation and contribution of each pathway is crucial for research in endocrinology, developmental biology, and for the development of therapies targeting androgen-related disorders. The provided methodologies offer a robust framework for the accurate quantification of the key steroids in these pathways, enabling further investigation into their complex interplay.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor in human liver: characterization and quantitation in normal and diseased liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Landscape of Steroid Dynamics in Pregnancy: Insights From the Maternal-Placental-Fetal Unit and Placental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of androgen receptor expression in adult liver, fetal liver, and Hep-G2 cells by the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of androgen receptor expression in adult liver, fetal liver, and Hep-G2 cells by the polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Steroid Endocrinology of Pregnancy | GLOWM [glowm.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Androsterone Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the measurement of androsterone and its conjugates, focusing on the critical aspect of inter-laboratory cross-validation. Ensuring consistency and comparability of results between different laboratories is paramount for the reliability and reproducibility of research findings, particularly in multi-center clinical trials and collaborative research projects. This document summarizes key performance data from a seminal inter-laboratory study and outlines the experimental protocols for both traditional and modern analytical techniques.
Data Presentation: Performance of this compound Assays in an Inter-Laboratory Study
The following table summarizes the quantitative data from a study by Fears et al. (2002), which investigated the reproducibility and inter-laboratory concordance for several androgen assays, including this compound glucuronide (Andro-G) and this compound sulfate (B86663) (Andro-S). It is noteworthy that in this particular study, only one laboratory performed the assays for these two specific analytes, highlighting the challenges in widespread, standardized measurement. The data presented are for plasma samples from men.
| Analyte | Laboratory | Mean (ln(ng/dl)) | Intraclass Correlation Coefficient (ICC) | Coefficient of Variation (CV) | Minimum Detectable Relative Difference (MDRD) |
| This compound Glucuronide (Andro-G) | 3 | - | 63% | 22% | 11.4% |
| This compound Sulfate (Andro-S) | 3 | - | - | - | - |
Data extracted from Fears et al., Cancer Epidemiology, Biomarkers & Prevention, 2002.[1] The study noted that the results for this compound glucuronide and this compound sulfate did not meet the reliability criteria for use in large-scale epidemiological studies, with the ICC for Andro-G being relatively low and the CV being high.[1]
Comparison of Analytical Methodologies
The two primary analytical techniques for this compound measurement are immunoassays (IA) and mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The choice of method significantly impacts the accuracy, specificity, and comparability of results.
| Performance Metric | Immunoassays (e.g., RIA) | Mass Spectrometry (LC-MS/MS, GC-MS) |
| Specificity | Lower, prone to cross-reactivity with structurally similar steroids. | High, able to distinguish between different steroid isomers. |
| Sensitivity | Generally high, but can be limited at low concentrations. | Very high, considered the "gold standard" for sensitive steroid analysis. |
| Accuracy | Can be compromised by interferences, leading to over or underestimation. | High, provides more accurate quantification. |
| Throughput | High, suitable for large sample batches. | Lower, although advancements are increasing throughput. |
| Cost | Lower cost per sample. | Higher initial instrument cost and operational expenses. |
| Expertise Required | Less specialized training required. | Requires highly trained and experienced personnel. |
Experimental Protocols
Inter-Laboratory Cross-Validation Study Protocol
The design of a robust inter-laboratory cross-validation study is crucial for assessing the performance of an analytical method across different sites. The following protocol is a composite based on established guidelines for collaborative analytical studies.
Objective: To determine the inter-laboratory reproducibility of this compound measurements.
Materials and Methods:
-
Sample Selection and Preparation:
-
A central laboratory should procure a panel of human serum or plasma samples representing a range of expected this compound concentrations (low, medium, and high).
-
Samples should be pooled and homogenized to ensure uniformity.
-
The pooled samples are then aliquoted into vials, labeled with unique, blinded identifiers, and stored under appropriate conditions (e.g., -80°C).
-
-
Laboratory Participation:
-
A minimum of five to eight laboratories should be recruited to participate in the study.
-
Each participating laboratory should receive a set of the blinded samples.
-
-
Analysis:
-
Each laboratory will analyze the samples in duplicate or triplicate using their in-house, validated method for this compound measurement.
-
A detailed report of the analytical method used, including instrumentation, reagents, and quality control procedures, must be submitted by each laboratory.
-
-
Data Analysis:
-
Results from all laboratories are sent to the central coordinating laboratory for statistical analysis.
-
Key performance metrics to be calculated include:
-
Intra-laboratory precision (repeatability): Variation within a single laboratory.
-
Inter-laboratory precision (reproducibility): Variation between different laboratories.
-
Coefficient of Variation (CV): A standardized measure of dispersion.
-
Intraclass Correlation Coefficient (ICC): A measure of the reliability of measurements.
-
Bias: The systematic difference between the mean of all measurements and an accepted reference value.
-
-
This compound Measurement by Radioimmunoassay (RIA) - A Representative Protocol
Principle: This competitive immunoassay relies on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of antibody binding sites.
Procedure:
-
Sample Preparation (for this compound Sulfate):
-
To measure this compound sulfate, a solvolysis step is required to cleave the sulfate group. This is typically achieved by acidification and extraction with an organic solvent.
-
For unconjugated this compound, direct extraction with an organic solvent like diethyl ether is performed.
-
-
Chromatographic Separation (Optional but Recommended):
-
To improve specificity, the extract can be subjected to column chromatography (e.g., on Sephadex LH-20) to separate this compound from other cross-reacting steroids.
-
-
Immunoassay:
-
Aliquots of the extracted and purified sample are incubated with a specific anti-androsterone antibody and a known amount of radiolabeled this compound (e.g., ³H-androsterone).
-
After incubation, the antibody-bound this compound is separated from the free this compound (e.g., by precipitation with ammonium (B1175870) sulfate).
-
-
Detection:
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of this compound in the sample is determined by comparing the results to a standard curve generated with known concentrations of this compound.
-
This compound Measurement by LC-MS/MS - A Representative Protocol
Principle: This method utilizes the high separation power of liquid chromatography combined with the sensitive and specific detection of tandem mass spectrometry to accurately quantify this compound.
Procedure:
-
Sample Preparation:
-
Protein Precipitation: Proteins in the serum or plasma sample are precipitated by adding a solvent like acetonitrile.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is further purified using either liquid-liquid extraction with a solvent such as methyl tert-butyl ether (MTBE) or by passing it through an SPE cartridge to remove interfering substances.
-
Derivatization (Optional): To enhance sensitivity, the extracted this compound can be derivatized.
-
-
LC Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is typically used to separate this compound from other compounds in the sample.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid is employed.
-
-
MS/MS Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The this compound molecules are ionized (e.g., by electrospray ionization - ESI) and selected in the first quadrupole.
-
The selected ions are fragmented in the collision cell, and specific product ions are monitored in the second quadrupole.
-
Quantification is achieved by comparing the signal intensity of the sample to that of a stable isotope-labeled internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for an inter-laboratory cross-validation study.
Caption: The "backdoor" pathway of androgen synthesis, highlighting this compound.
References
Comparative Genomics of Enzymes in Androsterone Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of androsterone metabolism is critical for advancements in endocrinology and pharmacology. This guide provides a comparative analysis of the key enzymes involved in this compound synthesis and degradation, supported by experimental data and detailed protocols to facilitate further research.
This compound, a key androgen metabolite, plays a significant role in various physiological processes. Its levels are tightly regulated by a cohort of enzymes, primarily from the Aldo-Keto Reductase (AKR), 17β-hydroxysteroid dehydrogenase (17β-HSD), and cytochrome P450 (CYP) superfamilies. The comparative genomics of these enzymes across different species and their tissue-specific expression patterns reveal crucial insights into the regulation of androgen action and the development of targeted therapeutics.
Key Enzymes in this compound Metabolism: A Comparative Overview
The metabolism of this compound involves a series of enzymatic reactions that either synthesize it from precursors or break it down into inactive metabolites. The primary enzymes involved exhibit varying substrate specificities and kinetic properties, which are summarized below.
| Enzyme Family | Enzyme | Gene | Primary Function in this compound Metabolism | Substrate(s) | Product(s) | Cofactor |
| Aldo-Keto Reductases (AKRs) | AKR1C4 (3α-HSD Type 1) | AKR1C4 | Reduction of 5α-androstanedione to this compound.[1] | 5α-androstanedione | This compound | NADPH[2] |
| AKR1C2 (3α-HSD Type 3) | AKR1C2 | Deactivation of 5α-dihydrotestosterone (DHT) to 5α-androstane-3α,17β-diol (3α-diol).[3][4] | 5α-dihydrotestosterone (DHT) | 5α-androstane-3α,17β-diol | NADPH[4] | |
| AKR1C3 (17β-HSD Type 5) | AKR1C3 | Reduction of androstenedione (B190577) to testosterone (B1683101).[2][3] | Androstenedione | Testosterone | NADPH[2] | |
| AKR1C1 (20α-HSD) | AKR1C1 | Primarily involved in progesterone (B1679170) metabolism, but can act on other steroids.[3] | Progesterone | 20α-hydroxyprogesterone | NADPH[3] | |
| 5α-Reductases | SRD5A1 | SRD5A1 | Conversion of testosterone to 5α-dihydrotestosterone (DHT) and androstenedione to 5α-androstanedione.[1][5] | Testosterone, Androstenedione | 5α-dihydrotestosterone (DHT), 5α-androstanedione | NADPH |
| SRD5A2 | SRD5A2 | Conversion of testosterone to 5α-dihydrotestosterone (DHT).[6] | Testosterone | 5α-dihydrotestosterone (DHT) | NADPH | |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | HSD17B3 | HSD17B3 | Predominantly testicular enzyme catalyzing the reduction of androstenedione to testosterone.[7][8][9] | Androstenedione | Testosterone | NADPH[8] |
| HSD17B2 | HSD17B2 | Oxidizes testosterone to androstenedione, inactivating the potent androgen.[10] | Testosterone | Androstenedione | NAD+ | |
| Cytochrome P450 (CYPs) | CYP17A1 | CYP17A1 | Catalyzes the 17α-hydroxylation and subsequent 17,20-lyase reaction to produce dehydroepithis compound (B1670201) (DHEA) and androstenedione.[11][12][13] | Pregnenolone, Progesterone | Dehydroepithis compound (DHEA), Androstenedione | NADPH |
This compound Metabolism Signaling Pathways
The intricate network of enzymatic reactions governing this compound levels can be visualized through signaling pathway diagrams. These diagrams illustrate the "classical" and "backdoor" pathways of androgen synthesis.
Caption: Classical and backdoor pathways of this compound biosynthesis.
Experimental Workflow for Comparative Enzyme Analysis
A systematic approach is essential for the comparative analysis of enzymes involved in this compound metabolism. The following workflow outlines the key experimental stages, from gene identification to functional characterization.
Caption: A typical experimental workflow for comparative genomics of enzymes.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of comparative genomics. Below are detailed protocols for key experiments cited in the analysis of this compound metabolizing enzymes.
Protocol 1: Enzyme Kinetic Analysis using Spectrophotometry
This protocol is suitable for determining the kinetic parameters (Km and Vmax) of NAD(P)H-dependent dehydrogenases like AKRs and HSDs.
Materials:
-
Purified recombinant enzyme
-
Substrate (e.g., 5α-androstanedione) dissolved in a suitable solvent (e.g., ethanol)
-
NADPH or NADH cofactor
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of the substrate and the NADPH/NADH cofactor.
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the reaction buffer, a fixed concentration of the enzyme, and a fixed concentration of the cofactor.
-
Vary the concentration of the substrate across the series of reactions. Include a control with no substrate.
-
Initiate the reaction by adding the enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (or NADH to NAD+).
-
Record the initial reaction velocity (rate of absorbance change) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol allows for the quantification of mRNA levels of the genes encoding the metabolic enzymes in different tissues or cell lines.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from the tissue or cell samples of interest using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template.
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
Protocol 3: Steroid Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol enables the identification and quantification of various steroid metabolites, including this compound and its precursors, in biological samples.[14][15]
Materials:
-
Biological sample (e.g., plasma, cell culture media)
-
Internal standards (deuterated steroids)
-
Liquid-liquid or solid-phase extraction materials
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
Analytical column suitable for steroid separation (e.g., C18 column)
-
Mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) formate)
Procedure:
-
Spike the biological samples with internal standards to correct for extraction and analytical variability.
-
Extract the steroids from the sample matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
Evaporate the solvent and reconstitute the dried extract in the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the steroid metabolites using a suitable chromatographic gradient.
-
Detect and quantify the steroids using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Construct calibration curves using known concentrations of steroid standards to quantify the endogenous levels in the samples.
By employing these standardized protocols and leveraging the comparative data presented, researchers can further unravel the complexities of this compound metabolism, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen metabolism via 17beta-hydroxysteroid dehydrogenase type 3 in mammalian and non-mammalian vertebrates: comparison of the human and the zebrafish enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Co-evolution of steroidogenic and steroid-inactivating enzymes and adrenal and sex steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Steroidogenic cytochrome P450 enzymes as drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Androsterone Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of androsterone, a steroid hormone. Adherence to these guidelines is critical for protecting laboratory personnel and the environment. It is imperative to always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling and disposal.
Hazard Assessment and Waste Classification
This compound should be managed as a hazardous waste due to its potential health risks. While not specifically listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxicological profile necessitates careful handling and disposal.[1] The SDS for this compound indicates that it is a skin and eye irritant and may cause allergic reactions or asthma-like symptoms upon inhalation. Furthermore, it is suspected of causing cancer and may have adverse effects on fertility and fetal development.[2] Therefore, treating all this compound waste as hazardous is a critical precautionary measure.
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] US EPA guidelines for this classification can be found in 40 CFR Parts 261.3.[1] Consultation with state and local hazardous waste regulations is also necessary to ensure complete and accurate classification.[1]
Operational Plan for Disposal
The following table outlines the key procedural steps for the safe disposal of this compound waste in a laboratory setting.
| Step | Action | Key Considerations |
| 1. Waste Identification & Characterization | Assume all this compound waste is hazardous. | Due to its bioactive properties and potential health hazards, treat all solid and liquid waste containing this compound as hazardous. Consult the manufacturer's SDS for specific hazard classifications. |
| 2. Container Selection & Labeling | Select a compatible, leak-proof waste container. | Use containers that are chemically resistant to this compound and any solvents used. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". If it is a mixed waste, the label should also include the percentage of each component. |
| 3. Waste Segregation & Accumulation | Store this compound waste separately from other chemical waste. | Do not mix this compound waste with other chemical streams to prevent dangerous reactions. Store the sealed container in a designated satellite accumulation area, such as a fume hood, to manage potential fumes. |
| 4. Personal Protective Equipment (PPE) | Always wear appropriate PPE when handling this compound waste. | This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. For powdered forms, handling should occur within a chemical fume hood to prevent inhalation.[1] |
| 5. Spill Management | Clean up spills immediately using appropriate procedures. | For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1] For liquid spills, use an absorbent material and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.[1] |
| 6. Final Disposal | Arrange for disposal through a licensed professional waste disposal service. | The recommended method for the final disposal of this compound is incineration at a licensed facility.[3] Do not dispose of this compound down the drain or in regular trash. |
Advanced Steroid Removal Technologies (for informational purposes)
While direct chemical deactivation of this compound in a laboratory setting is not recommended, research into the removal of steroid hormones from wastewater provides insight into their degradation. These technologies are complex and not intended as on-site disposal methods for laboratory waste but are presented here for informational value.
| Technology | Steroid(s) Studied | Removal Efficiency (%) | Reference |
| Direct Contact Membrane Distillation (DCMD) | Estrone, 17β-estradiol | > 99.5 | [4] |
| Forward Osmosis (FO) | Estrone, 17β-estradiol | 77 - 99 | [4] |
| High-Rate Algal Ponds (HRAP) | Estrogens | 20 - 100 | [5] |
| Fenton Oxidation | Estrone (E1), 17β-estradiol (E2), Estriol (E3), 17α-ethinylestradiol (EE2) | E1: 70, E2: 90, E3: 98, EE2: 84 | [6] |
Experimental Workflow and Biological Breakdown
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the general procedure for handling hazardous chemical waste in a laboratory.
Caption: General Workflow for this compound Disposal
While not a disposal pathway in the context of laboratory waste, the biological breakdown of this compound in the body provides a relevant example of its chemical transformation. This compound is a metabolite of testosterone (B1683101) and can be further processed for excretion.
Caption: Metabolic Pathway of this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 4. Removal of natural steroid hormones from wastewater using membrane contactor processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nature based solutions for removal of steroid estrogens in wastewater [frontiersin.org]
- 6. Removal of steroid estrogens from waste activated sludge using Fenton oxidation: influencing factors and degradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
